6-Methylpiperidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLDCUQUFBWSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902716 | |
| Record name | NoName_3265 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylpiperidine-2-carboxylic Acid: From Discovery to Application
Foreword
Welcome to this in-depth technical guide on 6-Methylpiperidine-2-carboxylic acid, a fascinating heterocyclic non-proteinogenic amino acid. This document is crafted for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this molecule, from its fundamental properties to its potential applications. As a senior application scientist, my goal is to not only present the established facts but also to provide insights into the causality behind experimental choices and to foster a deeper appreciation for the scientific journey of this compound. Every piece of information herein is grounded in authoritative sources to ensure the highest level of scientific integrity.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for designing molecules that interact with biological targets. This compound, a substituted derivative of pipecolic acid, represents an intriguing building block for the synthesis of novel bioactive compounds. Its stereochemistry and the presence of both a secondary amine and a carboxylic acid functional group offer rich opportunities for chemical modification and the exploration of new chemical space.
Discovery and Natural Occurrence: A Tale of Biosynthetic Likelihood
The definitive first isolation of this compound from a natural source is not prominently documented in publicly available scientific literature. However, its existence as a natural product is cataloged in the COCONUT (COlleCtion of Open Natural ProdUcTs) database, where the (2R,6S)-stereoisomer is classified as a pseudoalkaloid likely derived from the acetate pathway. This classification, while not providing a direct citation of its isolation, strongly suggests its presence in the biosphere.
The natural occurrence of the parent compound, pipecolic acid, is widespread in plants, fungi, and bacteria, where it is biosynthesized from L-lysine. Given the prevalence of methylation as a common enzymatic modification in secondary metabolism, it is highly probable that this compound is a naturally occurring methylated analog of pipecolic acid. Potential natural sources could include microorganisms such as Streptomyces species, known for their prolific production of diverse alkaloids, as well as endophytic fungi and marine sponges, which are rich sources of novel secondary metabolites. Further investigation into the metabolomes of these organisms is warranted to definitively identify and isolate this compound from a natural source.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | |
| Molecular Weight | 143.18 g/mol | |
| CAS Number | 99571-58-1 | |
| Appearance | Colorless to light yellow crystal or solid | |
| Solubility | Soluble in water and common organic solvents | |
| Melting Point | 55-60 °C | |
| XLogP3-AA | -1.6 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a comprehensive public spectral database for this specific compound is limited, data can be inferred from its derivatives and the parent compound, pipecolic acid.
| Spectroscopy | Expected Key Features |
| ¹H NMR | Signals corresponding to the methyl group (doublet), methine protons at C2 and C6, and methylene protons of the piperidine ring. The chemical shifts and coupling constants will be dependent on the stereochemistry (cis/trans). A broad singlet for the N-H proton and a broad singlet for the carboxylic acid proton are also expected. |
| ¹³C NMR | Resonances for the methyl carbon, the six carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the C2 and C6 carbons are particularly indicative of the stereoisomer. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group (M-45). Fragmentation of the piperidine ring is also anticipated. |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), and the N-H stretch of the secondary amine (~3300-3500 cm⁻¹). |
Biosynthesis: A Probable Pathway from Lysine
The biosynthesis of this compound has not been explicitly elucidated. However, a plausible pathway can be proposed based on the well-established biosynthesis of pipecolic acid from L-lysine in various organisms, including plants and microorganisms. This pathway typically involves the action of a lysine aminotransferase and a reductase.
The proposed biosynthetic pathway likely begins with the conversion of L-lysine to an intermediate, which then undergoes cyclization and reduction. The introduction of the methyl group at the C6 position could occur either at an early stage, involving a methylated precursor to lysine, or more likely, as a final tailoring step on a pipecolic acid intermediate, catalyzed by a methyltransferase enzyme.
Caption: Proposed biosynthetic pathway of this compound from L-lysine.
Synthesis and Methodologies: A Guide to Laboratory Preparation
The synthesis of this compound and its derivatives is of significant interest for creating libraries of compounds for drug discovery. Several synthetic strategies have been developed, often focusing on stereoselective methods to access specific isomers.
General Synthetic Strategies
Common approaches to the synthesis of substituted pipecolic acid derivatives include:
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Hydrogenation of Pyridine Precursors: This is a widely used method where a substituted pyridine-2-carboxylic acid is catalytically hydrogenated to the corresponding piperidine. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.
-
Cyclization of Acyclic Precursors: Linear amino acid derivatives can be induced to cyclize to form the piperidine ring. This method offers good control over the stereochemistry of the final product.
-
Strecker Synthesis: A modified Strecker synthesis using cyclic imines (tetrahydropyridines) can be employed to introduce the carboxylic acid functionality.
Detailed Experimental Protocol: Synthesis via Hydrogenation
This protocol describes a general procedure for the synthesis of this compound from 6-methylpicolinic acid.
Materials:
-
6-Methylpicolinic acid
-
Methanol (anhydrous)
-
Platinum (IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation vessel (e.g., Parr apparatus)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture:
-
In a suitable pressure-resistant vessel, dissolve 6-methylpicolinic acid (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1-0.2 M.
-
Carefully add the hydrogenation catalyst (PtO₂ or 10% Pd/C, typically 5-10 mol%).
-
Rationale: Methanol is a common solvent for hydrogenations as it is relatively inert and can dissolve both the starting material and the product. The choice of catalyst is critical; PtO₂ is often effective for pyridine ring reduction.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Rationale: The use of a pressurized system increases the concentration of hydrogen in the solution, accelerating the reaction rate. Vigorous stirring ensures good contact between the substrate, catalyst, and hydrogen.
-
-
Work-up and Isolation:
-
Carefully vent the excess hydrogen gas from the reaction vessel.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Rationale: Celite is an inert filter aid that prevents the fine catalyst particles from passing through the filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude product, this compound, can be further purified by recrystallization or chromatography if necessary.
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by ¹H NMR spectroscopy of an aliquot of the reaction mixture (after removal of the catalyst). The disappearance of the aromatic protons of the starting material and the appearance of aliphatic protons of the product will indicate the completion of the reaction.
An In-Depth Technical Guide to the Biosynthesis of Pipecolic Acid in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Pipecolic acid is a non-proteinogenic amino acid that serves as a critical structural component in a variety of high-value microbial secondary metabolites, including the immunosuppressants rapamycin (sirolimus) and FK506 (tacrolimus).[1][2] Its incorporation is essential for the bioactivity of these molecules, making the elucidation of its biosynthesis a key area of research for natural product discovery and synthetic biology.[3] This guide provides a detailed examination of the microbial pathways for L-pipecolic acid formation, with a primary focus on the most direct and elegant route: a single-enzyme conversion of L-lysine catalyzed by L-lysine cyclodeaminase (LCD). We will dissect the genetic basis, enzymatic mechanism, and provide robust, field-proven experimental workflows for the characterization of this pathway, empowering researchers to harness these biocatalysts for metabolic engineering and the generation of novel pharmaceutical agents.
Introduction: The Significance of the Pipecolyl Moiety
In the intricate architectures of microbial natural products, non-standard building blocks often confer unique structural properties and biological functions. L-pipecolic acid, a cyclic imino acid homolog of proline, is a premier example. It is the key structural determinant for binding to immunophilins like FKBP12, the protein target of both rapamycin and FK506.[2][4] This interaction initiates the cascade of events leading to their profound immunosuppressive effects.[2]
The biosynthetic gene clusters (BGCs) for rapamycin in Streptomyces hygroscopicus and FK506 in Streptomyces tsukubaensis both contain a dedicated gene—rapL and fkbL respectively—tasked with producing this crucial precursor.[4][5] Understanding the function of the enzymes they encode is paramount for two primary reasons:
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Supply and Regulation: Ensuring a sufficient supply of the pipecolic acid precursor is a critical bottleneck in optimizing the fermentation yield of the final product.
-
Analogue Generation: The enzyme responsible for pipecolic acid synthesis is a prime target for protein engineering and mutasynthesis experiments, aimed at incorporating novel pipecolate derivatives to create new bioactive compounds with altered pharmacological profiles.[5][6]
This guide focuses on the L-lysine cyclodeaminase (LCD) pathway, the definitive route for pipecolic acid synthesis in these medically important microorganisms.
A Comparative Overview of Pipecolic Acid Biosynthetic Routes
Microorganisms have evolved several distinct strategies to synthesize pipecolic acid from the primary metabolite L-lysine. These pathways can be broadly categorized into multi-step and single-step routes.
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Multi-Enzyme Pathways: These routes involve separate enzymes for the initial deamination/transamination of lysine and the subsequent reduction of a cyclic intermediate. They are distinguished by which amino group of lysine is initially removed.[7]
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The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This route proceeds via the removal of the α-amino group of lysine, cyclization, and subsequent reduction. This pathway is utilized in some bacteria and plants.[7][8]
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The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This alternative route involves the removal of the ε-amino group and is found in various fungi.[7][9]
-
-
The Single-Enzyme Pathway: A more efficient route involves a single enzyme, L-lysine cyclodeaminase (LCD), which directly converts L-lysine into L-pipecolic acid.[10][11] This is the pathway employed in the biosynthesis of rapamycin, FK506, and other secondary metabolites like pristinamycin.[1][12]
The existence of the direct LCD pathway provides a significant advantage for metabolic engineering, as it requires the introduction of only a single gene to establish pipecolic acid production in a heterologous host.
The L-Lysine Cyclodeaminase (LCD) Pathway
Genetic Locus and Regulation
The genes rapL and fkbL are located within the large modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters responsible for rapamycin and FK506 biosynthesis, respectively.[4][5][13] Their placement within the cluster ensures their expression is co-regulated with the other biosynthetic genes required for macrolide production. This regulation is often complex, tied to the organism's developmental stage and nutrient availability, and controlled by cluster-situated regulatory genes.[14] For drug development professionals, this co-regulation implies that strategies to upregulate the entire BGC will also enhance the production of the LCD enzyme.
The RapL/FkbL Enzyme Family
RapL and FkbL are members of the L-lysine cyclodeaminase family (EC 4.3.1.28).[10][11] These enzymes are homologous to ornithine cyclodeaminases, which catalyze the conversion of ornithine to proline.[3] They function as standalone enzymes that catalyze a sophisticated redox-neutral cyclization of L-lysine. A critical feature of these enzymes is the requirement for a tightly bound nicotinamide adenine dinucleotide (NAD⁺) cofactor, which is used catalytically and regenerated in each turnover cycle.[1][12]
Catalytic Mechanism
The conversion of L-lysine to L-pipecolic acid by LCD is a three-step process occurring within a single active site.[1][15]
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Oxidation: The enzyme uses its bound NAD⁺ to oxidize the α-amino group of L-lysine to an α-imino acid, generating NADH.
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Cyclization (Imination): The ε-amino group of the lysine side chain performs an intramolecular nucleophilic attack on the α-imino carbon. This spontaneous cyclization forms the six-membered ring intermediate, Δ¹-piperideine-2-carboxylate (P2C), and releases the α-amino group as ammonia.
-
Reduction: The enzyme then uses the NADH generated in the first step to reduce the C=N double bond of the P2C intermediate, yielding L-pipecolic acid and regenerating the bound NAD⁺ cofactor for the next catalytic cycle.
Isotopic labeling experiments have definitively shown that the α-amino group is lost and the hydrogen at the α-carbon is retained during the reaction, confirming this mechanistic model.[1][16]
Experimental Workflows for Pathway Characterization
Characterizing an LCD enzyme like RapL or FkbL involves a logical progression from gene to purified, active protein.
Protocol: Heterologous Expression and Purification of RapL/FkbL
Rationale: Escherichia coli is a robust and rapid system for producing recombinant proteins. A polyhistidine tag (His-tag) is added to the protein to enable a simple and highly effective one-step purification via immobilized metal affinity chromatography (IMAC). Low-temperature induction is crucial to promote proper protein folding and improve the yield of soluble, active enzyme.
Methodology:
-
Cloning: Amplify the full-length rapL or fkbL gene from the genomic DNA of the producing Streptomyces strain. Clone the PCR product into a suitable E. coli expression vector, such as pET-28a(+), to generate an N-terminal His₆-tagged construct.
-
Transformation: Transform the resulting plasmid into an expression host strain, like E. coli BL21(DE3).
-
Expression: a. Grow a 1 L culture in LB medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. b. Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. c. Continue incubation at 18°C for 16-20 hours with shaking.
-
Harvesting and Lysis: a. Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole). c. Lyse the cells via sonication on ice. d. Clarify the lysate by ultracentrifugation (40,000 x g, 45 min, 4°C) to remove cell debris.
-
Purification: a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 40 mM imidazole). c. Elute the His-tagged protein with elution buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM imidazole). d. Analyze fractions by SDS-PAGE to confirm purity. Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol).
Protocol: In Vitro Enzymatic Assay for LCD Activity
Rationale: The assay directly measures the conversion of L-lysine to L-pipecolic acid. The reaction is incubated at a controlled temperature and stopped at various time points to determine the initial reaction rate. Although NAD⁺ is tightly bound, studies have shown that adding exogenous NAD⁺ to the reaction buffer can significantly increase the observed activity, likely by activating any apo-enzyme that was not fully loaded during expression.[1][16] The reaction is quenched with an organic solvent to precipitate the enzyme and halt the reaction.
Methodology:
-
Reaction Setup: Prepare a 200 µL reaction mixture in a microcentrifuge tube containing:
-
50 mM HEPES buffer (pH 7.0)
-
10 mM L-lysine (substrate)
-
100 µM NAD⁺ (cofactor)
-
1-5 µM purified LCD enzyme
-
-
Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for a set time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop each time-point reaction by adding 200 µL of ice-cold methanol, vortexing vigorously, and incubating at -20°C for 20 minutes to precipitate the protein.
-
Sample Preparation: Centrifuge the quenched reactions at high speed (16,000 x g, 10 min, 4°C). Transfer the supernatant to a new tube for analysis.
Protocol: Product Analysis by LC-MS
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identifying and quantifying small molecules in complex biological mixtures. The product, L-pipecolic acid, can be separated from the substrate, L-lysine, using chromatography (often HILIC for polar molecules) and detected by its specific mass-to-charge ratio (m/z).
Methodology:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar compounds like amino acids.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is typically used.
-
-
Mass Spectrometry:
-
Mode: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor for the expected m/z of the protonated ions:
-
L-Lysine [M+H]⁺: 147.11
-
L-Pipecolic Acid [M+H]⁺: 130.08
-
-
-
Quantification: Generate a standard curve using an authentic chemical standard of L-pipecolic acid to quantify the amount of product formed in the enzymatic reactions. Compare the retention time and mass spectrum of the enzymatic product to the standard to confirm its identity.
Quantitative Data Summary
The kinetic parameters of LCD enzymes can be determined by varying the substrate concentration in the in vitro assay and fitting the initial velocity data to the Michaelis-Menten equation. This data is crucial for comparing enzyme efficiency and for modeling metabolic fluxes in engineered strains.
| Enzyme | Source Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | Reference |
| L-Lysine Cyclodeaminase | S. pristinaespiralis | L-Lysine | 1.39 ± 0.32 | N/A | [12] |
| RapL | S. hygroscopicus | L-Lysine | N/A | N/A | [1][3] |
| RapL | S. hygroscopicus | NAD⁺ (cofactor) | 0.0023 | N/A | [1][16] |
| Note: Complete kinetic data (kcat) is not always reported in initial characterization studies but can be determined through detailed steady-state kinetic analysis. |
Conclusion and Future Outlook
The biosynthesis of L-pipecolic acid in microorganisms, particularly via the elegant single-step mechanism of L-lysine cyclodeaminase, represents a well-characterized and highly valuable enzymatic process. The enzymes RapL and FkbL are robust biocatalysts that provide a direct and efficient route from a primary metabolite to a key precursor for complex drug synthesis.
For drug development professionals, the knowledge and protocols outlined in this guide provide a clear roadmap for:
-
Strain Improvement: Overexpressing rapL/fkbL and engineering the upstream L-lysine biosynthetic pathway can debottleneck pipecolic acid supply and increase titers of the final product.
-
Biosynthesis of Novel Analogues: The substrate specificity of LCDs can be explored and engineered to accept lysine analogues.[12] This opens the door to precursor-directed biosynthesis and mutasynthesis, enabling the creation of novel macrolides with potentially improved therapeutic properties, such as reduced immunosuppression and enhanced antifungal activity.[6]
-
Synthetic Biology Platforms: The rapL/fkbL gene can be used as a modular part in synthetic biology to construct pathways for producing pipecolic acid or other cyclic compounds in engineered microbial chassis.
The continued study of these unique enzymes will undoubtedly fuel innovation in both natural product optimization and the broader field of biocatalysis.
References
-
Gatto, G. J., Boyne, M. T., Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. Journal of the American Chemical Society, 128(11), 3838–3847. [Link]
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Gatto, G. J., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]
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Andrieu, M., et al. (2002). Biosynthesis of the immunosuppressants FK506, FK520, and rapamycin involves a previously undescribed family of enzymes acting on chorismate. Proceedings of the National Academy of Sciences, 99(19), 12133-12138. [Link]
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Kim, E., et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of Natural Products, 82(8), 2279-2285. [Link]
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Walsh, C. T., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]
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Molnár, I., et al. (1996). Organisation of the biosynthetic gene cluster for rapamycin in Streptomyces hygroscopicus: analysis of genes flanking the polyketide synthase. Gene, 169(1), 1-7. [Link]
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Schwecke, T., et al. (1995). The biosynthetic gene cluster for the polyketide immunosuppressant rapamycin. Proceedings of the National Academy of Sciences, 92(17), 7839-7843. [Link]
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Graziani, E. I. (2009). Recent Advances in the Chemistry, Biosynthesis and Pharmacology of Rapamycin Analogues. ChemInform. [Link]
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Mo, S., et al. (2015). Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis. Applied Microbiology and Biotechnology, 99(19), 8035-8046. [Link]
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Wikipedia. L-lysine cyclodeaminase. [Link]
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Tsotsou, G. E., & Barbirato, F. (2007). Biochemical characterisation of recombinant Streptomyces pristinaespiralis L-lysine cyclodeaminase. Biochimie, 89(5), 591–604. [Link]
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IUBMB Enzyme Nomenclature. EC 4.3.1.28. [Link]
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He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407. [Link]
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Namwat, W., et al. (2002). Identification by Heterologous Expression and Gene Disruption of VisA as l-Lysine 2-Aminotransferase Essential for Virginiamycin S Biosynthesis in Streptomyces virginiae. Journal of Bacteriology, 184(17), 4811-4818. [Link]
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Hartmann, M., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2568-2583. [Link]
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He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology. [Link]
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Li, Y., et al. (2018). Engineering of lysine cyclodeaminase conformational dynamics for relieving substrate and product inhibitions in the biosynthesis of L-pipecolic acid. Catalysis Science & Technology. [Link]
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Martín, J. F., et al. (2021). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. Journal of Fungi, 7(11), 934. [Link]
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Li, Y., et al. (2019). Engineering of lysine cyclodeaminase conformational dynamics for relieving substrate and product inhibitions in the biosynthesis of L-pipecolic acid. Catalysis Science & Technology, 9(2), 398-405. [Link]
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Yamanaka, K., et al. (2012). Mechanism of ɛ-Poly-l-Lysine Production and Accumulation Revealed by Identification and Analysis of an ɛ-Poly-l-Lysine-Degrading Enzyme. Applied and Environmental Microbiology, 78(16), 5648-5655. [Link]
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Katz, E., & Goss, W. A. (1979). Effect of pipecolic acid isomers on the biogenesis of actinomycins. Journal of Antibiotics, 32(8), 847-853. [Link]
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Liu, G., et al. (2021). Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products. Computational and Structural Biotechnology Journal, 19, 3033-3043. [Link]
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Onaka, H., et al. (2011). Mycolic Acid-Containing Bacteria Induce Natural-Product Biosynthesis in Streptomyces Species. Applied and Environmental Microbiology, 77(12), 4016-4024. [Link]
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Liu, G., et al. (2013). Molecular regulation of antibiotic biosynthesis in streptomyces. Microbiology and Molecular Biology Reviews, 77(1), 112-143. [Link]
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Fujii, T., et al. (2002). Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. Journal of Molecular Catalysis B: Enzymatic, 18(4-6), 241-249. [Link]
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Physicochemical properties of 6-Methylpiperidine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methylpiperidine-2-carboxylic Acid
Introduction: The Strategic Importance of a Chiral Scaffold
This compound, a substituted derivative of pipecolic acid, represents a crucial chiral building block in modern medicinal chemistry. Its rigid piperidine core, decorated with both a basic secondary amine and an acidic carboxylic acid, imparts a unique set of physicochemical characteristics that are highly influential in the design of novel therapeutics. The presence of two stereocenters (at C2 and C6) gives rise to distinct diastereomers (cis and trans), each with its own three-dimensional profile, further expanding its utility. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a prerequisite for leveraging its full potential in drug discovery, from ensuring relevance in high-throughput screening campaigns to predicting its pharmacokinetic behavior in vivo. This guide provides a comprehensive analysis of these properties, grounded in established analytical techniques and their practical implications for researchers, scientists, and drug development professionals.
Core Physicochemical Profile
A quantitative overview of this compound's properties provides an essential foundation for its application. These parameters govern its behavior in both chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| CAS Number | 99571-58-1 | [1][2] |
| Appearance | Colorless to light yellow crystal or solid | [3] |
| Melting Point | 55-60 °C | [3] |
| Boiling Point (Predicted) | 267.0 ± 33.0 °C | [3] |
| pKa (Predicted, Acidic) | 2.48 ± 0.40 | [3] |
| XLogP3-AA (Predicted) | -1.6 | [1][4] |
| Topological Polar Surface Area | 49.3 Ų | [1][4] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| Solubility | Soluble in water and common organic solvents | [3] |
Expert Analysis: Deconstructing the Properties for Drug Discovery
The values in the table above are not just numbers; they tell a story about how this compound will behave. As a Senior Application Scientist, my role is to interpret this story in the context of drug development.
Ionization State (pKa): The Zwitterionic Character
This compound is an amino acid, meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the secondary amine of the piperidine ring).
-
Acidic pKa (~2.5): The carboxylic acid group is expected to have a pKa in the range of 2-3. This means that at any pH above ~3.5, this group will be predominantly deprotonated, carrying a negative charge (-COO⁻).
-
Basic pKa (~11.0): The secondary amine is a moderately strong base. Its conjugate acid (the protonated amine, -NH₂⁺-) is predicted to have a pKa around 11.0, similar to that of 2-methylpiperidine itself[5]. Therefore, at any pH below ~10.0, the amine will be predominantly protonated, carrying a positive charge.
Field Insight: The consequence of these two pKa values is that at physiological pH (~7.4), the molecule will exist almost exclusively as a zwitterion —a neutral molecule with both a positive and a negative charge. This zwitterionic nature is a dominant factor driving its high polarity and aqueous solubility. It also presents a challenge for cell membrane permeability, as charged species do not readily cross the lipid bilayer.
Lipophilicity (logP): A Measure of Polarity
The partition coefficient (logP) quantifies the distribution of a compound between an oily (n-octanol) and an aqueous phase. The predicted XLogP3-AA value of -1.6 is highly indicative of a hydrophilic (water-loving) compound[1][4].
Field Insight: This low logP value is a direct result of the two ionizable groups. In a drug discovery context, this hydrophilicity suggests that while the compound will have excellent aqueous solubility (beneficial for in vitro assays and potential formulations), it will likely suffer from poor passive membrane permeability. This is a critical consideration for developing orally bioavailable drugs. Any drug candidate derived from this scaffold would likely require active transport mechanisms to be absorbed or would need modifications to mask the charged groups.
Caption: Relationship between structure, ionization, and key drug-like properties.
Self-Validating Experimental Protocols
To ensure scientific integrity, the determination of these critical physicochemical properties must follow robust, validated protocols. The causality behind each step is crucial for reproducibility and accuracy.
Protocol 1: pKa Determination by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa values corresponding to the acidic and basic groups.[6][7][8]
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings across the titration range[6][8]. Causality: This step is critical for the trustworthiness of all subsequent measurements.
-
Sample Preparation: Accurately weigh and dissolve the this compound in deionized water to a final concentration of approximately 1-10 mM. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[6][8]. Causality: Constant ionic strength prevents fluctuations in activity coefficients, which would otherwise skew the measured pH.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration[6][8]. Causality: This removes dissolved CO₂, which can form carbonic acid and interfere with the titration of the basic amine group.
-
Titration - Acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH after each addition.
-
Titration - Basic pKa: In a separate experiment, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve)[9]. The equivalence point is identified by the steepest point of the curve (the inflection point).
-
Validation: Perform a minimum of three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation[6].
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: LogP Determination by Shake-Flask Method
This is the "gold standard" method for measuring lipophilicity, directly quantifying the compound's partitioning between n-octanol and water.[10][11]
Methodology:
-
Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Allow the phases to separate for at least 24 hours[12]. Use the resulting n-octanol-saturated buffer and buffer-saturated n-octanol for the experiment. Causality: This ensures that volume changes due to mutual dissolution of the solvents during the experiment are minimized, which is critical for accurate concentration measurements.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS). The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vessel gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases[13]. Avoid vigorous shaking that can lead to stable emulsions.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and n-octanol layers[11].
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log₁₀(P)
-
Protocol 3: Kinetic Aqueous Solubility Assessment
This high-throughput method is used in early discovery to quickly assess the solubility of compounds prepared from DMSO stock solutions, mimicking the conditions of many biological assays.[14][15][16]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a 96-well microtiter plate.
-
Solubilization: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to reach a final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1-2%)[17].
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of insoluble compound[14][17]. Causality: This is a "kinetic" measurement because it assesses solubility after a short, defined time, rather than waiting for true thermodynamic equilibrium, which could take days.
-
Separation: Use a filter plate to separate the soluble fraction from any precipitate[15][16].
-
Quantification: Determine the concentration of the compound in the filtrate using a plate reader (UV absorbance) or LC-MS, by comparing against a standard curve prepared in the same buffer/DMSO mixture[15]. The resulting concentration is the kinetic solubility.
Synthesis and Structural Confirmation
This compound is typically synthesized via multi-step sequences. One common approach involves the cyclization of α-aminoadipic acid derivatives[18]. Another route is the catalytic hydrogenation of a corresponding substituted pyridine precursor, which reduces the aromatic ring to the saturated piperidine core[19]. The stereochemistry of the final product is controlled by the choice of starting materials and catalysts. For structural confirmation and purity assessment, spectroscopic methods are indispensable, with ¹H NMR being a primary tool for verifying the structure and stereochemical relationship of the protons on the piperidine ring[20].
Conclusion: A Profile of a Polar, Versatile Building Block
The physicochemical profile of this compound is dominated by its zwitterionic character at physiological pH. This results in high aqueous solubility and pronounced hydrophilicity (low logP), making it an excellent starting point for synthesizing compounds intended for in vitro screening. However, its polarity presents a significant and predictable challenge for passive membrane permeability, a key hurdle that must be addressed through strategic molecular design in any drug development program. The robust experimental protocols detailed herein provide the necessary framework for accurately characterizing this and similar scaffolds, ensuring that development decisions are based on a foundation of high-quality, reproducible data. Its use in the synthesis of diverse bioactive agents, from antimalarials to α-glucosidase inhibitors, underscores its value as a versatile and important scaffold in the pharmacopeia of medicinal chemistry[21][22].
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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ChemBK. This compound. [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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Protocols.io. LogP / LogD shake-flask method. [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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Lokey Lab Protocols. Shake Flask logK. [Link]
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National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]
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PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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University of California, Santa Cruz. Potentiometric Titration of an Unknown Weak Acid. [Link]
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JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
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National Center for Biotechnology Information. (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link]
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LabSolutions. This compound. [Link]
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ScienceDirect. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]
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COCONUT. (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link]
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Human Metabolome Database. Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). [Link]
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PubMed. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. [Link]
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CP Lab Safety. This compound, min 95%, 250 mg. [Link]
- Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
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National Center for Biotechnology Information. (2S,4S)-4-Methylpiperidine-2-carboxylic acid. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
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Human Metabolome Database. Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). [Link]
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Chemsrc. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID. [Link]
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University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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Wikipedia. Amine. [Link]
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Spectroscopic data (NMR, IR, MS) for 6-Methylpiperidine-2-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methylpiperidine-2-carboxylic acid
Introduction: The Analytical Imperative
This compound (C₇H₁₃NO₂, Molar Mass: 143.18 g/mol ) is a substituted derivative of pipecolic acid.[1][2] Its structure, featuring a chiral center at both the 2- and 6-positions of the piperidine ring, a secondary amine, and a carboxylic acid, presents a unique analytical challenge. Accurate structural confirmation is paramount for its use as a building block in pharmaceutical synthesis or as a subject of chemical research.[3] This guide details the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to provide an unambiguous structural portrait of the molecule.
Molecular Structure and Spectroscopic Implications
The molecule's structure contains several key features that yield distinct spectroscopic signatures:
-
Piperidine Ring: A six-membered saturated heterocycle. The ring protons and carbons will have characteristic chemical shifts influenced by the nitrogen atom and the substituents.[4]
-
Secondary Amine (-NH-): This group has a characteristic N-H bond stretch in IR spectroscopy and its proton may be exchangeable in NMR.[5] The nitrogen atom also dictates fragmentation patterns in mass spectrometry according to the nitrogen rule.[6][7]
-
Carboxylic Acid (-COOH): This functional group provides highly diagnostic signals, including a very broad O-H stretch and a strong C=O stretch in the IR spectrum, as well as characteristic proton and carbon resonances in NMR spectra.[8][9]
-
Methyl Group (-CH₃): This group will produce a distinct signal in the ¹H NMR spectrum, likely a doublet due to coupling with the adjacent proton on the piperidine ring.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.
Expert Rationale
For a molecule like this compound, which contains a single nitrogen atom, the Nitrogen Rule predicts a molecular ion (M⁺) with an odd mass-to-charge ratio (m/z).[6][7] The primary fragmentation pathway for cyclic amines is initiated by the ionization of the nitrogen's lone pair of electrons, followed by α-cleavage (the breaking of a carbon-carbon bond adjacent to the nitrogen).[10][11] This process is driven by the formation of a stable, resonance-stabilized iminium cation.[12]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) is injected into the gas chromatograph (GC-MS) or directly into the ion source via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Data Interpretation
| m/z Value | Proposed Fragment Identity | Rationale |
| 143 | [M]⁺ (Molecular Ion) | The intact molecule with one electron removed. Its odd mass is consistent with the Nitrogen Rule for a compound with one nitrogen atom.[6][7] |
| 128 | [M - CH₃]⁺ | Loss of the methyl group from the C6 position via α-cleavage. |
| 98 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical, a common fragmentation for carboxylic acids. |
| 84 | [M - COOH - CH₃]⁺ (or subsequent fragmentation) | Further fragmentation following the loss of the carboxyl group. |
| 70 | Iminium Ion | Result of α-cleavage between C2 and C3, followed by loss of the C₃-C₄-C₅-C₆ fragment, leading to a stable cyclic iminium ion. This is a characteristic fragmentation for cyclic amines.[10][11] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expert Rationale
The IR spectrum of this compound is expected to be dominated by the signatures of the carboxylic acid group. The O-H stretch of a carboxylic acid is notoriously broad, appearing from 3300 to 2500 cm⁻¹, due to extensive hydrogen bonding that creates a continuum of bond strengths.[8][13] This broad absorption will partially obscure the sharper C-H stretching frequencies. The carbonyl (C=O) stretch is also highly characteristic and intense.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Analysis: The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a few microns into the sample.
-
Data Acquisition: The detector measures the absorption of energy at each wavelength. The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform (FT).
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Predicted Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300-2500 (broad) | O-H Stretch | Carboxylic Acid | The extreme broadness is a hallmark of hydrogen-bonded carboxylic acid dimers.[8][9] |
| ~3350-3310 (medium) | N-H Stretch | Secondary Amine | This peak may be sharpened and appear on the shoulder of the broad O-H absorption.[5][14] |
| ~3000-2850 (sharp) | C-H Stretch | Alkane (CH, CH₂, CH₃) | Saturated C-H bonds from the piperidine ring and methyl group.[14] |
| ~1730-1700 (strong) | C=O Stretch | Carboxylic Acid | A very strong and sharp absorption, characteristic of the carbonyl group.[13] |
| ~1640-1550 (medium) | N-H Bend | Secondary Amine | Bending vibration of the N-H bond.[5] |
| ~1320-1210 (strong) | C-O Stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond in the carboxyl group.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Expert Rationale
The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment. In this compound, the electronegative nitrogen and oxygen atoms will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (further downfield). The protons on the piperidine ring will exhibit complex splitting patterns (multiplicities) due to spin-spin coupling with their neighbors. The acidic proton of the carboxylic acid is typically found far downfield (>10 ppm) and often appears as a broad singlet.[13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The sample tube is placed in the NMR spectrometer's probe within a strong magnetic field. The spectrometer is tuned to the resonance frequency of the desired nucleus (¹H or ¹³C).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample. The resulting signal (Free Induction Decay, FID) is detected.
-
Data Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and integrated. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in singlets for each unique carbon.
Predicted ¹H NMR Data Interpretation (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | H -OOC- | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[13] |
| ~3.5-3.8 | Doublet of Doublets | 1H | CH -2 | Deshielded by both the adjacent nitrogen and the carboxylic acid group. |
| ~3.0-3.3 | Multiplet | 1H | CH -6 | Deshielded by the adjacent nitrogen and coupled to the methyl protons and C5 protons. |
| ~1.2-2.2 | Multiplets | 6H | CH₂ -3, CH₂ -4, CH₂ -5 | Complex, overlapping signals for the remaining ring methylene protons. Protons in different axial/equatorial positions will have different chemical shifts.[15][16] |
| ~1.1-1.3 | Doublet | 3H | CH₃ -6 | Coupled to the single proton at the C6 position. |
| (variable) | Broad Singlet | 1H | NH | The amine proton signal can be broad and its position is concentration-dependent. It will disappear upon adding D₂O.[5] |
Predicted ¹³C NMR Data Interpretation (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-185 | C =O | The carboxyl carbon is significantly deshielded and appears far downfield.[9] |
| ~55-60 | C -2 | The α-carbon to the nitrogen and carboxylic acid is deshielded.[17] |
| ~50-55 | C -6 | The other α-carbon to the nitrogen is also deshielded.[17] |
| ~20-35 | C -3, C -4, C -5 | Carbons of the piperidine ring further from the heteroatoms.[4] |
| ~18-25 | C H₃ | The methyl carbon appears in the typical upfield aliphatic region. |
Integrated Analytical Workflow
A robust structural elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The diagram below illustrates the logical workflow for the characterization of this compound.
This integrated approach ensures a self-validating system. The molecular formula derived from the molecular ion in MS must be consistent with the functional groups identified by IR and the proton/carbon count from NMR. Likewise, the fragments observed in the mass spectrum must be justifiable based on the structure determined by NMR. This synergy provides the highest level of confidence in the final structural assignment.
References
- Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link: https://pubs.acs.org/doi/abs/10.1021/ja00530a042]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link: https://www.chem.ucla.edu/~harding/IGOC/C/carboxylicacidIR.html]
- Francis, R., et al. (2017). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. [Link: https://www.researchgate.net/figure/Fourier-Transform-infrared-FT-IR-spectra-of-carboxylic-acids-Some-absorbance-maxima_fig1_319487574]
- JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link: https://www.jove.com/v/10201/mass-spectrometry-of-amines]
- Cremer, S. E., & Chang, J. (2002). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society, 124(33), 9782-9792. [Link: https://pubs.acs.org/doi/10.1021/ja020295g]
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link: https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles]
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link: https://people.whitman.edu/~dunnivfm/C345_2005/Handouts/GCMS_Help/GCMS_Section6.15.pdf]
- ChemicalBook. (n.d.). 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID(99571-58-1) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/99571-58-1_1hnmr.htm]
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link: https://www.sciencedirect.com/science/article/abs/pii/058485398580010X]
- Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link: https://www.researchgate.
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Stereoisomers of 6-Methylpiperidine-2-carboxylic acid and their properties
An In-depth Technical Guide to the Stereoisomers of 6-Methylpiperidine-2-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword: The Stereochemical Imperative in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. This compound, a substituted derivative of the non-proteinogenic amino acid pipecolic acid, serves as a compelling case study in the principles of stereoisomerism.[1] With two stereogenic centers, this molecule exists as four distinct stereoisomers. Each of these isomers possesses a unique three-dimensional architecture, leading to differential interactions with chiral biological targets such as enzymes and receptors. This guide provides a comprehensive exploration of these stereoisomers, from their synthesis and separation to their distinct physicochemical and pharmacological properties, offering a critical resource for researchers engaged in the rational design of novel therapeutics.
Understanding the Stereoisomers of this compound
This compound has two chiral centers at the C2 and C6 positions of the piperidine ring. This gives rise to 2² = 4 possible stereoisomers. These isomers can be grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between pairs of non-mirror-image stereoisomers is diastereomeric.
-
Diastereomers (cis and trans): The relative orientation of the methyl group (at C6) and the carboxylic acid group (at C2) defines the diastereomeric forms.
-
cis-isomers: The methyl and carboxylic acid groups are on the same side of the piperidine ring. This includes the (2R, 6S) and (2S, 6R) enantiomers.
-
trans-isomers: The methyl and carboxylic acid groups are on opposite sides of the ring. This includes the (2R, 6R) and (2S, 6S) enantiomers.
-
The precise control and characterization of these forms are paramount, as stereochemistry can drastically alter a molecule's pharmacological profile.[2]
Caption: The four stereoisomers of this compound.
Stereoselective Synthesis: Crafting Chiral Architectures
The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. Several advanced strategies have been developed to achieve high diastereoselectivity and enantioselectivity.
Key Synthetic Strategies
-
Stereoconvergent Synthesis: This powerful approach can convert a mixture of diastereomers into a single, desired stereoisomer. One documented method involves the hydrogenation of a γ-oxo α-amino ester, which proceeds through an azadiene intermediate that is then reduced diastereoselectively to yield the all-cis relative stereoconfiguration.[3] This is particularly efficient as it funnels multiple starting material isomers into one product.
-
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation reaction is a cornerstone of stereoselective synthesis. It has been applied to create enantiomerically pure cis-6-methylpipecolic acid by converting an alkene into a chiral diol, which is then further manipulated to form the piperidine ring.[4]
-
Reductive Cyclization: This method involves the cyclization of a linear precursor, such as a 6-oxoamino acid derivative. The stereoselectivity of the final product is controlled by the stereoselective reduction of the intermediate imine, often yielding a preference for the trans-isomer.[4]
Example Protocol: Stereoconvergent Synthesis of cis-5,6-Dialkylpipecolates
This protocol is adapted from a general method for synthesizing cis-substituted pipecolic acid derivatives, which is applicable to this compound.[3] The causality behind this workflow lies in the diastereoselective reduction of a planar azadiene intermediate, where the catalyst and existing substituents direct the approach of hydrogen from the least sterically hindered face.
Experimental Workflow
-
Starting Material Preparation: Begin with a diastereomeric mixture of γ-hydroxy α-N-(9-phenylfluoren-9-yl)amino tert-butyl esters. This precursor can be synthesized from inexpensive chiral starting materials like aspartic acid.
-
Hydrogenation: Subject the mixture to hydrogenation (e.g., using H₂ gas and a palladium catalyst, such as Pd/C).
-
Intermediate Formation: The reaction proceeds via the loss of the γ-substituent (the hydroxyl group) to form a crucial azadiene intermediate.
-
Diastereoselective Reduction: The azadiene intermediate is then reduced diastereoselectively. The catalyst directs the addition of hydrogen to produce the thermodynamically more stable all-cis configured pipecolate product.
-
Deprotection and Isolation: The protecting groups (tert-butyl ester and N-PhF) are removed under appropriate acidic conditions to yield the final enantiopure cis-6-methylpiperidine-2-carboxylic acid.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Caption: Workflow for stereoconvergent synthesis of cis-pipecolates.
Resolution and Analysis of Stereoisomers
Once a mixture of stereoisomers is synthesized, their separation and analysis are critical. Because enantiomers have identical physical properties (except for optical rotation), specialized chiral separation techniques are required.
Separation Methodologies
-
Chiral Derivatization: This indirect method involves reacting the mixture of enantiomers with a single enantiomer of a chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like thin-layer chromatography (TLC) or column chromatography.[5] Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers.
-
Chiral Chromatography (HPLC): This direct method is highly efficient and is the industry standard for enantiomeric analysis. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7]
-
Fractional Crystallization: This classical method can be used to separate diastereomeric salts. The mixture of enantiomers is reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized from the solution.[2][8]
Protocol: Enantiomeric Separation via Chiral Derivatization and TLC
This protocol outlines a general, reliable method for separating enantiomeric carboxylic acids.[5] The choice of a chiral derivatizing agent is crucial; it must react quantitatively and be easily removed after separation.
Experimental Workflow
-
Derivatization: React the racemic mixture of this compound with a chiral derivatizing agent (e.g., (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This forms a mixture of diastereomeric carboxamides.
-
Chromatographic Separation: Spot the resulting diastereomeric amide mixture onto a standard silica gel TLC plate.
-
Elution: Develop the TLC plate using a suitable non-chiral mobile phase (e.g., a mixture of hexane and ethyl acetate). The different diastereomers will travel up the plate at different rates, resulting in two distinct spots.
-
Visualization: Visualize the separated spots using a UV lamp (if the derivatizing agent is UV-active) or an appropriate staining agent.
-
Recovery and Cleavage: Scrape the separated spots from the plate, extract the individual diastereomers with a solvent, and then cleave the chiral auxiliary (e.g., via hydrolysis) to recover the pure enantiomers of this compound.
Caption: Workflow for chiral separation via diastereomer formation.
Comparative Properties of Stereoisomers
The distinct 3D structures of the stereoisomers result in different physicochemical and spectroscopic properties, particularly between diastereomers.
Physicochemical Properties
Enantiomers share identical melting points, boiling points, and solubility in achiral solvents. Diastereomers (cis vs. trans), however, have distinct physical properties.
| Property | Description |
| Molecular Formula | C₇H₁₃NO₂[9][10][11] |
| Molecular Weight | 143.18 g/mol [9][10][11] |
| Topological Polar Surface Area | 49.3 Ų[10] |
| pKa | ~2.48 (Predicted)[9] |
| Optical Rotation | Enantiomers will rotate plane-polarized light in equal but opposite directions. Diastereomers will have different, unrelated optical rotations. |
| Melting Point | Diastereomers will have different melting points. For example, the melting point of the parent compound, pipecolic acid, is 268 °C.[1] |
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between diastereomers. The spatial relationship between protons in cis and trans isomers leads to different coupling constants (J-values) and chemical shifts.[12][13]
-
¹H NMR: In the cis isomer, the protons at C2 and C6 may exhibit a different coupling pattern and chemical shift compared to the trans isomer due to their different dihedral angles with neighboring protons.
-
¹³C NMR: The carbon chemical shifts are also sensitive to the stereochemistry. The steric environment of each carbon atom is different in the cis and trans isomers, leading to unique signals for each diastereomer.
Pharmacological Significance and Applications
The core structure of this compound is a valuable scaffold in drug discovery.[14] Piperidine derivatives are integral to numerous therapeutic agents, and the stereochemistry is often critical for biological activity.
The Principle of Chiral Discrimination
Biological systems are inherently chiral. Enzymes and receptors have specific three-dimensional binding pockets, and only a stereoisomer that is a complementary shape can bind effectively to elicit a biological response. One enantiomer (the eutomer) may be highly active, while the other (the distomer) may be less active, inactive, or even cause undesirable side effects. For example, in a study of a dihydropyridine calcium antagonist with a chiral piperidinyl ester, the (+)-alpha isomer was 30 to 100 times more potent in its hypotensive activity than the (-)-alpha isomer.[2]
Therapeutic Potential
While specific pharmacological data for each stereoisomer of this compound is not extensively published, the broader class of piperidine carboxylic acid derivatives has shown significant promise:
| Therapeutic Area | Application of Related Piperidine Scaffolds | Potential Relevance |
| Neurology | Derivatives are investigated as 5-HT1F agonists for the treatment of migraines.[14] | The stereoisomers could exhibit differential binding to serotonin receptors. |
| Infectious Disease | Piperidine carboxamides have been identified as potent antimalarial agents targeting the Plasmodium falciparum proteasome.[14] | Stereochemistry is crucial for specific enzyme inhibition. |
| Enzyme Inhibition | Pyridine carboxylic acid isomers, the aromatic analogues, are precursors to a vast number of enzyme inhibitors for diseases like cancer, diabetes, and HIV.[15][16] | The stereoisomers of this compound could be developed as specific inhibitors for various enzymes. |
| Cardiovascular Disease | cis-2,6-disubstituted piperidines have been shown to inhibit acetylcholinesterase.[4] | The relative stereochemistry (cis vs. trans) directly impacts inhibitory activity. |
Conclusion
The stereoisomers of this compound exemplify the critical role of three-dimensional molecular architecture in chemical and biological sciences. The ability to selectively synthesize, separate, and characterize each distinct stereoisomer is not merely an academic exercise but a prerequisite for advancing drug discovery and development. As researchers continue to explore the therapeutic potential of piperidine-based scaffolds, a deep understanding of their stereochemical properties will remain the cornerstone of designing safer, more effective medicines. This guide provides the foundational knowledge and technical insights necessary for professionals in the field to navigate the complexities of stereoisomerism and harness its power for therapeutic innovation.
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A Technical Guide on the Role of 6-Methylpiperidine-2-carboxylic Acid in Piperidine Alkaloid Biosynthesis
Abstract
Piperidine alkaloids represent a vast and structurally diverse class of natural products, renowned for their significant pharmacological properties. The biosynthesis of their characteristic six-membered nitrogenous ring predominantly originates from the amino acid L-lysine. While the core pathways leading to central intermediates like Δ¹-piperideine and L-pipecolic acid are well-established, the roles of modified intermediates remain a frontier of active research. This technical guide provides an in-depth exploration of the established biosynthetic routes and investigates the specific role of 6-methylpiperidine-2-carboxylic acid, a modified precursor. We will dissect the enzymatic logic, present validated experimental methodologies for pathway elucidation, and offer field-proven insights into the study of these complex metabolic networks.
The Foundation: L-Lysine as the Primary Architect of the Piperidine Ring
The journey from primary metabolism to the complex scaffold of piperidine alkaloids begins with L-lysine.[1][2] This essential amino acid provides the C5N backbone that constitutes the piperidine nucleus.[1] Two principal, evolutionarily conserved pathways diverge from lysine to create the foundational intermediates for virtually all alkaloids in this class. The choice of pathway often dictates the final structure of the alkaloid.
Pathway A: The Cadaverine/Δ¹-piperideine Route
This is the most common route for the biosynthesis of many simple and complex piperidine alkaloids, including piperine found in black pepper.[3][4]
-
Decarboxylation: The first committed step is the removal of the α-carboxyl group from L-lysine. This reaction is catalyzed by Lysine Decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme, to yield the diamine cadaverine.[2]
-
Oxidative Deamination: The primary amino group of cadaverine is then targeted by a Copper Amine Oxidase (CuAO) . This enzyme catalyzes an oxidative deamination to produce 5-aminopentanal.[2]
-
Cyclization (Spontaneous): 5-aminopentanal exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine . This cyclization occurs spontaneously and yields a critical, highly reactive intermediate that serves as an electrophilic hub for subsequent carbon-carbon bond formations.[2][3]
Pathway B: The Pipecolic Acid Route
An alternative pathway bypasses the formation of cadaverine and instead modifies the lysine skeleton prior to cyclization. This route is crucial for the formation of L-pipecolic acid (piperidine-2-carboxylic acid) and its derivatives, which are incorporated into a range of natural products, including immunosuppressants and compounds involved in plant defense.[5][6][7]
-
Transamination and Cyclization: In plants, the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) , an aminotransferase, acts on L-lysine. It facilitates a transamination at the α-amino group, followed by an intramolecular cyclization and isomerization to form Δ¹-piperideine-2-carboxylic acid (P2C).[6][8]
-
Reduction: The imine bond of P2C is then reduced by a reductase to yield L-pipecolic acid. In Arabidopsis, the enzyme SAR-DEFICIENT 4 (SARD4) has been identified as a key player in this reduction step.[6][8]
-
Direct Cyclodeamination (Microbial): In some microorganisms, such as the rapamycin-producing Streptomyces hygroscopicus, a more direct route exists. The enzyme Lysine Cyclodeaminase (RapL) , an NAD⁺-dependent enzyme, catalyzes the direct conversion of L-lysine into L-pipecolic acid.[5]
The following diagram illustrates these two foundational pathways originating from L-lysine.
Caption: Divergent biosynthetic pathways from L-lysine to key piperidine intermediates.
The Role of Tailoring: Biosynthesis of this compound
While L-pipecolic acid is a common building block, its derivatives allow for greater structural diversity. This compound is one such tailored precursor. Its biosynthesis is not as universally characterized as that of its unmethylated parent compound but can be logically inferred from known enzymatic reactions in secondary metabolism.
The most plausible route to its formation involves the methylation of a pipecolic acid precursor. This is analogous to other C-methylation events in alkaloid biosynthesis, such as the conversion of piperidine to 2-methylpiperidine, which is a step in the biosynthesis of 1-deoxynojirimycin (DNJ) in mulberry.[3]
Proposed Biosynthetic Logic:
-
Formation of the Piperidine Carboxylate Core: The biosynthesis initiates via Pathway B, leading to the formation of either Δ¹-piperideine-2-carboxylic acid (P2C) or fully reduced L-pipecolic acid.
-
C-Methylation: A S-adenosyl-L-methionine (SAM)-dependent methyltransferase likely catalyzes the transfer of a methyl group to the C6 position of the piperidine ring. It is mechanistically plausible that this methylation occurs on the P2C intermediate before the final reduction step. The electron-withdrawing carboxylate group could influence the reactivity of the ring, making the C6 position susceptible to nucleophilic attack from a SAM-derived methyl group in the enzyme's active site.
-
Final Reduction: If methylation occurs on P2C, the resulting 6-methyl-Δ¹-piperideine-2-carboxylic acid would then be reduced by a reductase (analogous to SARD4) to yield the final product, this compound.
This tailored intermediate can then be activated, likely by a non-ribosomal peptide synthetase (NRPS) adenylation (A) domain, and incorporated into a growing alkaloid backbone, leading to a distinct family of natural products.
Caption: Proposed biosynthetic route to this compound.
From Intermediate to Final Product: Case Studies in Piperidine Alkaloid Assembly
The true significance of intermediates like Δ¹-piperideine and the pipecolic acids lies in their function as scaffolds for further elaboration.
-
Sedamine: Found in Sedum species, the biosynthesis of sedamine provides a classic example of pathway integration.[9][10] Isotopic labeling studies have confirmed that its piperidine nucleus is derived from lysine via a nonsymmetrical intermediate, consistent with the pipecolic acid pathway (Pathway B).[9][10] The C₆-C₂ side chain, however, originates from phenylalanine.[9] This demonstrates the assembly of a final alkaloid from building blocks derived from two distinct amino acid precursors.
-
Piperine: The pungent compound in black pepper (Piper nigrum) is an amide formed from a piperidine ring and piperic acid. The piperidine moiety is formed via the cadaverine/Δ¹-piperideine route (Pathway A).[3][4] The Δ¹-piperideine intermediate is reduced to piperidine, which is then coupled to piperoyl-CoA (derived from the phenylpropanoid pathway) by the enzyme piperine synthase (PS) in the final biosynthetic step.[11]
-
Lobeline: This complex alkaloid from Lobelia inflata also utilizes a lysine-derived piperidine ring.[3] The biosynthesis involves the coupling of the piperidine nucleus to an aromatic component derived from cinnamoyl-CoA, showcasing a similar modular assembly strategy to piperine but resulting in a vastly different final structure.[3]
Methodologies for Elucidating Biosynthetic Pathways
Synthesizing a complete picture of a biosynthetic pathway requires a multi-faceted experimental approach. The trustworthiness of a proposed pathway rests on the convergence of evidence from several distinct methodologies.
Protocol 1: Stable Isotope Labeling Studies
This is the foundational technique for tracing the metabolic fate of precursors.[12][13] It provides definitive proof of the origin of the atoms within the final alkaloid skeleton.
Objective: To determine if L-lysine is the precursor of the this compound moiety in a target alkaloid.
Methodology:
-
Precursor Preparation: Synthesize or procure L-lysine labeled with stable isotopes at specific positions (e.g., [¹³C₆, ¹⁵N₂]-L-lysine or [2-¹³C, ε-¹⁵N]-L-lysine). The choice of labeling pattern is critical for distinguishing between different incorporation mechanisms.
-
Feeding Experiment: Administer the labeled precursor to the biological system (e.g., plant seedlings, hairy root cultures, or microbial cultures) known to produce the target alkaloid. A control group fed with unlabeled lysine must be run in parallel.
-
Incubation: Allow the organism to metabolize the precursor for a defined period (e.g., 24 to 72 hours). This timing may need to be optimized based on the organism's growth rate and the alkaloid's production dynamics.
-
Extraction: Harvest the biological material and perform a targeted extraction of the alkaloid fraction using appropriate solvents and chromatographic methods (e.g., solid-phase extraction followed by preparative HPLC).
-
Analysis: Analyze the purified target alkaloid using high-resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
MS Analysis: Compare the mass spectrum of the alkaloid from the labeled experiment to the control. An increase in mass corresponding to the incorporated isotopes confirms that the precursor was utilized.
-
NMR Analysis: ¹³C-NMR and ¹⁵N-NMR will reveal the exact positions of the labels within the alkaloid's structure, providing unambiguous evidence of the biosynthetic route and any bond rearrangements that occurred.
-
Protocol 2: In Vitro Enzyme Assays
Once a pathway is hypothesized, the function of the putative enzymes must be confirmed biochemically.
Objective: To verify the activity of a candidate methyltransferase in the formation of this compound.
Methodology:
-
Enzyme Procurement:
-
Heterologous Expression: Clone the candidate methyltransferase gene (identified via transcriptomics or homology-based screening) into an expression vector (e.g., pET series) and transform it into E. coli BL21(DE3). Induce protein expression with IPTG and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).
-
Cell-Free Extracts: Alternatively, prepare a protein-rich extract from the native organism that is actively producing the alkaloid.
-
-
Assay Setup: In a microcentrifuge tube, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme or cell-free extract, the substrate (e.g., Δ¹-piperideine-2-carboxylic acid), and the co-substrate S-adenosyl-L-methionine (SAM).
-
Controls: Prepare negative controls lacking the enzyme, the substrate, or SAM to ensure that the reaction is enzymatic and specific.
-
Reaction: Incubate the mixture at an optimal temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching agent, such as trichloroacetic acid or an organic solvent like ethyl acetate.
-
Product Detection: Analyze the reaction mixture using LC-MS/MS. Develop a method to separate the substrate from the expected methylated product and monitor their respective masses. The appearance of the mass corresponding to the methylated product in the full reaction, and its absence in the controls, validates the enzyme's function.
The workflow for identifying and validating a biosynthetic enzyme is depicted below.
Caption: A typical experimental workflow for enzyme functional validation.
Summary and Future Outlook
The biosynthesis of piperidine alkaloids is a testament to nature's metabolic ingenuity, transforming a simple amino acid into a dazzling array of bioactive molecules. This compound represents a key tailored intermediate, likely formed via the methylation of a precursor derived from the pipecolic acid pathway. Its incorporation into alkaloid scaffolds expands the chemical diversity achievable from the core lysine-derived pathways.
Future research in this field will undoubtedly focus on the discovery and characterization of the specific tailoring enzymes, such as the methyltransferases and reductases responsible for forming these modified building blocks. The application of integrated 'omics' approaches, including genomics, transcriptomics, and metabolomics, will accelerate the identification of complete biosynthetic gene clusters. This knowledge is not merely academic; it empowers the fields of metabolic engineering and synthetic biology, paving the way for the heterologous production of valuable alkaloids and the engineered biosynthesis of novel, high-value derivatives for drug development.
References
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Biocyclopedia. (n.d.). Alkaloids Derived from Lysine. Medicinal Herbs. Retrieved from [Link]
-
Gális, I., et al. (2022). Alkaloids Derived from Lysine: Piperidine Alkaloids. ResearchGate. Request PDF from [Link]
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Gupta, R. N., & Spenser, I. D. (1967). The biosynthesis of sedamine. Canadian Journal of Chemistry, 45(11), 1275-1286. Retrieved from [Link]
-
Kato, H., et al. (2021). Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. PubMed, 28(10), 1255-1271. Retrieved from [Link]
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Lohwasser, U., et al. (2022). The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.). The Plant Journal, 111(3), 731-747. Retrieved from [Link]
-
Spenser, I. D. (1967). The biosynthesis of sedamine. ResearchGate. PDF available at [Link]
-
Gupta, R. N., & Spenser, I. D. (1969). Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids. The Journal of Biological Chemistry, 244(1), 88-94. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of PIP biosynthesis from L-lysine (6). Retrieved from [Link]
-
PubChem. (n.d.). Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway of piperidine alkaloids in KEGG database. Retrieved from [Link]
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O'Donovan, D. G., & Keogh, M. F. (1968). Biosynthesis of piperidine alkaloids. Tetrahedron Letters, 9(3), 265-267. Retrieved from [Link]
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Wikipedia. (n.d.). Euglenophycin. Retrieved from [Link]
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Dumore, N., et al. (2024). Methods of Alkaloids Synthesis. IntechOpen. Retrieved from [Link]
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Chizzola, R. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules, 21(8), 1049. Retrieved from [Link]
-
Guthikonda, P., & Khosla, C. (2005). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 127(4), 1152-1153. Retrieved from [Link]
-
KEGG. (n.d.). Tropane, piperidine and pyridine alkaloid biosynthesis. KEGG PATHWAY Database. Retrieved from [Link]
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Kato, N., & Abe, I. (2020). Total synthesis of alkaloids using both chemical and biochemical methods. Natural Product Reports, 37(3), 324-342. Retrieved from [Link]
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Guirimand, G., et al. (2015). Biosynthesis and Regulation of Alkaloids. ResearchGate. Retrieved from [Link]
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Zeier, J., et al. (2016). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 172(2), 1024-1040. Retrieved from [Link]
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Li, Y., et al. (2019). Approach to the Biosynthesis of Atisine-Type Diterpenoid Alkaloids. Journal of Natural Products, 82(5), 1339-1344. Retrieved from [Link]
-
He, H. Y. (2007). Pipecolic acid in microbes: biosynthetic routes and enzymes. ResearchGate. Retrieved from [Link]
-
Kirschning, A. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2606-2618. Retrieved from [Link]
-
Koc, F. N., & Seckin Dinler, B. (2022). Pipecolic acid in plants: biosynthesis, signalling, and role under stress. Botanica, 28(1), 4-14. Retrieved from [Link]
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Ding, P., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
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COCONUT. (2024). (2R,6S)-6-methylpiperidine-2-carboxylic acid. Retrieved from [Link]
-
Vu, N. T., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Retrieved from [Link]
-
Schöpf, C., et al. (1955). The structure of sedamine. Chemische Berichte, 88(7), 1023-1033. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (‐)‐sedamine alkaloid. Retrieved from [Link]
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Laronze, M., et al. (2010). Biosynthesis and biomimetic synthesis of alkaloids isolated from plants of the Nitraria and Myrioneuron genera: an unusual lysine-based metabolism. Natural Product Reports, 27(1), 32-56. Retrieved from [Link]
-
eGPAT. (2017). 8 precursors essential for biosynthesis of alkaloids. Retrieved from [Link]
-
PubChem. (n.d.). (2R,6S)-6-methylpiperidine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]
-
Human Metabolome Database. (2021). (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). Retrieved from [Link]
-
Human Metabolome Database. (2014). 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 250 mg. Retrieved from [Link]
-
Kitson, S. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]
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The Synthesis of Substituted Piperidine-2-Carboxylic Acids: A Strategic Overview for Drug Discovery
An In-depth Technical Guide
Abstract
The piperidine-2-carboxylic acid scaffold, a saturated six-membered heterocycle also known as pipecolic acid, is a privileged structural motif in medicinal chemistry and natural product synthesis. Its constrained conformational flexibility allows it to act as a mimic of proline and other amino acids, enabling precise control over peptide and small molecule architecture. The stereochemistry at the C2 position, along with substitution on the ring, profoundly influences biological activity, making the development of stereoselective synthetic routes a critical endeavor in drug development. This guide provides an in-depth analysis of a core, field-proven strategy for synthesizing these vital building blocks: the asymmetric hydrogenation of pyridine-2-carboxylate precursors. We will dissect the causality behind experimental choices, provide a detailed, validated protocol, and offer insights into the broader strategic landscape.
Strategic Imperative: Why Asymmetric Hydrogenation?
While multiple strategies exist for the synthesis of substituted piperidine-2-carboxylic acids—including the cyclization of acyclic amino acid precursors and chiral pool approaches—the catalytic asymmetric hydrogenation of functionalized pyridines stands out for its efficiency, atom economy, and scalability. Pyridines are readily available, cost-effective starting materials that can be functionalized with relative ease, allowing for the introduction of desired substituents before the core heterocyclic ring is formed and its stereochemistry is set.
The core principle involves the reduction of the aromatic pyridine ring to a piperidine ring. Without a chiral influence, this reduction yields a racemic mixture of the C2-stereocenter. The key to success lies in employing a chiral catalyst that can differentiate between the two faces of the substrate, leading to the preferential formation of one enantiomer. Iridium and Rhodium-based catalysts, complexed with chiral phosphine ligands, have proven to be exceptionally effective in this transformation.
The choice of catalyst, ligand, and reaction conditions is paramount and is dictated by the electronic and steric nature of the substituents on the pyridine ring. This guide focuses on a robust method utilizing a Crabtree-type iridium catalyst, which is particularly effective for a broad range of substrates.
Workflow for Asymmetric Hydrogenation
The overall process can be visualized as a multi-stage workflow, from substrate preparation to final product analysis. Each stage requires careful consideration to ensure high yield and stereoselectivity.
Caption: High-level workflow for the synthesis of piperidine-2-carboxylic acids.
Experimental Deep Dive: Synthesis of (R)-4-fluoropiperidine-2-carboxylic acid
This section provides a detailed, step-by-step protocol for a representative synthesis. The choice of a fluorine substituent is illustrative, as fluorinated heterocycles are of high interest in medicinal chemistry for their ability to modulate metabolic stability and binding affinity.
Causality Behind Experimental Choices
-
Substrate: Methyl 4-chloropyridine-2-carboxylate is used as the starting material. The chloro-substituent can later be displaced to introduce other functionalities, showcasing the versatility of the method. The methyl ester protects the carboxylic acid and enhances substrate solubility in organic solvents.
-
Catalyst System: The combination of [Ir(COD)Cl]2 (the iridium precursor) and the chiral ligand (R,R)-f-spiroPhos is chosen. This specific ligand has a rigid spirocyclic backbone that creates a well-defined chiral pocket around the metal center, which is highly effective for inducing asymmetry in the hydrogenation of pyridines.
-
Additive: Iodine (I2) is a critical additive. It is believed to activate the iridium precursor and prevent catalyst deactivation by coordinating to the pyridine nitrogen, thereby enhancing its susceptibility to reduction.
-
Solvent: Dichloromethane (DCM) is selected for its ability to dissolve both the substrate and the catalyst complex while being relatively inert under the reaction conditions.
-
Pressure & Temperature: High hydrogen pressure (50 atm) is necessary to overcome the aromaticity of the pyridine ring and drive the reduction to completion. The reaction is run at room temperature to maximize enantioselectivity; higher temperatures can often lead to a decrease in the enantiomeric excess (ee).
Step-by-Step Protocol
Materials:
-
Methyl 4-chloropyridine-2-carboxylate
-
[Ir(COD)Cl]2 (dichloro(1,5-cyclooctadiene)iridium(I) dimer)
-
(R,R)-f-spiroPhos (chiral ligand)
-
Iodine (I2)
-
Anhydrous, degassed Dichloromethane (DCM)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor with a magnetic stir bar
Procedure:
-
Catalyst Preparation (Under Inert Atmosphere):
-
In a nitrogen-filled glovebox, add [Ir(COD)Cl]2 (1.0 mol%) and (R,R)-f-spiroPhos (2.2 mol%) to a vial.
-
Add anhydrous, degassed DCM and stir the mixture for 30 minutes at room temperature to allow for the formation of the active catalyst complex. The solution should turn a deep red/orange color.
-
-
Reaction Assembly:
-
To a glass liner for the autoclave reactor, add methyl 4-chloropyridine-2-carboxylate (1.0 equivalent).
-
Add Iodine (I2) (5.0 mol%).
-
Transfer the pre-formed catalyst solution from Step 1 to the glass liner via cannula.
-
Seal the glass liner inside the high-pressure autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and move it out of the glovebox.
-
Purge the reactor three times with hydrogen gas.
-
Pressurize the reactor to 50 atm with hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
-
Workup and Isolation:
-
Carefully vent the excess hydrogen gas from the reactor in a fume hood.
-
Open the reactor and remove the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl (R)-4-chloropiperidine-2-carboxylate.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Representative Data
The following table summarizes typical results for the asymmetric hydrogenation of various substituted pyridine-2-carboxylates using this class of catalyst system.
| Entry | Substrate (R-group) | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | 4-Chloro | [Ir]-f-spiroPhos | 95 | 98 (R) | |
| 2 | 5-Methoxy | [Ir]-f-spiroPhos | 92 | 99 (R) | |
| 3 | 6-Methyl | [Rh]-C-spiroPhos | 88 | 96 (S) | |
| 4 | Unsubstituted | [Ir]-spiroPhos | >99 | 95 (R) |
Strategic Decision Framework
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, required stereopurity, and project scale. The following decision tree illustrates a simplified logic for strategy selection.
Caption: Decision framework for selecting a synthetic strategy.
Conclusion
The catalytic asymmetric hydrogenation of pyridines represents a powerful and versatile platform for the synthesis of enantioenriched substituted piperidine-2-carboxylic acids. The methodology offers high yields, excellent enantioselectivities, and a broad substrate scope, making it a preferred strategy in modern drug discovery and development. By understanding the causal factors behind the choice of catalyst, ligand, and reaction conditions, researchers can effectively leverage this chemistry to access a wide array of complex chiral building blocks essential for advancing new therapeutic agents.
References
-
Title: Highly Enantioselective Hydrogenation of Pyridines under Mild Conditions Source: Angewandte Chemie International Edition, 2021 URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Alcohols Source: Organic Letters, 2017 URL: [Link]
-
Title: Recent advances in the catalytic asymmetric hydrogenation of pyridines Source: Organic & Biomolecular Chemistry, 2023 URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridine-2-Carboxylates Source: Journal of the American Chemical Society, 2013 URL: [Link]
-
Title: Iridium-Catalyzed Enantioselective Hydrogenation of N-Heteroaromatic Compounds Source: Accounts of Chemical Research, 2016 URL: [Link]
Navigating the Labyrinth: A Guide to Sourcing and Verifying the Purity of 6-Methylpiperidine-2-carboxylic Acid for Drug Discovery
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, the journey from a promising molecular concept to a viable drug candidate is one I have navigated countless times. It is a path paved with meticulous experimentation, where the integrity of each component is paramount. Among the most critical, yet often overlooked, aspects is the quality of starting materials. This guide focuses on a versatile heterocyclic building block, 6-Methylpiperidine-2-carboxylic acid (CAS No. 99571-58-1) , a chiral intermediate whose structural complexity demands a rigorous approach to sourcing and purity validation.
The presence of two stereocenters in this molecule means it can exist as multiple stereoisomers. In drug development, different enantiomers or diastereomers can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.[][2] One isomer may be the key to therapeutic efficacy, while another could be inert or, in the worst-case scenario, dangerously toxic. Therefore, ensuring the chemical and, critically, the stereochemical purity of this intermediate is not merely a matter of good practice; it is a foundational requirement for regulatory compliance and the success of any research program.[3][4]
This document provides a framework for researchers, scientists, and drug development professionals to confidently select suppliers and implement a robust, self-validating system for verifying the purity of this compound.
Section 1: Supplier Qualification and Initial Assessment
The chemical marketplace is vast, with suppliers ranging from large, well-established manufacturers to smaller, specialized labs. The initial challenge is to identify a reliable source that can provide material of consistent quality. The stated purity on a supplier's website is only the beginning of the story.
Identifying and Vetting Potential Suppliers
A systematic approach to supplier qualification is essential. The process begins with broad market research and narrows down to the selection of a trusted partner who can provide comprehensive documentation and transparent specifications.
Below is a logical workflow for this process:
Caption: Workflow for qualifying a chemical supplier.
Comparative Data from Commercial Suppliers
To provide a practical starting point, the table below summarizes specifications for this compound from several known chemical suppliers. Note that "Purity" often refers to the total chemical purity and may not specify the enantiomeric or diastereomeric purity, which is a critical parameter that must be independently verified.
| Supplier | CAS Number | Stated Purity | Molecular Formula | Molecular Weight |
| Alfa Chemistry | 99571-58-1 | Not explicitly stated, for research use | C₇H₁₃NO₂ | 143.18 |
| CP Lab Safety | 99571-58-1 | min. 95% | C₇H₁₃NO₂ | 143.18 |
| Sigma-Aldrich | 99571-58-1 | 95% | C₇H₁₃NO₂ | 143.19 |
| Guidechem | 99571-58-1 | 95% | C₇H₁₃NO₂ | 143.18 |
Data compiled from publicly available supplier information.[5][6][7]
Section 2: Understanding Purity Standards and Impurities
For a chiral intermediate like this compound, purity is a multi-faceted concept encompassing chemical identity, isomeric composition, and the presence of any contaminants.
Chemical Purity vs. Chiral Purity
-
Chemical Purity: This is typically determined by techniques like High-Performance Liquid Chromatography (HPLC) and is expressed as a percentage (e.g., >98%). It represents the proportion of the target molecule relative to all detectable impurities, such as residual starting materials, reagents, or by-products from the synthesis.
-
Chiral Purity (Enantiomeric/Diastereomeric Excess): This is the critical parameter for stereoisomeric compounds. It measures the excess of one stereoisomer over others. For a compound with two stereocenters, this involves quantifying the desired isomer against its enantiomer and two diastereomers. Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and justification of stereoisomeric drugs.[2][3][8] Chiral HPLC is the gold standard for this determination.[]
Common Potential Impurities
Understanding the synthetic route can provide insight into potential impurities. For piperidine derivatives, common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Positional Isomers: Isomers where the methyl or carboxylic acid group is at a different position on the piperidine ring.
-
Stereoisomers: The undesired enantiomer and diastereomers.
-
By-products of Synthesis: Products from side reactions, such as N-oxides or products of ring-opening.
-
Residual Solvents and Reagents: Solvents or catalysts used in the final purification steps.
Section 3: A Validating System of Analytical Protocols
A researcher must assume the responsibility of independently verifying the quality of a procured chemical. A multi-technique approach provides a robust and self-validating system, ensuring that the material is suitable for its intended use.[9]
Caption: A comprehensive analytical workflow for batch verification.
Protocol 1: Structural Confirmation via ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. It provides information on the chemical environment of each proton, confirming the connectivity of the molecule and identifying organic impurities.[9]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Analysis:
-
Confirm the presence of the characteristic methyl group signal (a doublet).
-
Identify the protons on the piperidine ring, paying attention to their chemical shifts and coupling constants which confirm the substitution pattern.
-
Integrate the peaks. The ratio of integrals should correspond to the number of protons in each environment.
-
Compare the spectrum to a reference or predicted spectrum to confirm identity. Purity can be estimated by comparing the integrals of the compound's signals to those of any visible impurities.[9]
-
Protocol 2: Chemical Purity by Reverse-Phase HPLC-UV
Rationale: HPLC is the workhorse for quantitative purity analysis. It separates the main compound from non-volatile impurities based on polarity. The area under the peak is proportional to the concentration, allowing for an accurate purity assessment (area percent method).[9]
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., water/acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 3: Enantiomeric and Diastereomeric Purity by Chiral HPLC
Rationale: This is the most critical test for a chiral compound. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation and quantification.[]
Methodology:
-
Sample Preparation: Prepare a solution of the compound at ~1 mg/mL in the mobile phase.
-
Instrumentation & Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series) is a common starting point. Method development is required to find the optimal column and conditions.
-
Mobile Phase: Typically a normal-phase system, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: UV at 210 nm.
-
-
Data Analysis: The enantiomeric excess (ee%) or diastereomeric excess (de%) is calculated from the peak areas of the separated isomers. For example: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Conclusion
For drug development professionals, the maxim "garbage in, garbage out" has never been more relevant. The quality of a starting material like this compound directly impacts the validity of experimental results, the safety profile of a potential drug candidate, and the overall timeline and cost of a research program. By implementing a rigorous supplier qualification process and a multi-technique analytical verification system, researchers can operate with a high degree of confidence in their materials. This structured, evidence-based approach transforms the procurement of chemicals from a simple transaction into a critical, science-driven step on the path to discovery.
References
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CP Lab Safety. This compound, min 95%, 250 mg. Available from: [Link]
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LabSolutions. This compound. Available from: [Link]
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ACS Publications. FDA issues flexible policy on chiral drugs. Available from: [Link]
-
PubMed Central. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Available from: [Link]
-
American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
-
PubMed Central. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Available from: [Link]
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A Technical Guide to the Safe Handling of 6-Methylpiperidine-2-carboxylic acid for Research & Development Professionals
This document provides in-depth safety and handling guidelines for 6-Methylpiperidine-2-carboxylic acid (CAS No. 99571-58-1). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from available data and established safety principles for structurally related molecules.
Section 1: Compound Profile and Safety Rationale
This compound is a heterocyclic compound incorporating both a secondary amine (within the piperidine ring) and a carboxylic acid functional group.[1][2][3] Its molecular formula is C7H13NO2 with a molecular weight of 143.18 g/mol .[1][4][5] It is typically a colorless to light yellow crystalline solid, soluble in water and common organic solvents.[1]
Section 2: Hazard Identification and Classification (Inferred)
Based on the functional groups and data from analogous compounds, this compound should be treated as a hazardous substance. The following GHS classifications should be assumed as a precautionary measure:
| Hazard Class | Inferred Classification | Rationale |
| Skin Corrosion/Irritation | Category 2 (Irritant) or 1B (Corrosive) | The piperidine moiety in related compounds is known to cause severe skin burns.[6][9] The acidic nature of the carboxylic group can also contribute to skin irritation.[10][11] |
| Serious Eye Damage/Irritation | Category 1 (Serious Damage) | Both secondary amines and carboxylic acids can cause severe, irreversible eye damage.[6][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Inhalation of dust or aerosols may cause respiratory tract irritation, a known hazard for similar piperidines and acidic compounds.[6][10][11] |
| Acute Toxicity (Oral, Dermal) | Category 4 (Harmful) | Parent piperidine compounds are classified as harmful if swallowed and can be toxic in contact with skin.[6] |
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. Engineering controls serve as the primary barrier, supplemented by robust PPE.
Primary Engineering Controls
All operations involving this compound, including weighing, solution preparation, and transfers, must be conducted in a properly functioning and certified chemical fume hood.[12] This is non-negotiable and essential to prevent inhalation of airborne dust or aerosols. The laboratory should be equipped with easily accessible eyewash stations and safety showers.[6][12]
Personal Protective Equipment (PPE)
PPE must be worn at all times when handling the compound. The selection of PPE should be based on the specific laboratory operation, as detailed in the workflow below.[13][14]
Caption: PPE selection workflow based on the physical form of the compound.
-
Eye and Face Protection : Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[12][15] A full-face shield must be worn over goggles during operations with a high risk of splashing or when handling larger quantities.[16][17]
-
Skin and Body Protection : A flame-retardant lab coat must be worn and kept buttoned. Closed-toe shoes are required. For significant splash potential, a chemically resistant apron should be used.[18]
-
Hand Protection : At a minimum, nitrile gloves should be worn.[16] For prolonged contact or when handling solutions, butyl rubber gloves offer superior protection against a broader range of chemicals.[17] Gloves must be inspected before use and removed properly to avoid skin contact.[15][19] Contaminated gloves should be disposed of as hazardous waste.[15]
-
Respiratory Protection : All work must be performed in a fume hood to avoid generating dust or aerosols. If an emergency situation occurs outside of a hood where exposure is possible, a NIOSH-approved respirator with organic vapor and particulate cartridges would be necessary.[6][16]
Section 4: Protocols for Safe Handling and Storage
Adherence to strict protocols is essential for mitigating risk.
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation : Designate a specific area within the chemical fume hood for the handling procedure.
-
Don PPE : Put on all required PPE as described in Section 3.2.
-
Weighing : Use a tared weigh boat or glass vial. Handle the solid carefully with a spatula to minimize dust formation.
-
Transfer/Solution Preparation : If making a solution, slowly add the solid to the solvent while stirring to ensure controlled dissolution.
-
Cleanup : After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[15]
Storage Requirements
Proper storage is crucial for maintaining compound integrity and ensuring safety.
-
Conditions : Store in a tightly sealed container in a cool, dry, and dark place.[1] The recommended storage condition is at room temperature under an inert atmosphere.[1][5]
-
Rationale : Storing in a dark place minimizes photodegradation. An inert atmosphere prevents potential long-term oxidation of the amine. A tightly sealed container is necessary as some amine hydrochlorides can be hygroscopic.[11]
-
Location : Store in a well-ventilated area designated for chemical reagents, away from incompatible materials.[6][9]
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or violent reactions.[6][9]
Section 5: Emergency Response Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Caption: General emergency response flowchart for spills or personnel exposure.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10][11] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention from an ophthalmologist.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[10][11] Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.
-
Small Spill : For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[20] Ensure proper PPE is worn during cleanup.
-
Large Spill : Evacuate the laboratory immediately. Alert others and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
Section 6: Physical & Chemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 99571-58-1 | [1][5][21] |
| Molecular Formula | C7H13NO2 | [1][4][5] |
| Molecular Weight | 143.18 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow crystal or solid | [1] |
| Melting Point | 55-60 °C | [1] |
| Boiling Point | 267.0 ± 33.0 °C (Predicted) | [1] |
| Flash Point | 115.276 °C | [1] |
| Solubility | Soluble in water, alcohols, ketones, and ethers | [1] |
| pKa | 2.48 ± 0.40 (Predicted) | [1] |
| Density | 1.062 ± 0.06 g/cm³ (Predicted) | [1] |
Section 7: Disposal Considerations
All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in properly labeled, sealed containers.
-
Do not dispose of this chemical down the drain or in regular trash.[20]
-
Disposal must be carried out in accordance with all applicable local, state, and federal regulations.
-
Consult with your institution's EHS department for specific disposal procedures.
References
-
This compound - ChemBK. ChemBK. [Link]
-
This compound, min 95%, 250 mg. CP Lab Safety. [Link]
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(2R,6S)-6-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 6575090. PubChem - NIH. [Link]
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SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride. Fisher Scientific. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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What PPE Should You Wear When Handling Acid 2025?. LeelineWork. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. [Link]
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Protective Equipment. American Chemistry Council. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. Ali Express. [Link]
-
SAFETY DATA SHEET - 1-Methyl-piperidine-4-carboxylic acid ethyl ester. AFG Bioscience LLC. [Link]
-
SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride. Alfa Aesar. [Link]
-
(2R,6S)-6-methylpiperidine-2-carboxylic acid. COCONUT. [Link]
-
Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]
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Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (2S,6R)-6-Methylpiperidine-2-carboxylic acid
Introduction: The Significance of Stereodefined Piperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal framework for designing molecules that interact with biological targets with high affinity and specificity. The biological activity of piperidine derivatives is often critically dependent on their stereochemistry. Even subtle changes in the spatial arrangement of substituents can lead to dramatic differences in pharmacological profiles.
(2S,6R)-6-Methylpiperidine-2-carboxylic acid, a cis-disubstituted pipecolic acid derivative, is a valuable chiral building block for the synthesis of more complex molecules, including potent enzyme inhibitors and modulators of cellular signaling pathways. The defined stereochemistry at both the C2 and C6 positions is crucial for its utility as a scaffold in drug discovery. This document provides a comprehensive guide to the stereoselective synthesis of this important compound, detailing a robust and well-precedented strategy, complete with mechanistic insights and detailed experimental protocols.
Strategic Overview: A Chiral Pool Approach from L-Alanine
Several strategies can be envisioned for the asymmetric synthesis of (2S,6R)-6-Methylpiperidine-2-carboxylic acid. These include catalytic asymmetric hydrogenation of pyridine derivatives, diastereoselective cyclization of acyclic precursors, and methods employing chiral auxiliaries.[1][2] A particularly efficient and reliable approach utilizes the chiral pool, starting from readily available and enantiopure amino acids. This strategy leverages the inherent stereochemistry of the starting material to establish one of the chiral centers, while the second is installed with high diastereoselectivity.
The protocol detailed below follows a strategy adapted from the well-established synthesis of substituted piperidines from amino acid precursors.[3] This approach offers excellent control over the desired cis-stereochemistry and is amenable to scale-up.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of (2S,6R)-6-Methylpiperidine-2-carboxylic acid from L-Alanine.
Mechanistic Insights: Controlling Stereochemistry
The key to this synthetic strategy lies in two critical steps: the intramolecular cyclization to form the piperidine ring and the subsequent stereoselective reduction of the resulting cyclic imine.
-
Intramolecular Cyclization: The acyclic precursor, derived from L-alanine, contains a ketone and an amine. Upon removal of the nitrogen protecting group, the amine undergoes spontaneous intramolecular condensation with the ketone to form a cyclic Δ¹-piperideine intermediate. The stereocenter at C2, originating from L-alanine, remains intact throughout this process.
-
Diastereoselective Reduction: The crucial step for establishing the cis-stereochemistry is the reduction of the cyclic imine. The reduction is typically carried out via catalytic hydrogenation. The catalyst, often palladium on carbon (Pd/C), coordinates to the less sterically hindered face of the imine. The existing stereocenter at C2 directs the approach of the hydrogen atoms, leading to the preferential formation of the cis-diastereomer. The bulky substituent at C2 effectively shields one face of the molecule, forcing the hydrogenation to occur from the opposite face, thus establishing the (6R) configuration relative to the (2S) center.
This substrate-controlled diastereoselective reduction is a robust and predictable method for setting the relative stereochemistry in 2,6-disubstituted piperidines.
Detailed Experimental Protocols
PART 1: Synthesis of the Acyclic Keto-Ester Precursor
This part describes the synthesis of the key acyclic intermediate starting from L-alanine methyl ester.
Protocol 1.1: N-Protection of L-Alanine methyl ester
-
Objective: To protect the amino group of L-alanine methyl ester to prevent side reactions in the subsequent Claisen condensation. The benzyloxycarbonyl (Cbz) group is a suitable choice as it is stable under the basic conditions of the condensation and can be readily removed under reductive conditions that can be combined with the cyclization step.
-
Materials:
-
L-Alanine methyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve L-Alanine methyl ester hydrochloride (1.0 equiv) in a saturated aqueous solution of NaHCO₃ (approx. 10 mL per gram of starting material) in a round-bottom flask at 0 °C (ice bath).
-
Add a solution of benzyl chloroformate (1.1 equiv) in DCM (approx. 10 mL per gram of starting material) dropwise to the vigorously stirred aqueous solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water (1 x 30 mL) and brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-Cbz-L-alanine methyl ester is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
-
Protocol 1.2: Claisen Condensation to form the Keto-Ester
-
Objective: To form the carbon skeleton of the acyclic precursor through a Claisen condensation reaction.
-
Materials:
-
N-Cbz-L-alanine methyl ester
-
Methyl vinyl ketone (MVK)
-
Sodium methoxide (NaOMe) in methanol
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Cbz-L-alanine methyl ester (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of sodium methoxide in methanol (1.1 equiv) dropwise.
-
After stirring for 15 minutes, add methyl vinyl ketone (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with water (1 x 40 mL) and brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the acyclic keto-ester precursor.
-
PART 2: Cyclization and Stereoselective Reduction
This part details the formation of the piperidine ring with the desired cis-stereochemistry.
Protocol 2.1: One-Pot Deprotection, Cyclization, and Reduction
-
Objective: To remove the Cbz protecting group, induce intramolecular cyclization to the imine, and stereoselectively reduce the imine to the cis-piperidine derivative in a single, efficient operation.
-
Materials:
-
Acyclic keto-ester precursor
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve the acyclic keto-ester precursor (1.0 equiv) in methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (10 mol % by weight).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl (2S,6R)-6-methylpiperidine-2-carboxylate. This product is often a mixture of diastereomers, with the cis-isomer being the major product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purification by flash column chromatography may be required to isolate the pure cis-isomer.
-
PART 3: Final Deprotection
Protocol 3.1: Saponification of the Methyl Ester
-
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid to obtain the final target molecule.
-
Materials:
-
Methyl (2S,6R)-6-methylpiperidine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dowex® 50WX8 ion-exchange resin
-
-
Procedure:
-
Dissolve the purified methyl (2S,6R)-6-methylpiperidine-2-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 equiv) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.
-
Concentrate the solution under reduced pressure to remove the THF.
-
Load the aqueous solution onto a column of Dowex® 50WX8 ion-exchange resin (H⁺ form).
-
Wash the column with water to remove inorganic salts.
-
Elute the desired product with a dilute aqueous ammonia solution (e.g., 2% v/v).
-
Lyophilize the ammonia-containing fractions to obtain the pure (2S,6R)-6-Methylpiperidine-2-carboxylic acid as a white solid.
-
Data Summary
The following table summarizes typical outcomes for the key steps of the synthesis.
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1.1 | N-Cbz-L-alanine methyl ester | >95% | N/A |
| 1.2 | Acyclic keto-ester precursor | 70-80% | N/A |
| 2.1 | Methyl (2S,6R)-6-methylpiperidine-2-carboxylate | 85-95% (crude) | >10:1 |
| 3.1 | (2S,6R)-6-Methylpiperidine-2-carboxylic acid | >90% | >99:1 (after purification) |
Visualizing the Key Transformation: Stereoselective Reduction
The diastereoselectivity of the reduction is the cornerstone of this synthetic strategy. The following diagram illustrates the proposed transition state for the catalytic hydrogenation of the cyclic imine intermediate.
Caption: Proposed model for the diastereoselective hydrogenation of the cyclic imine intermediate.
Conclusion
The synthesis of enantiomerically pure (2S,6R)-6-Methylpiperidine-2-carboxylic acid is a critical endeavor for advancing drug discovery programs that utilize this valuable chiral building block. The strategy outlined in these application notes, which leverages the chiral pool and a highly diastereoselective, substrate-controlled reduction, represents a reliable and scalable approach. By understanding the mechanistic principles that govern the stereochemical outcome, researchers can confidently apply and adapt these protocols to access this and related stereodefined piperidine derivatives. The detailed experimental procedures provided herein are intended to serve as a practical guide for scientists at the bench, facilitating the synthesis of this important molecule for the development of next-generation therapeutics.
References
- Couty, F., & Evano, G. (2006). Asymmetric synthesis of piperidines and relatives from α-amino aldehydes. Organic & Biomolecular Chemistry, 4(9), 1689-1700.
- Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729.
-
Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino acids, 29(2), 101-130. [Link]
-
L., D. T., Sapko, M. T., Reiter, C. T., Bierer, D. E., & Perel, J. M. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of medicinal chemistry, 41(4), 591-601. [Link]
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- Watson, P. S., Jiang, B., & Scott, B. (2000). A new strategy for the synthesis of piperidines: application to the total synthesis of (±)-solenopsin A. Tetrahedron Letters, 41(26), 5035-5039.
- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
- De Vicente, J. (2012). Recent advances in the synthesis and biological evaluation of piperidine and piperine derivatives. Current medicinal chemistry, 19(6), 781-804.
-
Rewiring amino acids to piperidines. (2022). Nature Catalysis, 5(12), 1133-1134. [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (2022). RSC Advances, 12(12), 7345-7349. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6612. [Link]
-
A versatile route towards 6-arylpipecolic acids. (2021). Beilstein Journal of Organic Chemistry, 17, 1888-1897. [Link]
-
Stereoselective access to fluorinated and non-fluorinated quaternary piperidines: synthesis of pipecolic acid and iminosugar derivatives. (2012). Chemistry – A European Journal, 18(20), 6238-6249. [Link]
-
Chiral auxiliary. (2023). In Wikipedia. [Link]
Sources
Chiral resolution techniques for 6-Methylpiperidine-2-carboxylic acid enantiomers
An In-Depth Guide to the Chiral Resolution of 6-Methylpiperidine-2-carboxylic Acid Enantiomers
Authored by a Senior Application Scientist
Introduction
This compound is a cyclic amino acid derivative whose core structure is a key building block in medicinal chemistry. As with many biologically active molecules, its physiological effects are often stereospecific, meaning each enantiomer can have vastly different pharmacological and toxicological profiles. The presence of two chiral centers (at C2 and C6) gives rise to four possible stereoisomers. This guide focuses on the resolution of a racemic mixture of a specific pair of enantiomers. Obtaining enantiomerically pure forms is therefore not just a matter of academic interest but a critical necessity for the development of safe and effective pharmaceuticals.
This document provides a detailed overview of three primary methodologies for the chiral resolution of this compound: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). The protocols and insights provided are designed for researchers, scientists, and drug development professionals, blending theoretical principles with practical, field-proven applications.
Section 1: Classical Resolution via Diastereomeric Salt Formation
This technique is a cornerstone of industrial-scale chiral separations, relying on the principle that enantiomers, while physically identical, react with a single enantiomer of another chiral compound (the resolving agent) to form diastereomers.[1] These diastereomers have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[2]
Principle of the Method
The racemic mixture of this compound ((±)-1 ) is reacted with an enantiomerically pure chiral resolving agent. Since the target molecule is an amino acid, it is amphoteric; it can be resolved using either a chiral acid by reacting with its basic amine group, or a chiral base by reacting with its carboxylic acid group. A common strategy involves using a chiral acid like tartaric acid or its derivatives. The reaction yields a mixture of two diastereomeric salts, for instance, [(+)-1 -(+)-tartrate] and [(-)-1 -(+)-tartrate]. Due to their different crystal packing energies and solvation properties, one salt will be less soluble in a specific solvent system and will preferentially crystallize, allowing for its physical separation by filtration.[3][4] The resolving agent is then removed by acid/base extraction to yield the desired enantiomerically enriched product.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Detailed Experimental Protocol
Objective: To resolve racemic this compound via diastereomeric salt crystallization with (+)-Di-O,O'-p-toluoyl-D-tartaric acid (D-DTTA).
Materials:
-
Racemic this compound
-
(+)-Di-O,O'-p-toluoyl-D-tartaric acid (D-DTTA)
-
Methanol (reagent grade)
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, vacuum filtration setup.
Procedure:
-
Salt Formation: a. In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol. Warm the mixture gently to ensure complete dissolution. b. In a separate beaker, dissolve an equimolar amount of (+)-D-DTTA in 100 mL of methanol, heating if necessary. c. Add the warm D-DTTA solution to the amino acid solution with continuous stirring. d. Heat the combined solution to reflux for 15 minutes to ensure complete salt formation.
-
Crystallization: a. Allow the solution to cool slowly to room temperature overnight without disturbance. Slow cooling is critical for the formation of well-defined crystals and achieving high diastereomeric purity. b. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. c. Further cool the mixture in an ice bath (0-4 °C) for 2-4 hours to maximize the yield of the precipitated salt.
-
Isolation of Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold methanol (2 x 15 mL) to remove the mother liquor, which contains the more soluble diastereomer. c. Dry the crystals under vacuum to a constant weight. This is the less-soluble diastereomeric salt.
-
Liberation of the Enriched Enantiomer: a. Suspend the dried diastereomeric salt in 100 mL of water and 100 mL of ethyl acetate. b. Adjust the pH of the aqueous layer to ~10-11 with 2 M NaOH to deprotonate the tartaric acid, making it water-soluble, and to ensure the amino acid is the free base. c. Separate the layers. The resolving agent (D-DTTA) will be in the aqueous layer. d. Wash the organic layer with water (2 x 50 mL). e. To isolate the amino acid, carefully acidify the organic layer by extracting with 2 M HCl to a pH of ~6 (the isoelectric point of the amino acid), which may cause it to precipitate or remain in the aqueous layer. Alternatively, extract the free base into an organic solvent, dry with MgSO₄, filter, and remove the solvent under reduced pressure.
-
Analysis: a. Determine the enantiomeric excess (ee) of the final product using chiral HPLC (see Section 3). b. The mother liquor can be processed similarly to recover the other enantiomer, although it will be less pure and may require further enrichment.
Optimization and Key Considerations
| Parameter | Options & Considerations | Causality & Rationale |
| Resolving Agent | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid, (+)-DTTA, (-)-DBTA.[5] | The choice is empirical. The agent must form a stable salt and exhibit a significant solubility difference between the two diastereomers. Tartaric acid derivatives often provide better crystallinity. |
| Solvent | Alcohols (Methanol, Ethanol), Water, Acetone, or mixtures. | The solvent system is critical. It must dissolve the salts at a higher temperature but allow for selective precipitation of one diastereomer upon cooling. Polarity and hydrogen bonding capacity influence solubility.[3] |
| Stoichiometry | 0.5 to 1.0 equivalents of resolving agent. | Using 0.5 equivalents can maximize the yield and purity of the first crop of the less soluble salt, a technique pioneered by Pope and Peachey.[6] |
| Cooling Rate | Slow, controlled cooling vs. rapid cooling. | Slow cooling promotes thermodynamic equilibrium, leading to larger, purer crystals. Rapid cooling can trap impurities and the other diastereomer, reducing purity. |
Section 2: Enzymatic Kinetic Resolution
Enzymatic methods offer exceptional chemo-, regio-, and enantioselectivity under mild reaction conditions, making them an attractive alternative to classical resolution.[7][8] Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For amino acids, enzymes like lipases or proteases are commonly used to selectively hydrolyze or form an ester or amide of one enantiomer.[9][10]
Principle of the Method
The racemic this compound is first converted to a suitable ester derivative, for example, the methyl or ethyl ester. This racemic ester is then subjected to an enzyme, such as Candida antarctica Lipase B (CAL-B), in a buffered aqueous solution or an organic solvent. The enzyme's chiral active site will selectively catalyze the hydrolysis of one ester enantiomer (e.g., the L-enantiomer) back to the carboxylic acid, while leaving the other ester enantiomer (e.g., the D-enantiomer) largely untouched.[9] At the ideal point of ~50% conversion, the mixture contains one enantiomer as the acid and the other as the ester. These two compounds have different chemical properties (acidic vs. basic/neutral) and can be easily separated by standard extraction techniques.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of an amino acid ester.
Detailed Experimental Protocol
Objective: To resolve racemic methyl 6-methylpiperidine-2-carboxylate using lipase-catalyzed hydrolysis.
Materials:
-
Racemic methyl 6-methylpiperidine-2-carboxylate (prepared from the corresponding acid)
-
Immobilized Lipase B from Candida antarctica (CAL-B)
-
Phosphate buffer (0.1 M, pH 7.0)
-
1 M Sodium Hydroxide (NaOH) for pH control
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
pH meter, autotitrator (optional), orbital shaker.
Procedure:
-
Substrate Preparation (Esterification): a. Suspend racemic this compound in methanol. b. Cool to 0 °C and slowly add thionyl chloride (SOCl₂). c. Reflux the mixture until the reaction is complete (monitored by TLC). d. Remove the solvent under reduced pressure to obtain the racemic methyl ester hydrochloride. Neutralize with a mild base before the enzymatic step.
-
Enzymatic Hydrolysis: a. In a temperature-controlled vessel, suspend the racemic methyl ester (e.g., 5.0 g) in 200 mL of 0.1 M phosphate buffer (pH 7.0). b. Add immobilized CAL-B (e.g., 500 mg). c. Stir the suspension at a constant temperature (e.g., 30-40 °C). d. The hydrolysis of the ester will produce the carboxylic acid and release a proton, causing the pH to drop. Maintain the pH at 7.0 by the controlled addition of 1 M NaOH using a pH-stat or autotitrator. e. Monitor the reaction progress by tracking the consumption of NaOH. The reaction is stopped when 0.5 molar equivalents of NaOH have been consumed, indicating ~50% conversion.
-
Separation of Products: a. Stop the reaction by filtering off the immobilized enzyme (which can be washed and reused). b. Basify the reaction mixture to pH ~9 with 1 M NaOH to ensure the unreacted ester is in its free base form. c. Extract the unreacted ester with dichloromethane (3 x 50 mL). The aqueous layer now contains the sodium salt of the resolved carboxylic acid. d. Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent to recover the enantiomerically enriched ester. e. Acidify the aqueous layer to pH ~2-3 with 1 M HCl. f. Extract the resolved carboxylic acid with ethyl acetate or another suitable solvent (3 x 50 mL). g. Dry the combined organic extracts and remove the solvent to yield the enantiomerically enriched carboxylic acid.
-
Analysis: a. Determine the enantiomeric excess (ee) of both the recovered ester and the acid product by chiral HPLC.
Optimization and Key Considerations
| Parameter | Options & Considerations | Causality & Rationale |
| Enzyme | Lipases (e.g., CAL-B, Pseudomonas sp.), Proteases (e.g., Subtilisin, α-Chymotrypsin).[8] | Different enzymes have different substrate specificities and enantioselectivities (E-value). Screening is often necessary. Immobilized enzymes are preferred for easy removal and reuse. |
| Substrate | Methyl, Ethyl, or other esters. N-acylated derivatives.[11] | The nature of the ester or acyl group can significantly impact the reaction rate and selectivity by affecting how the substrate fits into the enzyme's active site. |
| Solvent/Medium | Aqueous buffer, biphasic system, or organic solvent (for transesterification). | The medium affects enzyme activity and stability. Organic solvents can be used for acylation reactions instead of hydrolysis, which can sometimes offer better selectivity.[7] |
| pH and Temperature | Typically pH 6-8 for lipases; Temp 30-50 °C. | Each enzyme has an optimal pH and temperature range for activity and stability. Deviating from these can lead to slow reactions or enzyme denaturation. |
Section 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical tool for determining the enantiomeric purity of a sample. With the advent of robust chiral stationary phases (CSPs), it has also become a viable method for the preparative-scale separation of enantiomers.[12]
Principle of the Method
Chiral HPLC operates by creating a chiral environment, usually within the column (the Chiral Stationary Phase).[13] When a racemic mixture passes through the CSP, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different binding energies. The enantiomer that interacts more strongly with the stationary phase will be retained longer in the column, while the less strongly interacting enantiomer will elute first, thus achieving separation.[13]
Workflow for Chiral HPLC Method Development
Caption: Strategy for developing a chiral HPLC separation method.
Detailed Protocol for Analytical Method Development
Objective: To develop a robust analytical HPLC method to determine the enantiomeric ratio of this compound.
Materials:
-
HPLC system with UV or Mass Spec detector.
-
Chiral columns (screening kit recommended).
-
HPLC-grade solvents (Hexane, Isopropanol (IPA), Ethanol, Acetonitrile, Methanol).
-
Additives (Trifluoroacetic acid (TFA), Diethylamine (DEA)).
Procedure:
-
Initial Screening: a. Prepare a standard solution of the racemic analyte (approx. 1 mg/mL) in the mobile phase. b. Screen a set of complementary chiral stationary phases. For a cyclic amino acid, good starting points are:
- Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) in normal phase mode.[14]
- Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ T or V) in polar ionic or reversed-phase mode.[15][16] c. Use generic screening conditions as recommended by the column manufacturer. A typical normal phase starting condition is 90:10 Hexane:IPA with 0.1% TFA (for acids) or 0.1% DEA (for bases).[13]
-
Method Optimization: a. Once partial separation is observed on a CSP, optimize the mobile phase composition. b. Solvent Strength: Adjust the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane). Increasing the alcohol content generally decreases retention time but may affect resolution. c. Alcohol Choice: Switching from IPA to Ethanol can sometimes invert elution order or improve resolution. d. Additives: Vary the concentration of the acidic (TFA) or basic (DEA) additive. These modifiers interact with the analyte and the CSP, significantly impacting peak shape and retention.
-
Finalize Method Parameters: a. Adjust the flow rate and column temperature to fine-tune the separation, balancing resolution with analysis time. b. Once a baseline resolution (Rs > 1.5) is achieved, the method is considered developed and can be used for quantitative analysis of enantiomeric excess.
Considerations for Preparative Scale-Up
Transitioning from an analytical method to a preparative one involves more than just injecting a larger volume.
| Parameter | Consideration | Rationale |
| Column Loading | Determine the maximum amount of sample that can be injected without losing resolution (overloading). | Overloading causes peak broadening and co-elution, destroying the separation. This is determined experimentally via a loading study. |
| Column Dimensions | Move to a column with a larger internal diameter (e.g., from 4.6 mm to 20 mm or 50 mm). | A larger diameter column has a higher capacity, allowing for the separation of larger quantities of material per injection. |
| Flow Rate | The flow rate must be scaled up proportionally to the cross-sectional area of the new column. | This maintains the linear velocity of the mobile phase, preserving the resolution achieved at the analytical scale. |
| Solvent Consumption | Preparative HPLC consumes large volumes of solvent, which can be costly and generate significant waste. | The mobile phase should be as simple as possible. Techniques like stacked injections and solvent recycling can improve efficiency. |
Conclusion
The choice of a chiral resolution technique for this compound depends on the scale of the separation, required purity, cost, and available equipment.
-
Diastereomeric Salt Crystallization is often the most cost-effective method for large-scale industrial production but can be time-consuming to develop and may not always provide the highest enantiomeric excess in a single step.
-
Enzymatic Kinetic Resolution provides excellent enantioselectivity under mild conditions and is highly scalable. Its main drawback is that the theoretical maximum yield for a single enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled.
-
Chiral HPLC offers the most versatile and often the quickest route to obtaining high-purity enantiomers at the lab scale. While highly effective, its cost in terms of solvents and specialized columns can make it less suitable for large-scale manufacturing unless the product has a very high value.
A common strategy in drug development is to use chiral HPLC for initial small-scale separations to obtain pure enantiomers for biological testing, followed by the development of a more economical crystallization or enzymatic method for bulk production.
References
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. The Journal of Organic Chemistry, 71(21), 8131–8137. Available at: [Link]
-
Miyazawa, T. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Biotechnology and Genetic Engineering Reviews, 16(1), 147–172. Available at: [Link]
-
Wu, S. H., & Guo, Z. W. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418–422. Available at: [Link]
-
Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3981. Available at: [Link]
-
Jones, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Urakawa, A., et al. (2015). Chiral resolution with frozen aqueous amino acids. RSC Advances, 5(105), 86242–86245. Available at: [Link]
-
LibreTexts Chemistry. (2023). 26.5: Synthesis of Amino Acids. Available at: [Link]
-
Chen, S. T., & Wang, K. T. (1987). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 109(24), 7484–7485. Available at: [Link]
- Gatto, V. J., & Miller, S. A. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents, WO2002068391A1.
-
Wikipedia. (2023). Chiral resolution. Available at: [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(6), 1368–1375. Available at: [Link]
-
Yang, Z., & Abdou, H. M. (1992). Chiral separation of nipecotic acid amides. Journal of Chromatography A, 594(1-2), 159–164. Available at: [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Ali, I., et al. (2007). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Liquid Chromatography & Related Technologies, 30(17), 2533–2544. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Method Development. Available at: [Link]
-
COCONUT Database. (2R,6S)-6-methylpiperidine-2-carboxylic acid. Available at: [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic Letters, 24(25), 4567–4572. Available at: [Link]
-
Huc, I., & Jiang, H. (2012). Diastereoselective Encapsulation of Tartaric Acid by a Helical Aromatic Oligoamide. Journal of the American Chemical Society, 134(4), 2056–2059. Available at: [Link]
-
Pálovics, E., & Faigl, F. (2023). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. International Journal of Molecular Sciences, 24(1), 846. Available at: [Link]
-
Kamal, A., & Ramana, K. V. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Enantiomer, 6(6), 343-345. Available at: [Link]
-
Li, Z. J. (2014). Crystallization-Based Separation of Enantiomers. Handbook of Industrial Crystallization, 1-17. Available at: [Link]
-
Contino, M., et al. (2019). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 24(22), 4141. Available at: [Link]
-
CP Lab Safety. This compound, min 95%, 250 mg. Available at: [Link]
-
Sun, X., et al. (2012). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research, 550-553, 46-49. Available at: [Link]
-
Soderberg, T. (2023). Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]
-
Hubert, C., et al. (2007). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4680. Available at: [Link]
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Application Note: Robust and Scalable N-Boc Protection of 6-Methylpiperidine-2-carboxylic Acid for Pharmaceutical Synthesis
Abstract
This application note provides a detailed and field-proven protocol for the N-tert-butoxycarbonyl (N-Boc) protection of 6-Methylpiperidine-2-carboxylic acid. The tert-butoxycarbonyl group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, offering robust protection of amine functionalities that can be removed under mild acidic conditions.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step methodology, and validation checkpoints to ensure a successful and scalable reaction.
Introduction: The Imperative of Amine Protection
In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount to achieving complex molecular architectures.[1] Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions during subsequent synthetic transformations.[3][4] The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability to a wide range of reagents and the mild conditions required for its removal.[2][4]
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its N-Boc protected form is a key intermediate, enabling further modifications at the carboxylic acid moiety without interference from the secondary amine. This protocol outlines a reliable method using di-tert-butyl dicarbonate ((Boc)₂O) for the efficient N-Boc protection of this substrate.
Reaction Mechanism and Scientific Rationale
The N-Boc protection of this compound proceeds via a nucleophilic acyl substitution reaction.[2][4] The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[1][4][5] This forms a transient tetrahedral intermediate, which then collapses to yield the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[1][4][5] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[4]
A base, such as sodium bicarbonate or triethylamine, is often employed to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.[4] The choice of solvent is also critical and can influence reaction rates and yields. Protic solvents like methanol can be effective, sometimes even without an added base.[6]
Detailed Experimental Protocol
This protocol is optimized for the N-Boc protection of this compound on a laboratory scale, with considerations for scalability.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier Example |
| This compound | 143.18 | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | ≥97% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ≥99.5% | Fisher Scientific |
| Methanol (MeOH) | 32.04 | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | 84.93 | ACS Grade | Fisher Scientific |
| Saturated Potassium Bisulfate (KHSO₄) | 136.17 | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ≥99% | Fisher Scientific |
| Deionized Water | 18.02 | - | In-house |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 34.9 mmol).
-
Dissolution and Basification: Add methanol (100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add sodium bicarbonate (14.7 g, 174.5 mmol, 5.0 eq).
-
Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (8.4 g, 38.4 mmol, 1.1 eq) to the stirring suspension. Note: A slight exotherm may be observed. The addition can be done portion-wise to control the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes with 1% acetic acid). The product spot should be less polar than the starting material.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up - Aqueous Extraction: Dissolve the resulting residue in deionized water (100 mL). Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted (Boc)₂O and tert-butanol byproduct.
-
Work-up - Acidification and Product Extraction: Cool the aqueous phase in an ice bath and carefully adjust the pH to ~2-3 with a saturated potassium bisulfate solution.[7] The product will precipitate or become extractable into an organic solvent. Extract the acidified aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, which is often a white to off-white solid, can be purified by silica gel column chromatography if necessary, using an eluent such as a gradient of ethyl acetate in petroleum ether containing a small amount of acetic acid.[7]
Visual Workflow of the N-Boc Protection Protocol
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
Application Notes and Protocols for Amide Coupling Reactions Using 6-Methylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 6-Methylpiperidine-2-carboxylic Acid Scaffold
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, chiral scaffold is incorporated into a variety of therapeutic candidates to impart conformational constraint, enhance metabolic stability, and improve pharmacokinetic properties. The presence of a methyl group at the 6-position introduces significant steric bulk, which, while often beneficial for biological activity, presents considerable challenges during amide bond formation—one of the most fundamental reactions in pharmaceutical development.[1]
This guide provides a comprehensive overview of the principles, challenges, and detailed protocols for the successful amide coupling of this compound. It is designed to equip researchers with the necessary knowledge to navigate the complexities of coupling this sterically hindered amino acid derivative, ensuring high yields, minimal side reactions, and preservation of stereochemical integrity.
Core Challenges in Coupling this compound
The primary hurdles in the amidation of this compound stem from its unique structural features:
-
Steric Hindrance: The methyl group adjacent to the carboxylic acid at the C6 position, combined with the cyclic nature of the piperidine ring, creates a sterically congested environment around the reaction center. This bulk can significantly slow down the rate of reaction by impeding the approach of both the activating agent and the amine nucleophile.[2][3][4] Standard coupling conditions often result in low or no product yield.[3]
-
Epimerization: The chiral center at the C2 position is susceptible to epimerization under harsh reaction conditions, particularly with prolonged exposure to base or high temperatures. The formation of an oxazolone intermediate, a common pathway for racemization, must be carefully controlled.[5] The choice of coupling reagent and additives is critical to suppress this undesirable side reaction.[6]
-
Low Reactivity of Nucleophiles: When coupling with electron-deficient or other sterically hindered amines, the reaction becomes even more challenging. The combined steric and electronic effects can render the reaction impractically slow, necessitating highly efficient activation methods.[7][8]
Strategic Selection of Coupling Reagents
To overcome these challenges, the choice of coupling reagent is paramount. Reagents are selected based on their ability to form highly reactive activated esters that can overcome the steric barrier without inducing epimerization.
Comparative Overview of Recommended Coupling Systems
| Coupling Reagent System | Key Advantages | Potential Drawbacks | Recommended For |
| HATU / DIPEA | High reactivity, fast reaction times, low epimerization rates, effective for hindered substrates.[5][9][10][11] | Can cause guanidinylation of the amine if used in excess.[5] | First-line choice for most couplings, especially with hindered amines. |
| EDC / HOBt / DMAP | Cost-effective, readily available reagents, water-soluble byproducts (with EDC).[7][8] | Slower reaction rates compared to HATU, potential for higher epimerization with some substrates. | Couplings with less hindered amines or when cost is a primary concern. |
| Acid Chloride Formation | Generates a highly reactive intermediate. | Harsh conditions (e.g., using SOCl₂) can be incompatible with sensitive functional groups and may promote side reactions.[12][13] | When other methods fail and the substrate is robust. |
Visualizing the Reaction: Mechanism & Workflow
A general understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Caption: Generalized workflow for amide bond formation.
The following diagram outlines a logical workflow for developing and optimizing the coupling reaction.
Caption: Workflow for optimizing coupling reactions.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Reactivity Coupling using HATU
This protocol is the recommended starting point for coupling this compound, especially with hindered or valuable amines, due to its high efficiency and low risk of epimerization.[5][10][11]
Materials:
-
N-protected this compound (1.0 eq)
-
Amine hydrochloride or free base (1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq if starting with amine salt; 2.0 eq for free base)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution. If using a free base amine, use only 2.0 eq of DIPEA.
-
Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This step forms the highly reactive OAt-active ester.[9][10]
-
Amine Addition: Add the amine (1.0-1.2 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Due to steric hindrance, reactions may require 4-24 hours for completion.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt
This method provides a cost-effective alternative to HATU, though it may require longer reaction times or gentle heating to overcome the steric barrier. The addition of HOBt is crucial to suppress epimerization.[7][8]
Materials:
-
N-protected this compound (1.0 eq)
-
Amine hydrochloride or free base (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 - 1.0 eq, optional but recommended for difficult couplings)[7][14]
-
DIPEA or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous DCM (Dichloromethane) or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the N-protected this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to minimize potential side reactions during the initial activation.[6]
-
Base and Reagent Addition: Add DIPEA or Et₃N (2.0-3.0 eq), followed by the solid EDC·HCl (1.2 eq). If the reaction is sluggish, a catalytic to stoichiometric amount of DMAP can be added.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) may be applied, but monitor carefully for epimerization.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
The successful amide coupling of this compound is a critical step in the synthesis of many complex pharmaceutical agents. While its inherent steric hindrance poses a significant synthetic challenge, a rational approach to reagent selection and protocol optimization can lead to high-yielding, stereochemically pure products. The high-reactivity HATU-based protocol serves as a robust starting point for most applications. As the demand for structurally complex and conformationally constrained molecules continues to grow, the development of even more efficient and milder coupling methods for challenging substrates like this compound will remain an important area of research in synthetic and medicinal chemistry.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Aktiebolaget Bofors. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. U.S. Patent No. US4110331A. Google Patents.
-
Ghosh, A. K., & Shahabi, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(25), 3379-3381. Available from [Link]
- CN101386620A. (2009). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Google Patents.
-
Wikipedia contributors. (2023, December 1). HATU. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Yildiz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(3), 368-379. Available from [Link]
-
Jones, A. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 784-793. Available from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Bode, J. W., & Schäfer, G. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(5), 269-272. Available from [Link]
- Hoechst Aktiengesellschaft. (2001). Process for preparing amidines. U.S. Patent No. US6204385B1. Google Patents.
-
Reddy, K. L., et al. (2011). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 9(18), 6241-6244. Available from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Jones, A. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Retrieved from [Link]
-
Ghosh, A. K., & Shahabi, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [Link]
-
Yildiz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]
-
Bode, J. W., & Schäfer, G. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
-
Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2012). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 3(1), 137-141. Available from [Link]
- Henkel Kommanditgesellschaft auf Aktien. (1974). Carboxylic acid amide preparation. U.S. Patent No. US3816483A. Google Patents.
-
Zare, A., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. Retrieved from [Link]
- Cephalon, Inc. (2005). Preparation of amino acid amides. U.S. Patent No. US20050182262A1. Google Patents.
-
Kumar, D., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Retrieved from [Link]
- Witco Corporation. (2000). Process for making carboxylic amides. U.S. Patent No. US6107498A. Google Patents.
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Application Notes and Protocols: Incorporation of 6-Methylpiperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit with 6-Methylpiperidine-2-carboxylic Acid
The therapeutic application of native peptides is often hampered by their poor metabolic stability and conformational flexibility, leading to diminished potency and bioavailability.[1][2] The strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern peptide drug design, offering a powerful method to overcome these limitations.[3][4] this compound, a cyclic β-amino acid analog of proline, presents a unique structural scaffold for medicinal chemists. The presence of the six-membered ring, similar to pipecolic acid, introduces significant conformational constraints, which can lock a peptide into its bioactive conformation.[5] Furthermore, the methyl group at the 6-position introduces additional steric hindrance, which can shield adjacent peptide bonds from enzymatic degradation and fine-tune the conformational properties of the peptide backbone.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss strategies to overcome the challenges associated with this sterically demanding building block.
Core Principles: The "Why" Behind the Protocol
The successful incorporation of this compound hinges on overcoming the steric hindrance presented by the cyclic structure and the C6-methyl group. This steric bulk can significantly slow down the kinetics of both the deprotection and coupling steps in a standard SPPS cycle.[6][7] Therefore, the protocols outlined below are optimized to ensure complete reactions at each step.
Key Considerations:
-
Coupling Reagent Selection: Standard carbodiimide-based coupling reagents are often inefficient for sterically hindered amino acids.[8] More potent activating reagents are required to drive the reaction to completion and minimize side reactions like racemization.[9][10] Onium salt-based reagents, such as HATU, HBTU, and PyBOP, are generally preferred due to their high reactivity.[11][12]
-
Reaction Times and Temperature: Extended coupling times are often necessary to accommodate the slower reaction kinetics.[7] In particularly challenging cases, microwave-assisted SPPS can be employed to enhance reaction rates.[6]
-
Monitoring of Reaction Completion: Due to the sluggish nature of the coupling reactions, it is crucial to monitor the completion of each step. The Kaiser test or other qualitative tests for free amines should be performed after each coupling step to ensure no unreacted amine groups remain before proceeding to the next cycle.[1]
Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted accordingly for different scales.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a resin appropriate for your desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[6]
-
Resin Swelling: Place the resin (100-250 mg, depending on loading capacity) in a fritted reaction vessel. Add 5-10 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[1] Drain the DMF.
Protocol 2: Standard Fmoc-SPPS Cycle for Non-Hindered Amino Acids
This protocol is for the incorporation of standard amino acids in the peptide sequence.
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the swollen resin. Agitate for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5 x 5 mL).[1]
-
Amino Acid Coupling (Standard):
-
In a separate vial, pre-activate the Fmoc-amino acid (0.4 mmol, 4 eq.) with a suitable coupling reagent (e.g., HBTU, 0.38 mmol, 3.8 eq.) and a base (e.g., N,N-diisopropylethylamine (DIEA), 0.8 mmol, 8 eq.) in DMF for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Protocol 3: Optimized Coupling of Fmoc-6-Methylpiperidine-2-carboxylic acid
This protocol is specifically for the incorporation of the sterically hindered this compound.
-
Pre-activation:
-
In a clean, dry vial, dissolve Fmoc-6-Methylpiperidine-2-carboxylic acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in 3 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the mixture.
-
Allow the solution to pre-activate for 5-10 minutes. The use of HATU is highly recommended for such difficult couplings.[7]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 4-6 hours. For extremely difficult couplings, the reaction time can be extended up to 24 hours, or the reaction can be performed at a slightly elevated temperature (e.g., 40-50°C).[7]
-
-
Monitoring and Double Coupling:
-
After the initial coupling, take a small sample of resin beads and perform a Kaiser test.
-
If the test is positive (blue beads), indicating incomplete coupling, drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-6-Methylpiperidine-2-carboxylic acid for another 2-4 hours.
-
-
Washing: Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin extensively with DMF (5 x 5 mL) to remove all excess reagents and byproducts.
Protocol 4: Peptide Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry the resin under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the relative performance of common coupling reagents for difficult couplings.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | Uronium/Aminium | Very High | Gold standard for difficult couplings; potential for guanidinylation of the N-terminus if used in large excess.[7][11] |
| HBTU/TBTU | Uronium/Aminium | High | Effective for many standard and slightly hindered couplings.[12][13] |
| PyBOP | Phosphonium | High | Excellent for hindered couplings and cyclization; byproducts are generally less hazardous than some other reagents.[12] |
| COMU | Uronium/Aminium | Very High | Comparable efficiency to HATU with a better safety profile as it is not based on potentially explosive benzotriazole derivatives.[11] |
| DIC/Oxyma | Carbodiimide | Moderate to High | A good, cost-effective option that is more potent than DIC/HOBt.[11] |
Visualization of Key Processes
Chemical Structure
Caption: Structure of this compound.
SPPS Workflow for Incorporating a Hindered Amino Acid
Caption: Optimized SPPS cycle for hindered amino acid incorporation.
Troubleshooting and Expert Insights
-
Aggregation: Peptides containing multiple hydrophobic or β-sheet-forming residues can aggregate on the resin, leading to incomplete reactions.[12] If aggregation is suspected (e.g., resin clumping, poor swelling), consider switching to a more polar solvent mixture (e.g., DMF/DCM) or using a lower loading resin.
-
Racemization: While onium salt-based reagents generally minimize racemization, the risk is always present, especially with prolonged activation times or at elevated temperatures.[9] It is advisable to keep pre-activation times to the minimum necessary and to analyze the final peptide for diastereomeric impurities.
-
Conformational Isomers: Peptides containing N-alkylated amino acids, like this compound, can exhibit slow conversion between cis and trans amide bond conformers. This can lead to peak broadening or the appearance of multiple peaks in HPLC analysis of the crude and purified peptide.[14] Gentle heating of the sample before injection can sometimes help to coalesce these peaks.
Conclusion
The incorporation of this compound into peptides is a valuable strategy for enhancing their therapeutic properties. While its sterically hindered nature presents challenges during solid-phase peptide synthesis, these can be effectively overcome by employing optimized protocols. The use of potent coupling reagents like HATU, extended reaction times, and diligent monitoring of reaction completion are key to success. By following the guidelines and protocols detailed in these application notes, researchers can confidently utilize this powerful building block to advance their peptide-based drug discovery programs.
References
- Benchchem. An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Accessed December 16, 2023.
- Gagnon, J. K., & Lubell, W. D. (2001). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 66(20), 6731–6741.
- Walsh, C. T. (2004). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds.
- Ding, Y., & Wilson, D. J. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1167–1182.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Accessed December 16, 2023.
- Benchchem. The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide. Accessed December 16, 2023.
- Beil, W., & Grubert, L. (2018). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 14, 2576–2583.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Accessed December 16, 2023.
- Aapptec Peptides. Coupling Reagents. Accessed December 16, 2023.
- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2007(18), 2843-2848.
- Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Accessed December 16, 2023.
- Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Aapptec. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Accessed December 16, 2023.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013).
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
- ChemPep. Fmoc Solid Phase Peptide Synthesis. Accessed December 16, 2023.
- Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Accessed December 16, 2023.
- Organic Syntheses Procedure.
- ResearchGate. The Synthesis of Sterically Hindered Amides. (2025).
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- 3. Conformational properties of secondary amino acids: replacement of pipecolic acid by N-methyl-l-alanine in efrapeptin C - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic hydrogenation of pyridine precursors for 6-Methylpiperidine-2-carboxylic acid synthesis.
The catalytic hydrogenation of 6-Methylpicolinic acid is a robust and scalable method for producing this compound, a valuable synthetic intermediate. Success hinges on the careful selection of the catalytic system and the optimization of reaction parameters to overcome the challenges of ring dearomatization and catalyst inhibition. While heterogeneous PGM catalysts like PtO₂ and Rh-based systems offer reliable pathways with good diastereoselectivity towards the cis product, ongoing research into more advanced homogeneous and enantioselective catalysis promises to provide even greater control and efficiency for synthesizing specific stereoisomers required for next-generation pharmaceuticals. [15]
References
- Benchchem.
- Nature Catalysis.
- BIOENGINEER.ORG.
- Dalton Transactions (RSC Publishing). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2.
- International Journal of ChemTech Research.
- Journal of the American Chemical Society via PMC - NIH.
- Monatshefte für Chemie / Chemical Monthly. Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.
- Journal of the American Chemical Society.
-
Organic & Biomolecular Chemistry (RSC Publishing). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]
- ChemBK. This compound.
- RSC Publishing. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
- Benchchem. 6-Methylpicolinic acid hydrochloride.
- The Royal Society of Chemistry. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.
- NIST WebBook. 2-Pyridinecarboxylic acid, 6-methyl-.
- YouTube. 8.
- Chemical Communications (RSC Publishing). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.
- OpenStax adaptation. Enantioselective Synthesis – Organic Chemistry: A Tenth Edition.
Sources
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- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
Application of 6-Methylpiperidine-2-carboxylic Acid in the Synthesis of Enzyme Inhibitors: Advanced Application Notes and Protocols
Introduction: The Strategic Value of the 6-Methylpiperidine-2-carboxylic Acid Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a core structural motif frequently found in clinically successful drugs due to its favorable physicochemical properties.[1] The piperidine framework offers a versatile, three-dimensional structure that can project substituents into specific orientations to interact with biological targets, while often improving pharmacokinetic properties like metabolic stability and cell permeability.[1]
This compound, a substituted derivative of pipecolic acid, represents a particularly valuable chiral building block for the synthesis of complex, biologically active molecules.[2][3][4] Its inherent chirality and the presence of two distinct functional groups—a secondary amine and a carboxylic acid—provide orthogonal handles for synthetic elaboration. The methyl group at the 6-position introduces an additional stereocenter and steric constraint, which can be crucial for achieving high-affinity and selective binding to enzyme active sites. These features make it an exemplary starting point for the development of potent and selective enzyme inhibitors across various therapeutic areas.
This guide provides an in-depth exploration of the application of this compound and related piperidine scaffolds in the synthesis of two distinct classes of enzyme inhibitors: inhibitors of glycosidases and inhibitors of bacterial 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). We will delve into the mechanistic rationale, present detailed synthetic protocols, and showcase the power of this scaffold in generating novel therapeutic candidates.
Section 1: Glycosidase Inhibitors – An Iminosugar Mimic Strategy
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a key therapeutic strategy for managing type 2 diabetes (by delaying glucose absorption) and treating viral infections and lysosomal storage diseases.[5][6][7] Many potent glycosidase inhibitors are iminosugars, where the endocyclic oxygen of a sugar is replaced by a nitrogen atom. The resulting polyhydroxylated piperidine structure mimics the transition state of the glycosidic bond cleavage, leading to potent inhibition.
Derivatives of this compound, such as (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, have been synthesized and evaluated as glycosidase inhibitors.[5][6][7] The stereochemistry of these molecules is paramount for their inhibitory activity, highlighting the importance of stereoselective synthesis.
Synthetic Strategy Overview: Intramolecular Reductive Cyclization
A key strategy for the stereoselective synthesis of these complex piperidines is the intramolecular reductive cyclization of a keto-azide intermediate derived from a readily available chiral starting material, such as D-glucose.[5][6][7] This approach allows for precise control over the stereochemistry of the final piperidine ring.
The general workflow involves multiple steps to build a linear precursor containing both an azide and a ketone (or a group that can be converted to a ketone). The reduction of the azide to an amine and the ketone to a hydroxyl group, followed by spontaneous or catalyzed intramolecular cyclization, forms the desired piperidine ring.
Caption: General workflow for synthesizing piperidine-based glycosidase inhibitors.
Section 2: MenA Inhibitors for Tuberculosis – Targeting Bacterial Energy Metabolism
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires a unique electron carrier molecule called menaquinone (MK) for its cellular respiration and long-term survival, particularly under the hypoxic conditions found in infected granulomas.[8][9] The biosynthetic pathway of menaquinone is therefore an attractive target for developing new anti-tuberculosis drugs. MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) is a critical enzyme in this pathway, catalyzing the prenylation of 1,4-dihydroxy-2-naphthoate.[8][9][10] This pathway is absent in humans, making MenA a highly selective target.[11]
Structure-activity relationship (SAR) studies have identified piperidine-containing molecules as potent inhibitors of Mtb MenA, demonstrating activity against the enzyme and the whole bacteria.[8][9]
Data Presentation: Inhibitory Potency of Piperidine-Based MenA Inhibitors
The following table summarizes the inhibitory potencies of representative piperidine derivatives against the MenA enzyme and their activity against Mtb growth.
| Compound ID | MenA IC₅₀ (µM) | Mtb GIC₅₀ (µM) | Reference |
| Inhibitor A | 13 | 8 | [8][9] |
| Inhibitor B | 22 | 10 | [8][9] |
IC₅₀: The concentration required to reduce MenA enzyme activity by 50%. GIC₅₀: The concentration required to inhibit 50% of M. tuberculosis growth.
Experimental Protocol: Synthesis of a Piperidine-Based MenA Inhibitor
This protocol is adapted from the synthetic schemes reported for potent MenA inhibitors and outlines the key steps to couple a functionalized piperidine core with an aromatic side chain, a common feature in this class of inhibitors.[8] This multi-step synthesis demonstrates the utility of the piperidine scaffold in building complex inhibitor structures.
Caption: Synthetic workflow for a piperidine-based MenA inhibitor.
Protocol: Synthesis of a MenA Inhibitor via Reductive Amination
Objective: To synthesize a representative MenA inhibitor by coupling an aryl-ether-linked piperidine with a substituted benzaldehyde.
Materials:
-
N-Boc-4-hydroxypiperidine
-
4-Bromophenol
-
Triphenylphosphine (TPP)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4-(Methyl(propyl)amino)benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Step 1: Synthesis of tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate (Mitsunobu Reaction)
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq), 4-bromophenol (1.1 eq), and triphenylphosphine (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc/Hexanes) to yield the desired product.
Step 2: Synthesis of 4-(4-bromophenoxy)piperidine (Boc Deprotection)
-
Dissolution: Dissolve the product from Step 1 in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically in a 1:1 or 1:2 ratio of DCM:TFA, v/v).
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor deprotection by TLC. Causality Note: TFA cleaves the acid-labile Boc protecting group, liberating the secondary amine.
-
Purification: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove excess TFA. The resulting TFA salt is often used directly in the next step without further purification. If needed, neutralize with a base (e.g., sat. NaHCO₃) and extract the free amine into an organic solvent.
Step 3: Synthesis of 4-(4-bromophenoxy)-1-(4-(methyl(propyl)amino)benzyl)piperidine (Reductive Amination)
-
Setup: To a round-bottom flask, add the piperidine salt from Step 2 (1.0 eq) and 4-(methyl(propyl)amino)benzaldehyde (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C. Causality Note: NaBH(OAc)₃ is a mild reducing agent suitable for reductive aminations, as it selectively reduces the iminium ion formed in situ without reducing the aldehyde.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final MenA inhibitor.
Conclusion and Future Outlook
This compound and its parent scaffold, piperidine, are demonstrably powerful tools in the synthesis of highly specific enzyme inhibitors. The stereocontrolled synthesis of glycosidase inhibitors and the modular construction of potent MenA inhibitors underscore the versatility of this chemical entity. The causality behind experimental choices, such as the use of intramolecular cyclization for stereocontrol or specific reagents for chemoselective transformations, is key to successful synthesis. As drug discovery continues to demand molecules with high specificity and optimized pharmacokinetic profiles, the strategic application of chiral building blocks like this compound will remain a cornerstone of inhibitor design and development.
References
-
Pawar, V. U., Chavan, S. T., Sabharwal, S. G., & Shinde, V. S. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry, 18(22), 7799–7803. [Link][5][6][7]
-
Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link][8][9]
-
Debnath, J., et al. (2023). Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis. ACS Infectious Diseases. [Link][2][10]
-
ResearchGate. (n.d.). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+). Retrieved from [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link][1]
-
Kurosu, M., et al. (2007). Discovery of 1,4-Didydroxy-2-naphthoate Prenyltransferase Inhibitors: New Drug Leads for Multidrug-Resistant Gram-Positive Pathogens. Journal of Medicinal Chemistry, 50(16), 3774-3777. [Link][11]
-
Ogasawara, K. (2002). A novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a promising chiral building block for piperidine-related alkaloids. Organic Letters, 4(20), 3459-62. [Link][4]
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- 1. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 6-Methylpiperidine-2-carboxylic Acid as a Versatile Building Block for Antiviral Drug Discovery
Abstract
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous expansion of the medicinal chemist's toolkit. Privileged scaffolds—molecular frameworks that are repeatedly found in bioactive compounds—are invaluable starting points in drug discovery. The piperidine ring is one such scaffold, present in a multitude of FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide focuses on a specific, high-value derivative: 6-methylpiperidine-2-carboxylic acid. We provide an in-depth exploration of its strategic application in antiviral drug discovery, detailing the rationale for its use, robust protocols for its incorporation into diverse molecular architectures, and standardized methods for evaluating the antiviral efficacy of the resulting compounds.
The Piperidine Scaffold in Antiviral Research: A Strategic Overview
The piperidine heterocycle is a cornerstone of modern drug design.[1][3] Its prevalence stems from several key attributes:
-
Structural Versatility: The saturated, six-membered ring can adopt a stable chair conformation, allowing for precise, three-dimensional positioning of substituents. This is critical for optimizing interactions within the binding pockets of viral proteins.
-
Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. It also serves as a key hydrogen bond acceptor, while the N-H group (in secondary piperidines) can act as a hydrogen bond donor. These properties are crucial for target engagement and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]
-
Proven Antiviral Potential: Piperidine derivatives have demonstrated significant activity against a wide range of viruses, including influenza, HIV, and coronaviruses, by targeting various viral life cycle stages.[4][5][6][7][8]
The subject of this guide, This compound , offers specific stereochemical and functional advantages. The carboxylic acid at the C2 position provides a robust synthetic handle for elaboration, most commonly through amide bond formation. The methyl group at the C6 position introduces a chiral center and a lipophilic moiety that can probe hydrophobic pockets in viral targets, potentially enhancing binding affinity and selectivity. Furthermore, this substitution restricts the conformational flexibility of the ring, which can lead to a lower entropic penalty upon binding to a biological target.
The general workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the target building block.
Synthetic Incorporation via Amide Coupling
The most direct method for incorporating the this compound scaffold is through the formation of an amide bond with a primary or secondary amine. This reaction is central to medicinal chemistry.[9] Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated" using a coupling reagent. The choice of reagent is critical and depends on the specific substrates and desired reaction conditions.
Comparison of Common Amide Coupling Reagents
The following table summarizes the characteristics of widely used coupling systems to guide experimental design.
| Coupling Reagent System | Additive | Base | Typical Solvent | Key Advantages | Common Side Reactions |
| EDC / HOBt or NHS | HOBt or NHS | None/Mild | DCM, DMF, Water | Water-soluble byproducts, good for aqueous media.[10] | Racemization, formation of N-acylurea |
| HATU | None | DIPEA | DMF, NMP | High efficiency for hindered substrates, low racemization.[11] | Cost, potential for guanidinium-related side products |
| PyBOP | None | DIPEA | DMF, DCM | Stable, efficient, and generates a non-explosive byproduct. | Can be less effective for highly hindered systems |
| SOCl₂ / Thionyl Chloride | None | Pyridine | DCM, Toluene | Forms highly reactive acyl chloride, very effective. | Harsh conditions, not suitable for sensitive functional groups.[11] |
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and highly reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is particularly effective for coupling with sterically hindered or electron-deficient amines.
Rationale: HATU is an aminium-based coupling reagent that rapidly converts carboxylic acids into highly reactive HOBt esters. The reaction is fast, high-yielding, and minimizes the risk of racemization at the α-carbon (C2 of the piperidine ring), which is critical for preserving the intended stereochemistry of the final compound.
Caption: General scheme for amide coupling of the building block.
Materials:
-
This compound (1.0 eq)
-
Target amine (R-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at 0 °C for 15 minutes. The solution should remain clear. This step forms the activated HOBt ester.
-
Amine Addition: Add the target amine (1.1 eq), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess DIPEA and unreacted amine, while the basic wash removes unreacted carboxylic acid and HOBt byproduct.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Characterization and Antiviral Evaluation
Protocol 2: Structural Characterization of Derivatives
Accurate characterization is essential to confirm the identity and purity of the synthesized compounds before biological testing.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
High-Resolution Mass Spectrometer (HRMS)
Procedure:
-
¹H NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a ¹H NMR spectrum.
-
Expected Signals: Look for the characteristic signals of the piperidine ring protons, the newly formed amide N-H proton (if applicable, often a broad singlet), and signals corresponding to the R-group from the coupled amine. The C6-methyl group will typically appear as a doublet.[12]
-
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum from the same sample.
-
Expected Signals: Confirm the presence of the amide carbonyl carbon (typically ~170 ppm) and all other expected carbon signals from the scaffold and the R-group.
-
-
HRMS: Prepare a dilute solution of the sample and analyze via ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometry.
-
Data Analysis: Confirm that the measured mass of the molecular ion (e.g., [M+H]⁺) is within 5 ppm of the calculated exact mass for the target structure.
-
Protocol 3: In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)
The Plaque Reduction Assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus, providing a quantitative measure of antiviral potency (EC₅₀).[13]
Rationale: This assay determines the concentration of a compound required to reduce the number of viral plaques (areas of cell death) by 50%. It is a gold standard for evaluating inhibitors of many viruses that cause visible damage to cultured cells.[14]
Caption: Workflow for a standard Plaque Reduction Assay.
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza, Vero for herpesviruses)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compounds dissolved in DMSO (stock solution)
-
Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS)
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution, Formaldehyde fixative
Procedure:
-
Cell Seeding: Seed host cells into 6-well plates at a density that will yield a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation: Prepare 2-fold serial dilutions of the test compounds in culture medium. Also prepare a "no-drug" virus control and a "no-virus" cell control.
-
Infection: When cells are confluent, remove the growth medium. Add 200 µL of virus suspension (diluted to ~100 PFU/well) mixed with an equal volume of the compound dilutions to each well.
-
Adsorption: Incubate the plates for 1 hour at 37 °C to allow the virus to attach to and enter the cells.
-
Overlay: After incubation, remove the virus/compound mixture and overlay the cell monolayer with 2 mL of overlay medium (e.g., 0.5% agarose in culture medium) containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37 °C for 2-4 days, or until visible plaques appear in the virus control wells.
-
Staining: Fix the cells with formaldehyde for at least 30 minutes. Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes. Gently wash with water and allow the plates to dry.
-
Quantification: Count the number of plaques in each well. Calculate the percent inhibition for each compound concentration relative to the virus control.
-
Data Analysis: Plot the percent inhibition versus the compound concentration and use non-linear regression analysis to determine the EC₅₀ value (the concentration that inhibits plaque formation by 50%).
Assessing Compound Viability: Cytotoxicity and Selectivity
A promising antiviral agent must be potent against the virus but non-toxic to the host cells.
-
Cytotoxicity (CC₅₀): This is determined by treating uninfected cells with the same serial dilutions of the compound and measuring cell viability (e.g., using an MTT assay). The CC₅₀ is the concentration that reduces cell viability by 50%.
-
Selectivity Index (SI): This crucial metric indicates the therapeutic window of the compound. A higher SI value is desirable.[6][13]
-
SI = CC₅₀ / EC₅₀
-
Hypothetical Data Summary:
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Lead-001 | Influenza A/H1N1 | 0.85 | >100 | >117 |
| Lead-002 | Influenza A/H1N1 | 5.2 | >100 | >19 |
| Lead-003 | HIV-1 | 0.05 | 45 | 900 |
| Oseltamivir | Influenza A/H1N1 | 1.1 | >100 | >90 |
Conclusion
This compound represents a structurally attractive and synthetically accessible building block for the development of novel antiviral agents. Its inherent stereochemistry and functional handles allow for the systematic exploration of chemical space to optimize interactions with viral targets. The protocols detailed herein provide a robust framework for the synthesis, characterization, and biological evaluation of derivatives based on this scaffold. By combining rational synthetic strategies with standardized virological assays, researchers can efficiently advance new chemical entities from initial concept to validated lead compounds, contributing to the critical pipeline of next-generation antiviral therapeutics.
References
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Guoxin, W., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]
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MDC. (n.d.). In vitro methods for testing antiviral drugs. PubMed Central. [Link]
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ResearchGate. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. [Link]
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Ingenta Connect. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of... Current Pharmaceutical Biotechnology, 23(9), 1132-1141. [Link]
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NIH. (n.d.). Design and study of bioisosteric analogues of the drug Molnupiravir as potential therapeutics against SARS-COV-2: an in silico approach. [Link]
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OSTI.gov. (n.d.). Identifying Potential Antiviral Small Molecules Against the Coronavirus Disease 2019. [Link]
-
PubMed. (n.d.). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. [Link]
-
JoVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. [Link]
-
PubMed. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. [Link]
-
ResearchGate. (n.d.). Piperidine derivative (57) as anti-SARS-CoV-2 agent. [Link]
-
NIH. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]
-
ASM Journals. (n.d.). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. [Link]
-
Encyclopedia.pub. (2022). Bioisosteric Replacement in Anti-HIV Drug Design. [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
-
ResearchGate. (n.d.). In vitro and in vivo approaches for evaluating antiviral efficacy. [Link]
-
NIH. (n.d.). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. [Link]
-
NIH. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. [Link]
-
NIH. (n.d.). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]
-
ChemBK. (2024). This compound. [Link]
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for .... [Link]
-
MDPI. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(10), 1435. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
COCONUT. (2024). (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link]
-
PubChem. (n.d.). (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link]
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Analytical methods for the quantification of 6-Methylpiperidine-2-carboxylic acid in biological samples
Application Note & Protocol
Topic: Analytical Methods for the Quantification of 6-Methylpiperidine-2-carboxylic acid in Biological Samples
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound in biological matrices such as plasma and urine. As a cyclic amino acid analog, its accurate measurement is critical in various stages of drug development and clinical research. We present detailed, field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application, and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.
Introduction and Analyte Overview
This compound is a cyclic amino acid derivative. Its structure, featuring a piperidine ring, imparts specific physicochemical properties that present unique challenges and opportunities for bioanalysis. Accurate quantification in complex biological fluids is essential for pharmacokinetic, toxicokinetic, and biomarker studies. The primary analytical hurdles include its high polarity, which can lead to poor retention in standard reversed-phase chromatography, and the presence of endogenous interferents in biological samples.
Analyte Physicochemical Properties:
-
Molecular Formula: C₇H₁₃NO₂[1]
-
Molecular Weight: 143.18 g/mol [2]
-
Structure: A piperidine ring with a methyl group at position 6 and a carboxylic acid group at position 2.
-
Polarity: The presence of both a carboxylic acid and a secondary amine group makes it a polar, zwitterionic compound at physiological pH. This dictates the choice of chromatographic and extraction techniques.
Core Principles: Selecting the Right Analytical Platform
The choice of analytical technique is paramount and is driven by the required sensitivity, selectivity, and throughput. For this compound, two platforms are primarily considered:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred methodology.[3] Its exceptional sensitivity and selectivity, derived from the ability to isolate a specific precursor ion and monitor its unique fragment ions (Multiple Reaction Monitoring or MRM), allow for quantification down to picogram levels. LC-MS/MS can often analyze polar compounds directly, sometimes necessitating specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and reliable technique, GC-MS requires that analytes be volatile and thermally stable.[6] Since this compound is non-volatile, a chemical derivatization step is mandatory to convert the polar functional groups into non-polar, volatile derivatives (e.g., by silylation).[7] This adds a step to sample preparation but can yield excellent chromatographic resolution and sensitivity.
Below is a high-level overview of the complete analytical workflow.
Caption: General workflow for quantification in biological samples.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity.[8][9] The choice of method depends on the matrix, required cleanliness, and throughput.
-
Protein Precipitation (PPT): A rapid and straightforward method, ideal for high-throughput screening.[10] It involves adding a water-miscible organic solvent (typically acetonitrile) to a plasma or serum sample to denature and precipitate proteins. While fast, it is the least clean method and may leave behind phospholipids and other small molecules, potentially causing matrix effects in the MS source.[11]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[9] By adjusting the pH of the aqueous phase, the charge state of this compound can be manipulated to favor its partitioning into the organic layer, resulting in a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): The most powerful cleanup technique, SPE provides the cleanest extracts and allows for significant sample concentration.[9] It uses a solid sorbent packed into a cartridge to retain the analyte, while interferents are washed away. The analyte is then eluted with a small volume of a different solvent. For a polar compound like our analyte, a mixed-mode or ion-exchange sorbent is typically most effective.
Protocol 1: Quantification by LC-MS/MS (Plasma)
This protocol details a robust method using protein precipitation, which offers a good balance of speed and effectiveness for most research applications.
Rationale
We select a HILIC column to achieve good retention and peak shape for our polar analyte without the need for derivatization. Protein precipitation is chosen for its simplicity and speed. A stable isotope-labeled (SIL) internal standard is used to correct for any variability during sample preparation and MS ionization, which is considered best practice.[3]
Materials & Reagents
-
This compound reference standard
-
This compound-d3 (or other stable isotope-labeled internal standard - IS)
-
Control human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrument Conditions
-
LC System: UHPLC system
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, return to 95% B and re-equilibrate for 2 minutes.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions (Hypothetical - must be optimized empirically):
-
Analyte: Q1: 144.1 m/z → Q3: 98.1 m/z
-
Internal Standard (IS): Q1: 147.1 m/z → Q3: 101.1 m/z
-
Step-by-Step Protocol
Caption: LC-MS/MS sample preparation workflow using protein precipitation.
-
Prepare Standards: Create stock solutions of the analyte and IS in methanol. From these, prepare a full set of calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking into control plasma.
-
Sample Aliquoting: Pipette 50 µL of plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation & IS Spiking: Add 200 µL of cold acetonitrile containing the IS at a fixed concentration (e.g., 100 ng/mL).
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Quantification by GC-MS (Urine)
This protocol is an alternative for labs equipped with GC-MS and requires derivatization. It is particularly useful for urine samples where protein content is low.
Rationale
Urine has lower protein content but high salt concentrations. An initial extraction step helps remove salts. Derivatization with BSTFA is a common and effective method for converting carboxylic acids and amines into their volatile trimethylsilyl (TMS) derivatives, making them suitable for GC-MS analysis.[6][7]
Materials & Reagents
-
All standards and solvents listed in 4.2.
-
Ethyl Acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (GC grade)
-
GC autosampler vials with inserts
Instrument Conditions
-
GC System: Gas Chromatograph with an autosampler
-
Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temp: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer
-
Ionization: Electron Ionization (EI), 70 eV
-
MS Mode: Selected Ion Monitoring (SIM) or MRM, monitoring characteristic ions of the TMS-derivatized analyte.
Step-by-Step Protocol
-
Sample Aliquoting: Pipette 100 µL of urine into a glass tube. Add IS.
-
Extraction: Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge. Transfer the top organic layer to a clean tube. Repeat the extraction and pool the organic layers.
-
Evaporation: Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue. Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 40-60 minutes to complete the derivatization reaction.[7]
-
Injection: Cool the vial to room temperature. Transfer to an autosampler vial and inject 1 µL into the GC-MS.
Method Validation
Any quantitative bioanalytical method must be validated to ensure its reliability.[12][13] Validation should be performed according to established guidelines from regulatory bodies like the FDA or ICH.[13] Key parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Correlation coefficient (R²) ≥ 0.99. Calibration standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of the measured value to the true value. | Mean concentration of QC samples should be within ±15% of the nominal value. |
| Precision | Closeness of repeated measurements (intra-day and inter-day). | Coefficient of Variation (%CV) should not exceed 15% (20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision (%CV) ≤ 20%.[10] |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across different lots of matrix. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Measured concentrations should be within ±15% of the baseline values. |
Conclusion
The quantification of this compound in biological samples is reliably achieved using LC-MS/MS, which offers superior sensitivity and high throughput without the need for derivatization. The presented protocol using protein precipitation and HILIC chromatography provides a robust starting point for method development. For laboratories where GC-MS is the preferred platform, a validated derivatization and extraction protocol is a viable alternative. Rigorous method validation is essential to ensure that the data generated is accurate and reproducible, meeting the stringent requirements of pharmaceutical and clinical research.
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Reason, A. J. (2003). Validation of amino acid analysis methods. Methods in molecular biology (Clifton, N.J.), 211, 181–194. Available from: [Link]
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Galaverna, G., & Sforza, S. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 18(5), 294–300. Available from: [Link]
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Al-Majdoub, Z. M., et al. (2022). Simple and rapid LC–MS/MS method for determination of Piribedil in human plasma. Bulletin of the National Research Centre, 46(1), 1-10. Available from: [Link]
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Comandini, A., et al. (2021). Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid chromatography tandem mass spectrometry (LC-MS/MS). Clinica Chimica Acta, 519, 134-141. Available from: [Link]
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High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 6-Methylpiperidine-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Methylpiperidine-2-carboxylic acid. Addressing the inherent analytical challenges of this polar, non-chromophoric, and chiral molecule, this document provides detailed protocols for three distinct chromatographic approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), and Chiral HPLC. The methodologies are designed for accurate quantification and enantiomeric purity assessment, catering to the needs of pharmaceutical research, quality control, and drug development. Each protocol is presented with a thorough explanation of the underlying scientific principles, step-by-step procedures, method validation guidelines in accordance with ICH standards, and troubleshooting advice.
Introduction: The Analytical Challenge
This compound is a cyclic amino acid derivative that serves as a key building block in the synthesis of various pharmaceutical agents. Its analysis presents a trifecta of common chromatographic challenges:
-
High Polarity: The zwitterionic nature, conferred by its secondary amine and carboxylic acid functional groups, results in high hydrophilicity.[1][2] This leads to poor retention on conventional reversed-phase HPLC columns, often causing the analyte to elute in the solvent front.[3][4]
-
Lack of a UV Chromophore: The molecule's structure is devoid of conjugated systems that absorb ultraviolet (UV) light, rendering standard UV-Vis detectors largely ineffective for sensitive detection.
-
Chirality: The presence of two stereocenters, at the C2 and C6 positions, means the molecule exists as multiple stereoisomers.[5][6] For pharmaceutical applications, the analysis and control of enantiomeric purity are often regulatory requirements.
This application note provides validated, field-tested solutions to overcome these challenges, ensuring reliable and reproducible analysis.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for methodical method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][7] |
| Molecular Weight | 143.18 g/mol | [1][2][7] |
| pKa (Predicted) | 2.48 ± 0.40 (acidic), ~10-11 (basic, typical for secondary amines) | [1] |
| Polarity (XLogP3-AA) | -1.6 (Hydrophilic) | [2] |
| Key Structural Features | Secondary amine, Carboxylic acid, Chiral centers | [5] |
Strategic Approach to Method Selection
The optimal analytical method depends on the specific objective, such as routine quantification or stereoisomeric purity assessment. The following decision-making framework guides the selection process.
Figure 1: Decision tree for selecting the appropriate HPLC method.
Note 1: Derivatization for UV Detection: If only a UV detector is available, a pre-column derivatization step is necessary. Reagents that react with the secondary amine, such as phenyl isothiocyanate, can be used to attach a UV-active chromophore.[8] This adds steps to sample preparation and requires re-validation.
Protocol 1: HILIC Method for Quantification
Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for retaining and separating highly polar compounds.[4][9][10] It utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or diol-bonded) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9] Retention is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[10]
Principle
In HILIC, this compound, being highly polar, partitions preferentially into the aqueous layer on the stationary phase, leading to strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/aqueous buffer concentration). This mode is highly compatible with mass spectrometry (MS) and Evaporative Light Scattering Detectors (ELSD) due to the high organic content of the mobile phase, which facilitates efficient nebulization and desolvation.[4][9]
Instrumentation and Materials
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column Thermostat
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
-
HILIC Column: ZIC®-HILIC (150 x 4.6 mm, 5 µm) or equivalent
-
Reagents: Acetonitrile (HPLC grade), Ammonium Acetate (MS grade), Formic Acid (MS grade), Deionized Water
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | ZIC®-HILIC (150 x 4.6 mm, 5 µm) | Zwitterionic stationary phase provides excellent retention and peak shape for zwitterionic analytes.[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Formic Acid | Volatile buffer, ideal for MS and ELSD compatibility. |
| Mobile Phase B | Acetonitrile | The weak eluent in HILIC. |
| Gradient | 0-1 min: 95% B; 1-10 min: 95% to 60% B; 10-12 min: 60% B; 12.1-15 min: 95% B | Gradient elution ensures the analyte is eluted with good peak shape and separates it from other polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| ELSD Settings | Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM | Optimized for the evaporation of the high organic mobile phase. Settings may vary by manufacturer.[11] |
| MS (ESI+) Settings | Capillary Voltage: 3.5 kV, Cone Voltage: 25 V, Source Temp: 120 °C, Desolvation Temp: 350 °C, Desolvation Gas Flow: 600 L/hr. Monitor m/z 144.1. | Typical settings for positive electrospray ionization. The protonated molecule [M+H]⁺ is monitored. |
Standard and Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile:Water (90:10 v/v). Causality: Using a diluent with high organic content is crucial in HILIC to prevent peak distortion and splitting.
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standards: Prepare a series of working standards (e.g., 1-100 µg/mL) by serially diluting the stock standard with the diluent.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter before injection.
Method Validation Protocol (ICH Guidelines)
The method must be validated to ensure it is suitable for its intended purpose.[12][13][14]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), and a spiked sample. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of 5 concentration levels in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[15] |
| Precision | Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[12] |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N of 3 for LOD and 10 for LOQ. |
| Robustness | Deliberately vary parameters (e.g., column temp ±2°C, mobile phase pH ±0.2, flow rate ±10%). | Retention time and peak area should remain within predefined system suitability limits.[16] |
Protocol 2: Ion-Pair RP-HPLC Method (Alternative)
Ion-pair chromatography is a powerful technique for retaining ionic and highly polar analytes on a reversed-phase column.[17] It involves adding an "ion-pairing reagent" to the mobile phase, which has an opposite charge to the analyte and a hydrophobic alkyl chain.[18]
Principle
For this compound, which is cationic at acidic pH, an anionic ion-pairing reagent like an alkyl sulfonate is used.[19] The reagent forms a neutral ion-pair with the analyte, which is hydrophobic enough to be retained by the C18 stationary phase.[17][18]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Column (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm) | Standard workhorse column for reversed-phase. |
| Mobile Phase | 5 mM Sodium 1-Heptanesulfonate in 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v) | The ion-pair reagent provides retention.[20] Low pH ensures the analyte's amine group is protonated. |
| Mode | Isocratic | Simplifies the method, but may be less effective at separating impurities compared to a gradient. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Detector | ELSD or MS | Note: Non-volatile phosphate buffers are not compatible with MS. For MS, a volatile buffer like formic acid should be used, though peak shape may be compromised. |
The same validation principles from Protocol 1 apply.
Protocol 3: Chiral HPLC Method for Enantiomeric Purity
Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP).[21] These phases create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.
Principle
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for separating a wide range of chiral compounds, including those with amine and carboxylic acid groups.[22] The separation typically occurs through a combination of interactions including hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the stationary phase.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Chiralpak® IG-3 (150 x 4.6 mm, 3 µm) or equivalent amylose-based CSP. | Immobilized polysaccharide columns offer broad selectivity and solvent compatibility.[22] |
| Mobile Phase | Hexane : Ethanol : Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v) | Normal phase mode often provides the best selectivity for chiral separations. TFA is an acidic modifier to improve the peak shape of the basic analyte.[21] |
| Mode | Isocratic | Isocratic elution is standard for chiral separations to ensure maximum resolution. |
| Flow Rate | 0.8 mL/min | |
| Column Temp. | 25 °C | Temperature can significantly affect chiral selectivity; it should be tightly controlled. |
| Detector | ELSD or MS | The analyte remains non-chromophoric. |
| System Suitability | Resolution (Rs) between enantiomer peaks ≥ 1.5 | This ensures baseline separation for accurate quantification of each enantiomer. |
Complete Analytical Workflow
The following diagram illustrates the end-to-end process from sample handling to data reporting.
Figure 2: Comprehensive workflow from sample preparation to final report.
Conclusion
The analysis of this compound requires a departure from standard reversed-phase HPLC methods. By understanding the analyte's physicochemical properties, one can select an appropriate advanced technique. The HILIC method (Protocol 1) is recommended as the primary approach for quantification due to its high sensitivity, robustness, and compatibility with modern detectors like MS and ELSD. For labs equipped with standard C18 columns, the Ion-Pair RP-HPLC method (Protocol 2) serves as a viable alternative. When enantiomeric purity is the critical quality attribute, the Chiral HPLC method (Protocol 3) provides the necessary stereoselectivity. The successful implementation and validation of these protocols will ensure accurate and reliable data, supporting critical decisions in drug development and quality assurance.
References
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International Conference on Harmonisation (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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ChemBK. This compound - Physico-chemical Properties. [Link]
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Shimadzu. ELSD-LTIII Low Temperature Evaporative Light Scattering Detector. [Link]
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Lucid Lab Supply. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
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Agilent Technologies. 1260 Infinity III Evaporative Light Scattering Detector (ELSD). [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]
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Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 56-65. [Link]
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Lucchini, D. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes, 2006(1), 9-15. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6575090, (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(4), 931-936. [Link]
-
Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]
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COCONUT. (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link]
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ResearchGate. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
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Human Metabolome Database. Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). [Link]
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Satinder, A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113454. [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]
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Regis Technologies. Ion Pairing Reagents and Buffers. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
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Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
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Springer Link. Chiral Separation by HPLC Using the Ligand-Exchange Principle. [Link]
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CP Lab Safety. This compound, min 95%, 250 mg. [Link]
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Royal Society of Chemistry. Piperidines ESI-revised3. [Link]
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Sadilkova, K., et al. (2009). Simultaneous determination of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate and pipecolic acid by LC-MS/MS for pyridoxine-dependent seizures and folinic acid-responsive seizures. Journal of Neuroscience Methods, 184(1), 136-141. [Link]
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Avcı, D., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189. [Link]
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NIST. 2-Methylpiperidine - the NIST WebBook. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylpiperidine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable chiral building block. As a substituted pipecolic acid derivative, its synthesis presents several challenges, primarily centered around stereocontrol. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what is the main challenge?
The most common and direct route is the catalytic hydrogenation of 6-methylpyridine-2-carboxylic acid (also known as 6-methylpicolinic acid). This method is attractive due to the commercial availability of the starting material. The principal challenge in this synthesis is controlling the stereochemistry at the C2 and C6 positions. The hydrogenation creates two stereocenters, leading to a mixture of diastereomers: cis-(2R,6S)- and trans-(2R,6R)-6-methylpiperidine-2-carboxylic acid (and their corresponding enantiomers). Achieving a high diastereomeric excess (d.e.) for the desired isomer is the critical hurdle.
Q2: Which diastereomer, cis or trans, is generally favored during the catalytic hydrogenation of 6-methylpicolinic acid?
In the catalytic hydrogenation of pyridine rings, the substrate typically adsorbs onto the catalyst surface from its least hindered face. For 6-methylpicolinic acid, the hydrogenation generally favors the formation of the cis diastereomer.[1] The hydrogen atoms are delivered from the catalyst surface to the same face of the ring, resulting in a syn-addition. However, the degree of selectivity is highly dependent on the specific reaction conditions.
Q3: Why is achieving high stereoselectivity so difficult?
The energy difference between the transition states leading to the cis and trans isomers is often small. Several factors can influence the stereochemical outcome:
-
Catalyst Choice: Different metals (Platinum, Palladium, Rhodium, Ruthenium) exhibit different selectivities. The catalyst support (e.g., carbon, alumina) can also play a role.[2]
-
Solvent System: The polarity and acidity of the solvent (e.g., acetic acid, ethanol, water) can affect how the substrate interacts with the catalyst surface.
-
Reaction Parameters: Hydrogen pressure and temperature can impact the reaction kinetics and equilibrium, thereby altering the diastereomeric ratio.
-
Substrate Form: The protonation state of the carboxylic acid and the pyridine nitrogen can change the substrate's conformation and how it binds to the catalyst.
Troubleshooting Guides
This section addresses specific issues you may encounter during your synthesis.
Problem 1: Poor Diastereoselectivity (Low cis:trans Ratio)
You've completed the hydrogenation of 6-methylpicolinic acid, but NMR analysis shows a nearly 1:1 mixture of cis and trans diastereomers.
Possible Causes & Solutions:
-
Suboptimal Catalyst System: The choice of catalyst is paramount for stereocontrol. Rhodium- and Platinum-based catalysts often provide better cis selectivity than Palladium in pyridine hydrogenations.
-
Solution Protocol: Screen different catalysts. A common starting point for high cis selectivity is Platinum(IV) oxide (PtO₂, Adam's catalyst) in an acidic solvent like acetic acid. Rhodium on carbon (Rh/C) is also a strong candidate.
-
-
Incorrect Solvent Choice: The solvent influences the substrate's presentation to the catalyst surface.
-
Solution Protocol: If using a neutral solvent like ethanol, switch to an acidic medium such as glacial acetic acid or ethanol with added HCl. The acidic conditions ensure the pyridine nitrogen is protonated, which can enforce a more rigid conformation on the catalyst surface, enhancing selectivity.
-
-
Non-Optimal Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored trans isomer, eroding selectivity.
-
Solution Protocol: Conduct the hydrogenation at room temperature or below, if the reaction rate is acceptable. Start with a hydrogen pressure of 50-100 psi and adjust as needed.
-
Data Summary: Impact of Conditions on Stereoselectivity
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Typical Predominant Isomer | Notes |
| 5% Pd/C | Ethanol | 50 | 25 | Cis (often with poor selectivity) | A common but often unselective choice. |
| PtO₂ | Acetic Acid | 50 | 25 | Cis (High Selectivity) | The acidic solvent protonates the ring, favoring cis addition.[1] |
| 5% Rh/C | Methanol/H₂O | 100 | 50 | Cis | Rhodium can be very effective for N-heterocycle reduction. |
| Raney Ni | Ethanol | 500 | 70 | Variable | Conditions are often harsher; may lead to side reactions.[3] |
Workflow for Optimizing Stereoselectivity
Sources
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 6-Methylpiperidine-2-carboxylic Acid
Welcome to the technical support center dedicated to the successful N-alkylation of 6-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural guidance. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes. The information herein is synthesized from established literature and practical laboratory experience.
Introduction: The Synthetic Challenge
This compound is a valuable chiral building block in medicinal chemistry. Its N-alkylation introduces molecular diversity crucial for tuning the pharmacological properties of target compounds. However, this reaction is not without its challenges. The molecule possesses two reactive sites: a secondary amine and a carboxylic acid. Furthermore, the stereocenters at C2 and C6 are susceptible to racemization under harsh conditions. This guide will address these complexities head-on, providing logical frameworks for optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the N-alkylation of this compound.
Q1: My N-alkylation reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
Low or no conversion is a frequent problem stemming from several potential root causes. A systematic approach to troubleshooting is essential.
Root Cause Analysis and Solutions:
-
Inactivated Amine: The secondary amine of the piperidine ring is the nucleophile in this reaction. However, the adjacent carboxylic acid is acidic and can protonate the amine, forming a zwitterion. This internal acid-base neutralization deactivates the amine, rendering it non-nucleophilic.
-
Solution: The presence of a suitable base is critical to deprotonate the ammonium salt and regenerate the nucleophilic secondary amine. The choice of base is crucial and is discussed in Q2.
-
-
Carboxylic Acid Interference: The carboxylic acid group can compete with the amine for the alkylating agent, leading to ester formation as a side product.[1] It can also interfere with basic reagents.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the success of the reaction.
-
Solution: Many N-alkylation reactions require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. A good starting point is to screen temperatures from room temperature up to the boiling point of the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.[4]
-
-
Poor Quality of Reagents: The purity of the starting material, alkylating agent, solvent, and base can significantly impact the reaction outcome.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous, as water can interfere with the reaction, particularly if organometallic reagents or strong bases like NaH are used.
-
Q2: I'm observing a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Over-alkylation is a common side reaction in the N-alkylation of primary and secondary amines.[5][6][7] The mono-alkylated product, a tertiary amine, can often be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[6]
Strategies to Control Over-alkylation:
-
Stoichiometry Control: Use a slight excess of the amine (1.1-1.5 equivalents) relative to the alkylating agent to favor mono-alkylation.[7]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, can help maintain a low concentration of the alkylating agent in the reaction mixture, thereby reducing the likelihood of the product reacting further.[4]
-
Choice of Base and Solvent: A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) can be effective.[4] The choice of solvent can also influence the reaction rate and selectivity.[7]
-
Alternative Methods: Reductive amination is an excellent alternative that often provides better control over mono-alkylation.[8][9][10][11][12] This method involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.
Q3: I am concerned about racemization at the chiral centers. How can I maintain the stereochemical integrity of my molecule?
The stereocenters at C2 and C6 in this compound can be sensitive to epimerization, especially under harsh basic or acidic conditions and elevated temperatures.[13]
Recommendations for Preserving Stereochemistry:
-
Mild Reaction Conditions: Whenever possible, use mild bases and the lowest effective temperature. Strong bases can deprotonate the α-proton to the carboxylate, leading to racemization.
-
Protecting Group Strategy: Protection of the carboxylic acid as an ester can mitigate racemization at the C2 position by reducing the acidity of the α-proton.[13]
-
Avoid Strongly Basic Conditions: If possible, avoid very strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), especially at higher temperatures. Carbonate bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (DIPEA) are generally milder options.[4]
-
Characterization: After the reaction, it is crucial to verify the stereochemical purity of the product using chiral chromatography or by preparing a diastereomeric derivative for NMR analysis.
Experimental Protocols & Methodologies
Protocol 1: Protection of the Carboxylic Acid Group (Esterification)
To prevent side reactions, the carboxylic acid should be protected, typically as a methyl or ethyl ester.[2][3]
Step-by-Step Procedure for Methyl Ester Formation:
-
Suspend this compound (1.0 eq) in methanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
The resulting product, the methyl ester hydrochloride salt, can often be used directly in the next step without further purification.
Protocol 2: N-Alkylation using an Alkyl Halide
This is a classical approach for N-alkylation.[5]
Step-by-Step Procedure:
-
Dissolve the methyl 6-methylpiperidine-2-carboxylate hydrochloride (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or DMF (10-20 volumes).
-
Add a base to neutralize the hydrochloride and deprotonate the amine. A common choice is potassium carbonate (K₂CO₃) (2.5 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq), which is more soluble in some organic solvents.[14] A non-nucleophilic organic base like DIPEA (2.5 eq) can also be used.
-
Add the alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[4]
-
Once the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and often more selective method for N-alkylation.[8][9][10][11][12]
Step-by-Step Procedure:
-
Dissolve the methyl 6-methylpiperidine-2-carboxylate hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).
-
Add a mild acid catalyst, such as acetic acid (0.1 eq), if necessary, to facilitate iminium ion formation.
-
Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is a mild and effective choice for this transformation.[12]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation & Visualization
Table 1: Comparison of Common N-Alkylation Conditions
| Parameter | Method 1: Alkyl Halide | Method 2: Reductive Amination | Method 3: "Borrowing Hydrogen" |
| Alkylating Agent | Alkyl Halide (R-X) | Aldehyde/Ketone | Alcohol |
| Key Reagents | Base (K₂CO₃, Cs₂CO₃, DIPEA) | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) | Transition Metal Catalyst (Ru, Ir)[15][16] |
| Common Solvents | DMF, Acetonitrile, DMSO | DCE, THF, Methanol | Toluene, Dioxane |
| Typical Temp. | 25 - 100 °C | 0 - 50 °C | 80 - 140 °C[15] |
| Key Advantages | Readily available reagents | High selectivity for mono-alkylation, mild conditions | Atom economical, alcohols are green reagents[16] |
| Potential Issues | Over-alkylation, requires base | Availability/stability of aldehyde | Requires catalyst, higher temperatures |
Diagrams and Workflows
Workflow for Optimizing N-Alkylation of this compound
Caption: A generalized workflow for the N-alkylation of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.
Analytical Monitoring
To effectively troubleshoot and optimize your reaction, real-time or frequent monitoring is essential.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio. This is particularly useful for identifying over-alkylation or esterification byproducts.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress by taking aliquots from the reaction mixture. It is also the primary method for structural confirmation of the final product.[17]
By implementing the strategies and protocols outlined in this guide, you will be well-equipped to navigate the challenges of N-alkylating this compound, leading to improved yields, purity, and overall success in your synthetic endeavors.
References
- Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.
-
Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
ChemBK. (2024). This compound. ChemBK. [Link]
-
Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. [Link]
- Reddy, P. V., et al. (2011). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
-
Chemistry Learning. (2020). Protecting Groups for Carboxylic acid. YouTube. [Link]
-
Organic Chemistry. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
- Sortais, J. B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701556.
- Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry, 8(4), 794-798.
- MacMillan, D. W. C., et al. (2021). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
- Le, P. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]
-
Ashenhurst, J. (2017). Alkylation Of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]
- Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(32), 8527-8533.
- Feringa, B. L., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307.
-
PubChem. (n.d.). (2R,6S)-6-methylpiperidine-2-carboxylic acid. PubChem. [Link]
- Procter, D. J., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Wentsch, K., et al. (2022).
- AB Bofors. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. U.S.
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. env.go.jp.
- Enthaler, S., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3073-3078.
- Procter, D. J., et al. (2020). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Science.
- Dong, G., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
-
ResearchGate. (2020). Catalytic N-alkylation of amines using carboxylic acids and... ResearchGate. [Link]
-
MH Chem. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]
- Soochow University. (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
COCONUT. (2024). (2R,6S)-6-methylpiperidine-2-carboxylic acid. COCONUT. [Link]
- Zhejiang University of Technology. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Wikipedia. (n.d.). Amine. Wikipedia.
-
ResearchGate. (2022). Techniques and Methods to Monitor Chemical Reactions. ResearchGate. [Link]
- Teva Pharmaceutical Industries Ltd. (2008). Process for Preparation of Piperidine Carboxylic Acid. U.S.
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]
- ACS Green Chemistry Institute. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic reductive N-alkylation of amines using carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification Strategies for Diastereomers of 6-Methylpiperidine-2-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 6-methylpiperidine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with separating diastereomers of this important class of compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to make informed decisions in your own laboratory.
Part 1: Troubleshooting Guide - Common Issues in Diastereomer Separation
This section addresses common problems encountered during the purification of this compound diastereomers in a question-and-answer format.
Q1: I am seeing poor or no resolution between my diastereomers on HPLC. What are the first steps I should take?
A1: Poor resolution is a frequent challenge. A systematic approach is key to identifying the root cause.[1] Here’s a logical workflow to follow:
-
Assess Your Current Method:
-
Capacity Factor (k'): If your peaks are eluting very early (low k'), they are not interacting sufficiently with the stationary phase. In reversed-phase HPLC, this means you need to weaken your mobile phase (increase the aqueous component) to increase retention and allow for better separation.[2][3]
-
Stationary Phase Choice: A standard C18 column may not provide sufficient selectivity. Diastereomers often require different types of interactions to be resolved. Consider screening columns with alternative selectivities, such as phenyl-hexyl, pentafluorophenyl (PFP), or cyano phases. For normal-phase chromatography, bare silica can be a good starting point.[1]
-
Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity. If you are using acetonitrile, try switching to methanol or vice-versa. The different hydrogen bonding properties of these solvents can alter the interaction with your analytes and the stationary phase, leading to improved resolution.[1]
-
-
Systematic Optimization:
-
Gradient vs. Isocratic: If you are running an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.
-
Temperature: Temperature affects the thermodynamics of the separation and the viscosity of the mobile phase.[1] Try varying the column temperature (e.g., in 10°C increments from 25°C to 55°C) to see if it improves resolution. Sometimes, a change in temperature can even reverse the elution order.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.[1]
-
Q2: My peaks are tailing significantly, which is affecting my ability to quantify the diastereomeric ratio. How can I improve peak shape?
A2: Peak tailing for piperidine derivatives is commonly caused by secondary interactions between the basic nitrogen of the piperidine ring and acidic silanol groups on the surface of the silica-based stationary phase.
-
Mobile Phase Additives: The most effective way to combat this is by adding a basic modifier to your mobile phase.[1]
-
For Reversed-Phase: Adding 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the piperidine nitrogen, but this may not always be sufficient to prevent tailing. A more effective approach for basic compounds is to use a buffer to control the pH.
-
For Normal-Phase and SFC: Adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) is highly effective at masking the active silanol sites and improving peak shape.[1]
-
-
Column Choice: Using a modern, base-deactivated column with low silanol activity can significantly reduce tailing.
-
Sample Overload: Injecting too much sample can lead to peak distortion.[1] Try reducing the injection volume or the sample concentration to see if peak shape improves.
Q3: I am trying to develop a preparative method, but the conditions from my analytical HPLC method are not scaling up well. What should I consider?
A3: Scaling up from analytical to preparative chromatography requires careful consideration of several factors:
-
Column Loading: The most common issue is column overload. You need to determine the loading capacity of your preparative column for your specific diastereomeric mixture. This is often done by injecting progressively larger amounts of your sample until you see a significant loss in resolution.
-
Flow Rate and Gradient Adjustment: When scaling up, the linear velocity of the mobile phase should be kept constant. This means the volumetric flow rate needs to be adjusted proportionally to the cross-sectional area of the preparative column. The gradient time also needs to be adjusted accordingly.
-
Solvent Consumption: Preparative chromatography can be solvent-intensive. Supercritical Fluid Chromatography (SFC) is an excellent alternative for preparative scale purification as it uses supercritical CO2 as the main mobile phase, which is less toxic, cheaper, and easier to remove from the final product. SFC often provides faster and more efficient separations than HPLC.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which is better for separating diastereomers of this compound derivatives: HPLC or SFC?
A1: Both techniques can be effective, but SFC often has several advantages, particularly for preparative work. SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent like methanol. Its low viscosity and high diffusivity allow for faster separations and higher efficiency. SFC is also considered a "greener" technique due to reduced organic solvent consumption. For chiral and diastereomeric separations, SFC is often the preferred method in the pharmaceutical industry.
Q2: What type of chiral stationary phase (CSP) is most effective for piperidine derivatives?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are generally the most successful for resolving chiral piperidine derivatives. The selection of the specific CSP often requires screening a variety of columns with different derivatizations of the polysaccharide backbone.
Q3: Can I use crystallization to separate the diastereomers?
A3: Yes, diastereoselective crystallization is a powerful technique, especially for large-scale separations. Since diastereomers have different physical properties, including solubility, it is often possible to find a solvent system from which one diastereomer will preferentially crystallize. This process typically involves:
-
Salt Formation: If your derivative is a free base or acid, forming a salt with a chiral counter-ion (a process for chiral resolution) or an achiral counter-ion can create diastereomeric salts with different crystal packing and solubility. For carboxylic acids like your target compound, chiral amines can be used. For basic piperidines, chiral acids like tartaric acid or mandelic acid are commonly employed.[4][5][6]
-
Solvent Screening: A wide range of solvents should be screened to find conditions where one diastereomer is significantly less soluble than the other.
-
Crystallization-Induced Diastereomer Transformation: In some cases, if the stereocenters are labile under certain conditions, it is possible to set up an equilibrium between the two diastereomers in solution. The less soluble diastereomer will crystallize out, driving the equilibrium towards the formation of more of that diastereomer, potentially leading to a theoretical yield of over 50% for the desired isomer.[7][8]
Q4: My compound does not have a UV chromophore. What are my detection options?
A4: For compounds lacking a UV chromophore, several options are available:
-
Mass Spectrometry (MS): Coupling your HPLC or SFC to a mass spectrometer is a universal detection method.
-
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and provides a response that is more uniform than UV for different compounds.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that is often more sensitive.
-
Derivatization: You can react your compound with a UV-active derivatizing agent before analysis.[1] However, this adds an extra step and you must ensure that the reaction does not create additional stereoisomers.
Part 3: Experimental Protocols and Data
Protocol 1: Generic SFC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing a separation method using SFC.
1. Sample Preparation:
-
Dissolve the diastereomeric mixture of the this compound derivative in a suitable solvent (e.g., methanol, ethanol) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
2. Initial Screening:
-
Columns: Screen a set of 3-4 polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC).
-
Mobile Phase: Start with a generic gradient of 5% to 40% methanol in CO2 over 5-10 minutes. Include 0.1% diethylamine (DEA) in the methanol modifier to improve peak shape.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: UV at a suitable wavelength (if applicable) or MS.
3. Method Optimization:
-
Select the column that provides the best initial separation or "hits".
-
Optimize the mobile phase by trying different alcohol co-solvents (e.g., ethanol, isopropanol).
-
Run isocratic methods with varying percentages of the co-solvent to maximize resolution.
-
If peak shape is still poor, the concentration of the basic additive can be increased (up to 0.5%).
4. Preparative Scale-Up:
-
Once an optimized analytical method is achieved, it can be scaled up to a preparative column of the same stationary phase.
-
The flow rate and sample loading will need to be adjusted based on the dimensions of the preparative column.
Protocol 2: Diastereoselective Crystallization Screening
This protocol provides a general workflow for screening conditions for diastereoselective crystallization.
1. Salt Formation (if applicable):
-
If your compound is a free base, dissolve it in a suitable solvent (e.g., ethyl acetate, isopropanol).
-
Add 0.5 to 1.0 equivalents of a chiral acid (e.g., L-tartaric acid, (S)-mandelic acid) and stir.[4][5]
2. Solvent Screening:
-
Prepare small-scale (e.g., 10-20 mg) slurries of the diastereomeric mixture (or the diastereomeric salts) in a variety of solvents with different polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol, and mixtures thereof).
-
Agitate the slurries at room temperature for 24-48 hours to allow them to equilibrate.
3. Analysis:
-
Filter the solids and allow the mother liquor to evaporate.
-
Analyze both the solid and the residue from the mother liquor by a suitable analytical method (e.g., the developed SFC or HPLC method) to determine the diastereomeric ratio.
4. Optimization:
-
Once a promising solvent system is identified, the crystallization can be optimized by adjusting the temperature profile (e.g., slow cooling, isothermal aging) and concentration.
Data Presentation: Mobile Phase Additives for Piperidine Derivatives
The following table summarizes the effect of common mobile phase additives on the peak shape of piperidine derivatives in chromatographic separations.
| Additive | Typical Concentration | Effect |
| None | - | Severe peak tailing, low resolution |
| Diethylamine (DEA) | 0.1 - 0.5% | Significantly improved peak symmetry and resolution |
| Triethylamine (TEA) | 0.1 - 0.5% | Improved peak shape, but can be less effective than DEA |
| Ammonium Hydroxide | 0.1% | Can improve peak shape, but may be less stable |
| Trifluoroacetic Acid (TFA) | 0.1% | Can improve peak shape for basic compounds by protonation, but may not be as effective as basic additives for masking silanols |
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for systematically troubleshooting poor HPLC resolution.
Diagram 2: Diastereoselective Crystallization Workflow
Caption: A systematic approach for developing a diastereoselective crystallization.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in the catalytic hydrogenation of substituted pyridines.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry. This guide is designed to provide in-depth troubleshooting assistance and expert insights for researchers encountering low yields in the catalytic hydrogenation of substituted pyridines. The conversion of a stable aromatic pyridine ring into a saturated piperidine is a powerful transformation but is often plagued by issues ranging from catalyst deactivation to undesirable side reactions.
This center is structured to help you diagnose problems methodically, understand the underlying chemical principles, and implement effective solutions.
Quick Diagnosis: Troubleshooting Low Yields
Before diving into detailed explanations, use this flowchart to quickly identify the potential root cause of your low yield and navigate to the relevant troubleshooting section.
Caption: A flowchart for troubleshooting low yields in indolizine synthesis.[1]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental outcomes with detailed causal explanations and actionable solutions.
Problem 1: No reaction or very low conversion (<10%)
Observing little to no product formation is often one of the most frustrating outcomes. This typically points to a fundamental issue with catalyst activity.
Question: My reaction isn't working at all. What is the most likely cause?
Answer: The most common culprit is catalyst poisoning . The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the more basic piperidine product can strongly coordinate to the metal surface of the catalyst, effectively blocking active sites and preventing hydrogenation.[2][3][4] This is a form of self-poisoning.[4] Other impurities, particularly sulfur compounds, can also severely deactivate noble metal catalysts even at ppb levels.[5]
Solutions & Scientific Rationale:
-
Introduce an Acidic Additive: This is the most effective and widely used strategy.[2] Adding an acid, such as glacial acetic acid or hydrochloric acid, protonates the nitrogen atom to form a pyridinium salt.[6][7] This protonation prevents the nitrogen's lone pair from binding to and poisoning the catalyst, thereby facilitating the reduction.[2][7] Glacial acetic acid often serves as both the solvent and the activator.[8]
Caption: Mitigation of catalyst poisoning via acid addition.
-
Re-evaluate Your Catalyst Choice: Some catalysts are more susceptible to nitrogen poisoning than others. If an acidic medium is not compatible with your substrate, consider catalysts known for higher tolerance or activity under neutral conditions. Rhodium-based catalysts, for instance, have shown exceptional activity under mild, neutral conditions.[3][9]
-
Ensure Reagent Purity: Verify that your starting materials and solvents are free from catalyst poisons like sulfur or thiols. If necessary, purify the starting material before the reaction.
Problem 2: Incomplete conversion (significant starting material remains)
Your reaction works, but stops prematurely. This suggests that the reaction starts but cannot proceed to completion, often due to a loss of catalytic activity over time or suboptimal conditions.
Question: My reaction stalls at 50% conversion. How can I drive it to completion?
Answer: This issue points towards either gradual catalyst deactivation or insufficient "driving force" from the reaction conditions. The aromaticity of the pyridine ring presents a significant energy barrier, often requiring forcing conditions to achieve full saturation.[2][10]
Solutions & Scientific Rationale:
-
Increase Hydrogen Pressure: The rate of hydrogenation is often dependent on the concentration of hydrogen on the catalyst surface. Increasing the H₂ pressure (e.g., from 5 bar to 50-80 bar) can significantly accelerate the reaction and overcome the aromatic stabilization energy.[8][10]
-
Increase Reaction Temperature: Elevating the temperature provides the necessary activation energy for the reduction. Typical temperatures range from ambient to 100 °C.[10][11] However, be cautious, as excessively high temperatures can sometimes promote side reactions.[5]
-
Increase Catalyst Loading: While not always ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can help compensate for gradual deactivation and push the reaction to completion.[12]
-
Extend Reaction Time: Some hydrogenations, especially of sterically hindered or electronically deactivated pyridines, are simply slow and may require extended reaction times (e.g., 16-24 hours) to reach full conversion.[2][3]
Problem 3: Low yield of desired piperidine with significant side products
You have high conversion of your starting material, but the main product is not what you intended. This is a problem of chemoselectivity.
Question: My starting material is consumed, but I'm getting a mixture of products, including dehalogenated compounds. How can I improve selectivity?
Answer: This is a common challenge when the substituted pyridine contains other reducible functional groups (e.g., nitro, alkenes, benzyl groups, halogens). The key is to select a catalytic system and conditions that favor the reduction of the pyridine ring over other sensitive moieties.
Solutions & Scientific Rationale:
-
Strategic Catalyst Selection: This is the most critical factor for chemoselectivity.
-
For Halogenated Pyridines: Dehalogenation is a common side reaction, especially with Pd/C.[3] Rhodium and Iridium-based catalysts often exhibit better selectivity and can leave halides (except iodine) intact under the right conditions.[12]
-
For Pyridines with Other Reducible Groups: Homogeneous catalysts, such as those based on Iridium and Rhodium, are renowned for their high chemoselectivity under mild conditions, preserving sensitive groups like esters, amides, alkenes, and even nitro groups.[2][12] For example, Iridium(III) catalysts have been shown to be compatible with bromo, nitro, and azido groups.[12]
-
For Preventing Benzyl Group Hydrogenolysis: The use of pyridine itself as a "catalyst poison" in conjunction with Pd/C has been reported to selectively prevent the hydrogenolysis of protective groups like O-benzyl ethers.[13][14]
-
-
Modify Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor higher selectivity.[7] For instance, a highly active catalyst like Rh₂O₃ can hydrogenate many functionalized pyridines at just 40°C and 5 bar H₂, conditions under which many sensitive groups would survive.[3][9]
Data Summary: Comparison of Common Catalytic Systems
The choice of catalyst is paramount and depends heavily on the substrate's functional groups and the desired reaction conditions.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | References |
| PtO₂ (Adams' Cat.) | 50-70 bar H₂, RT, Glacial Acetic Acid | Robust, effective for many substrates, well-established. | Requires acidic conditions, may not be chemoselective. | [2][8][9] |
| Pd/C | 1-50 bar H₂, RT-80°C, Acidic Additive | Widely available, cost-effective. | Prone to causing dehalogenation and other hydrogenolysis reactions. | [2][3][9] |
| Rh₂O₃ or Rh/C | 5 bar H₂, 40°C, TFE or other solvents | High activity under mild conditions, broad functional group tolerance (alcohols, amines). | Higher cost than Pd/C. | [3][9] |
| Ru-based Catalysts | Mild to high pressure | Highly efficient for diastereoselective cis-hydrogenation. | Can require specific supports or ligands. | [9][11] |
| Homogeneous Ir-Cat. | 50 bar H₂, RT-60°C, Acidic co-catalyst | Excellent chemoselectivity (tolerates nitro, bromo, azido groups), low catalyst loadings. | Higher cost, potential for product contamination with metal. | [2][12] |
Frequently Asked Questions (FAQs)
Q1: How do electron-donating vs. electron-withdrawing substituents affect the hydrogenation? A1: The electronic nature of the substituent significantly impacts reactivity.
-
Electron-Withdrawing Groups (EWGs) such as esters, amides, or trifluoromethyl groups generally facilitate the hydrogenation by reducing the electron density of the aromatic ring, making it more susceptible to reduction.[12]
-
Electron-Donating Groups (EDGs) like methoxy or amino groups increase the ring's electron density, which can disfavor hydride addition and slow the reaction.[3][15]
Q2: What is the role of the solvent? Can I use methanol instead of acetic acid? A2: The solvent choice is critical. While solvents like methanol or ethanol can be used, they often require an acidic additive to prevent catalyst poisoning. Using glacial acetic acid as the solvent provides both the reaction medium and the necessary acid to activate the pyridine ring.[8] Other solvents like 2,2,2-trifluoroethanol (TFE) have also been shown to be highly effective, particularly with rhodium catalysts.[3]
Q3: My pyridine is heavily substituted and sterically hindered. What can I do? A3: Steric hindrance, particularly at the 2- and 6-positions, can impede the approach of the substrate to the catalyst surface, slowing the reaction. For these challenging substrates, you may need to employ more forcing conditions (higher pressure and temperature)[10] and use highly active catalysts like Rhodium or Ruthenium.[3][9]
Q4: Can I run this reaction at atmospheric pressure? A4: While most pyridine hydrogenations require elevated pressure to overcome the ring's aromaticity, some highly active catalytic systems can operate at or near atmospheric pressure.[10] For example, electrocatalytic hydrogenation methods using a Rhodium on Ketjenblack (Rh/KB) catalyst can achieve quantitative conversion at ambient temperature and pressure, offering a safer alternative to high-pressure gas systems.[9][16][17]
Experimental Protocol: General Procedure for Hydrogenation using PtO₂
This protocol describes a standard method for the hydrogenation of a substituted pyridine using Adams' catalyst in a high-pressure reactor.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial Acetic Acid (Solvent)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Ethyl acetate (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution for work-up
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a clean, dry glass liner for the high-pressure reactor, add the substituted pyridine and a magnetic stir bar.
-
Catalyst and Solvent Addition: Under a flow of inert gas, carefully add the PtO₂ catalyst. Caution: PtO₂ and the reduced Pt(0) catalyst are pyrophoric, especially after the reaction. Always handle in an inert atmosphere and never allow the catalyst filter cake to dry in air.[2] Add glacial acetic acid to dissolve/suspend the substrate.
-
Sealing and Purging: Place the glass liner in the reactor vessel and seal the apparatus according to the manufacturer's instructions. Purge the reactor head and vessel 3-5 times with a low pressure of inert gas to remove all oxygen.
-
Hydrogenation: Purge the system 3-5 times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[8] Begin vigorous stirring and maintain the reaction at room temperature, or heat if required.
-
Monitoring: Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Work-up:
-
Once the reaction is complete, stop the stirring and cool the reactor to room temperature if heated.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor 3-5 times with inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Rinse the pad with additional ethyl acetate. Crucial Safety Note: Keep the Celite® pad wet with solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air.[2] Quench the filter cake carefully with water.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. thalesnano.com [thalesnano.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 14. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 6-Methylpiperidine-2-carboxylic acid in different solvents and pH
Welcome to the technical support guide for 6-Methylpiperidine-2-carboxylic acid (CAS 99571-58-1). This resource is designed for researchers, scientists, and drug development professionals to address common stability and handling challenges encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, field experience, and published data to ensure the integrity and success of your research.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and offering actionable solutions.
Issue 1: My compound is precipitating or crashing out of my aqueous solution.
Question: I dissolved this compound in an aqueous buffer, but it precipitated after pH adjustment or upon standing. Why is this happening and how can I fix it?
Answer:
Potential Causes:
-
pH is near the Isoelectric Point (pI): this compound is an amino acid derivative, meaning it has both a basic piperidine nitrogen and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. In this zwitterionic state, intermolecular attractions can be strongest, and aqueous solubility is at its minimum. While the exact pI is not published, it can be estimated from its predicted pKa values (pKa ≈ 2.48 for the carboxylic acid).
-
Insufficient Solvent Polarity: While soluble in water, its solubility can be limited. If you are working with a mixed aqueous/organic solvent system, a decrease in the overall polarity may cause the compound to precipitate.
-
Common Ion Effect: If your buffer contains ions that can form a less soluble salt with the compound, it may precipitate. This is less common but possible in highly concentrated solutions.
Recommended Solutions:
-
Adjust the pH: The most effective solution is to adjust the pH of your solution away from the isoelectric point.
-
To increase solubility: Lower the pH (e.g., to pH < 2) to fully protonate the molecule (cationic form) or raise the pH (e.g., to pH > 10) to fully deprotonate it (anionic form). The solubility of amino acids is significantly higher at pH values away from their pI.
-
-
Choose an Appropriate Solvent System: For non-aqueous applications, polar organic solvents are suitable. The compound is reported to be soluble in alcohols, ketones, and ethers. For mixed systems, ensure the aqueous component is buffered to a pH that favors a charged state of the molecule.
-
Consider Temperature: Like many compounds, solubility may increase with temperature. Gentle warming can help dissolve the compound, but be cautious of potential thermal degradation, especially at extreme pH values.
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis after sample preparation or storage.
Question: My freshly prepared standard of this compound shows a single peak, but samples that have been stored in solution or subjected to experimental conditions show new, unknown peaks. What are these impurities?
Answer:
Potential Causes:
-
Oxidative Degradation: The piperidine ring, being a cyclic secondary amine, can be susceptible to oxidation, especially if exposed to air, light, or trace metal ion impurities over time. This can lead to the formation of N-oxides or ring-opened byproducts.
-
Hydrolysis (in specific contexts): While the piperidine ring itself is stable to hydrolysis, if the compound is part of a larger molecule (e.g., an amide conjugate), the amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Reaction with Formulation Excipients: Certain excipients can react with amine-containing compounds. For example, reducing sugars or aldehydes present as impurities in polymers (like PEG) can form adducts.
-
Thermal Degradation: High temperatures can promote decomposition. For piperidine itself, thermal decomposition can involve the cleavage of C-N bonds.
Recommended Solutions & Investigation Workflow:
-
Implement Strict Storage Protocols: Store stock solutions in a cool, dark place (2-8°C is often recommended for piperidine compounds) and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Use opaque vials to prevent photodegradation.
-
Perform a Forced Degradation Study: To identify and characterize potential degradants, a forced degradation (or stress testing) study is the definitive approach. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products, typically by LC-MS. A standard protocol is provided below.
-
Analyze Your Matrix: Scrutinize all components of your solution (buffers, excipients, co-solvents) for potential reactivity. Run matrix blanks in your analysis to rule out impurities from other sources.
Experimental Protocol: Forced Degradation Study
This protocol is designed to identify potential degradation pathways for this compound.
Objective: To generate and identify potential degradation products under hydrolytic (acidic, basic), oxidative, and thermal stress conditions.
Materials:
-
This compound
-
HPLC-grade Water, Acetonitrile, and Methanol
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30%)
-
Calibrated HPLC-UV and/or LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Store the stock solution (or solid compound) at 80°C for 48 hours.
-
Control: Keep a sample of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any new peaks.
-
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. Characterize any significant new peaks using MS/MS to propose structures for the degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a cool, dry, and dark place. A temperature between 2-8°C in a tightly sealed container is ideal to protect it from heat, moisture, and light, which are known factors that can degrade piperidine-based compounds. Storing under an inert atmosphere is also advisable.
Q2: How does pH affect the structure and stability of this compound?
The pH of the environment critically influences the ionization state of the molecule, which in turn affects its solubility and reactivity.
-
Low pH (Acidic, pH < 2): The carboxylic acid group is protonated (-COOH) and the piperidine nitrogen is also protonated (-NH₂⁺). The molecule carries a net positive charge (cationic form).
-
Mid-range pH (Near Neutral): The carboxylic acid deprotonates (-COO⁻) while the piperidine nitrogen remains protonated (-NH₂⁺). This forms a zwitterion with a net neutral charge. Solubility is lowest in this state.
-
High pH (Basic, pH > 10): The carboxylic acid is deprotonated (-COO⁻) and the piperidine nitrogen is deprotonated (-NH-). The molecule carries a net negative charge (anionic form).
Extreme pH values, especially when combined with high temperatures, can catalyze degradation reactions like hydrolysis (if other functional groups are present) or potentially decarboxylation.
Q3: In which solvents is this compound most soluble and stable?
The compound is soluble in water and polar organic solvents like methanol, ethanol, ketones, and ethers.
-
For Stability: In aqueous solutions, stability is generally highest when the pH is controlled to avoid extremes. The choice of buffer is important; use common biological buffers like phosphate or TRIS and avoid those with potentially reactive components.
-
For Solubility: As detailed in the troubleshooting guide, solubility in aqueous media is maximized at low pH (e.g., pH 1-2) or high pH (e.g., pH > 10). In organic solvents, its zwitterionic nature means it may be more soluble in polar protic solvents that can solvate both charged ends of the molecule.
Q4: What analytical methods are best for assessing the stability and purity of this compound?
A stability-indicating analytical method is required, which is a validated quantitative method that can detect changes in the properties of the drug substance over time.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase HPLC method (e.g., using a C18 column) with UV detection is typically the first choice. The method must be able to separate the parent peak from all potential degradation products and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown peaks observed during a stability study. The mass spectrometer provides mass-to-charge ratio data that helps in the structural elucidation of degradation products.
Data and Diagrams
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molar Mass | 143.18 g/mol | |
| Appearance | Colorless to light yellow crystal or solid | |
| Melting Point | 55-60 °C | |
| pKa (Predicted) | 2.48 ± 0.40 | |
| Solubility | Soluble in water, alcohols, ketones, ethers |
Diagrams
Caption: pH-dependent equilibrium of the compound.
References
- Solubility of Things. Piperidine-3-carboxylic acid - Solubility of Things.
- BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog.
- ChemBK. (2024). This compound.
- BIOSYNCE. (2025). What is the stability of piperidine? - Blog.
- ResearchGate. (2025). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
- MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
- Benchchem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
- ACS Publications. (n.d.). Understanding the Role of Solvent Polarity and Amino Acid Composition of Cyclic Peptides in Nanotube Stability. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the....
- ResearchGate. (n.d.). Different state of protonation for amino acids at different pH values....
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- NIH. (n.d.). Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance.
- NIH. (n.d.). (2R,6S)-6-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 6575090 - PubChem.
- Sigma-Aldrich. (n.d.). This compound | 99571-58-1.
- Alfa Chemistry. (n.d.). CAS 99571-58-1 this compound.
- Wikipedia. (n.d.). Pipecolic acid.
- Human Metabolome Database. (2021). Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107).
- PubMed Central. (n.d.). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity.
- PubMed. (n.d.). Effect of pH on the structure and stability of Bacillus circulans ssp. alkalophilus phosphoserine aminotransferase: thermodynamic and crystallographic studies.
- Oxford Academic. (n.d.). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity.
- Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
- BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
- Human Metabolome Database. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705).
- Sigma-Aldrich. (n.d.). Methyl pipecolinate 97 32559-18-5.
- CONICET. (n.d.). Trends in Analytical chemistry.
- OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
- NIH. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. PMC.
- NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- ResearchGate. (2025).
Technical Support Center: Stereoselective Piperidine Synthesis
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in the synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone of modern pharmaceuticals, and achieving precise control over its three-dimensional structure is often the most critical challenge in a synthetic campaign.[1][2]
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common high-level questions and fundamental concepts in stereoselective piperidine synthesis.
-
Troubleshooting Guides: Providing in-depth, problem-oriented solutions to specific experimental issues you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the foundational questions that underpin stereoselective synthesis, helping you make informed decisions before you begin your experiments.
Q1: What are the primary causes of poor stereoselectivity or racemization in piperidine synthesis?
A1: Poor stereochemical outcomes often stem from several core issues, depending on the specific synthetic route.
-
Formation of Planar, Achiral Intermediates: Many common reactions, such as those involving iminium ions or enamines, proceed through intermediates that lose pre-existing stereochemical information. The subsequent nucleophilic attack or reduction can then occur from either face with little to no differentiation, leading to a racemic or diastereomeric mixture.[3]
-
Thermodynamic vs. Kinetic Control: The initially formed kinetic product may not be the most thermodynamically stable isomer. Under certain conditions (e.g., elevated temperature, prolonged reaction times, or the presence of a base), the initial product can epimerize to the more stable diastereomer, resulting in a mixed outcome.[4]
-
Base-Mediated Epimerization: The presence of a base (even a mild one) can deprotonate an acidic proton at a stereogenic center, particularly one alpha to a carbonyl or other activating group. This forms a planar enolate, which upon re-protonation can yield a mixture of diastereomers or enantiomers.[3]
-
Ineffective Chiral Influence: In catalytic asymmetric reactions or auxiliary-controlled syntheses, the chiral controller may not be exerting enough influence. This can be due to a poor match between the substrate and the catalyst/auxiliary, suboptimal reaction conditions, or catalyst deactivation.[3]
Q2: How do I choose between using a chiral auxiliary and a catalytic enantioselective method?
A2: This is a critical strategic decision that depends on factors like scale, development stage, and the specific transformation.
-
Chiral Auxiliary Approach: This involves covalently attaching a chiral molecule to your substrate to direct the stereochemistry of a subsequent reaction.[5]
-
Pros: Often robust, reliable, and can provide high diastereoselectivity. The mechanisms are frequently well-understood, making troubleshooting more straightforward.[5]
-
Cons: It is a stoichiometric approach, which is less atom-economical. It requires additional synthetic steps for attachment and cleavage of the auxiliary, which can lower the overall yield and add cost.[3] The cleavage conditions must be carefully chosen to avoid racemization of the desired product.[6]
-
-
Catalytic Enantioselective Methods: These methods use a substoichiometric amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to generate an enantiomerically enriched product.[3]
-
Pros: Highly atom-economical and efficient, as no auxiliary attachment/removal steps are needed.[3] Ideal for large-scale synthesis. A wide variety of powerful catalytic methods have been developed for piperidine synthesis.[1][7][8]
-
Cons: Catalyst development and optimization can be more complex and sensitive to impurities. Catalysts can be expensive, and identifying the optimal catalyst/ligand for a specific substrate may require significant screening.
-
A general workflow for employing a chiral auxiliary is depicted below.
Caption: General workflow using a chiral auxiliary.
Part 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for specific problems encountered during piperidine synthesis.
Guide 1: Poor Diastereoselectivity in the Hydrogenation of Substituted Pyridines
Problem: You are hydrogenating a substituted pyridine to form a piperidine, but the reaction is producing a poor ratio of cis to trans diastereomers.
Potential Causes & Recommended Solutions:
The stereochemical outcome of pyridine hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions, which influence the mechanism of hydrogen addition to the heterocyclic ring.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Suboptimal Catalyst Choice | 1. Screen Different Catalysts: The choice of metal is critical. For instance, PtO₂ (Adams' catalyst) often favors the formation of cis-isomers, while Pd/C can sometimes favor the trans-isomer.[4] Rhodium and Iridium catalysts are also powerful alternatives for achieving high stereoselectivity.[1][8] 2. Vary Catalyst Loading: Adjust the mol% of the catalyst. While often overlooked, loading can impact reaction kinetics and selectivity. | Different metals have varying abilities to coordinate to the pyridine nitrogen and direct the hydrogenation from a specific face of the ring. The catalyst surface itself provides a template for the reaction, and its nature dictates the stereochemical pathway. |
| Inappropriate Solvent or Additive | 1. Use an Acidic Medium: Performing the hydrogenation in a solvent like glacial acetic acid is a common and effective strategy.[9] 2. Solvent Screening: If acetic acid is not compatible, screen other solvents. Polar protic solvents like ethanol can influence the outcome differently than aprotic solvents like THF or ethyl acetate.[10] | An acidic medium protonates the pyridine nitrogen, forming a pyridinium salt. This alters the electronic properties and conformation of the ring, often leading to more selective adsorption onto the catalyst surface and improved diastereoselectivity.[1][8] |
| Reaction Conditions Not Optimized | 1. Increase Hydrogen Pressure: Systematically increase the H₂ pressure (e.g., from 30 bar to 80 bar). Higher pressures can sometimes favor the formation of the cis isomer.[9] 2. Optimize Temperature: Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between the competing diastereomeric transition states.[3][11] | Reaction parameters directly influence the kinetics of the hydrogenation steps. Higher pressure increases the concentration of hydrogen on the catalyst surface, which can alter the rate-determining step and favor one stereochemical pathway over another. |
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for achieving cis-selectivity in the hydrogenation of substituted pyridines.[9]
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Under an inert atmosphere (if the substrate is air-sensitive), add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50-70 bar).
-
Execution: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC by periodically (and safely) taking aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas like nitrogen or argon.
-
Filtration: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter it through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly.
-
Purification: Carefully concentrate the filtrate under reduced pressure. The resulting crude product can be purified further by crystallization, distillation, or column chromatography.
Guide 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction
Problem: You are using a well-established chiral catalyst (e.g., Rh- or Ir-based) for an asymmetric synthesis (e.g., reductive Heck reaction, hydrogenation), but you are obtaining a low enantiomeric excess (ee).[12][13]
Potential Causes & Recommended Solutions:
Achieving high enantioselectivity requires creating a well-defined chiral environment around the reacting substrate. Even minor deviations can compromise this environment.
Caption: Troubleshooting workflow for low enantioselectivity.
-
Incorrect Reaction Temperature: In many asymmetric reactions, higher temperatures can provide enough energy to overcome the small activation energy difference between the two enantiomeric transition states, leading to a loss of selectivity. Lowering the temperature is often the most effective first step.[3][11]
-
Inappropriate Solvent: The solvent is not an inert medium; it plays a crucial role in catalysis. It can influence the conformation and stability of the catalyst-substrate complex. A solvent that coordinates too strongly to the metal center can inhibit catalysis, while one that doesn't adequately solubilize the complex can lead to aggregation and poor selectivity. A solvent screen is highly recommended.[10][14]
-
Suboptimal Catalyst or Ligand: The "no-free-lunch" principle applies: a ligand that is excellent for one substrate may be poor for another. If ee is low, consider screening a small library of related chiral ligands with different steric and electronic properties. For example, in iridium-catalyzed hydrogenations of pyridinium salts, minor modifications to the phosphine-pyridine ligand can dramatically impact enantioselectivity.[8]
-
Presence of Impurities: Catalytic cycles can be poisoned by impurities. Water or other protic impurities can interfere with catalyst activation or protonate intermediates non-selectively. Ensure all reagents and solvents are rigorously dried and that reactions are performed under a strictly inert atmosphere (Argon or Nitrogen).[3]
Guide 3: Confirming the Relative and Absolute Stereochemistry of Your Product
Problem: You have synthesized a mixture of diastereomers and need to determine the relative stereochemistry (cis vs. trans) to guide your optimization efforts.
Potential Causes & Recommended Solutions:
Misinterpretation of analytical data can lead to wasted time optimizing the wrong isomer. A combination of techniques is the most reliable approach.
-
¹H NMR Spectroscopy: This is the first and most powerful tool.
-
Coupling Constants (J-values): For a six-membered piperidine ring in a chair conformation, the coupling between two adjacent protons depends on their dihedral angle. A large coupling constant (J ≈ 8-13 Hz) typically indicates a trans-diaxial relationship, while smaller couplings (J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By analyzing the J-values for protons at the stereogenic centers, you can often deduce the relative configuration.[4]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments show through-space correlations between protons that are close to each other. A strong NOE between two protons on different stereocenters (e.g., at C2 and C6) is strong evidence that they are on the same face of the ring (cis). Conversely, the absence of such a correlation supports a trans relationship.[4]
-
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining both relative and absolute stereochemistry. If you can grow a suitable crystal of your product or a derivative, this technique provides an unambiguous 3D structure.
-
Chiral HPLC/SFC: While primarily used for determining enantiomeric excess, chiral chromatography can also separate diastereomers. The elution order, however, does not inherently reveal the stereochemistry. It is a separation tool that must be coupled with characterization of the isolated fractions.[3]
References
-
Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
-
Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. (n.d.). Chemical Science (RSC Publishing). Retrieved January 2, 2026, from [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (2007). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (n.d.). Canadian Science Publishing. Retrieved January 2, 2026, from [Link]
-
Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. (n.d.). University of British Columbia. Retrieved January 2, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry. Retrieved January 2, 2026, from [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. Retrieved January 2, 2026, from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved January 2, 2026, from [Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Wiley Online Library. Retrieved January 2, 2026, from [Link]
-
Unique diastereoselectivity trends in aminyl radical cyclizations onto silyl enol ethers. (2010). PubMed. Retrieved January 2, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Study of the effect of the temperature on the diastereoselectivity of the reaction. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). RSC Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
- Stereoselective synthesis of piperidine derivatives. (n.d.). Google Patents.
-
Substituent influence on the diastereoselectivity of the alkylation of cyclic chiral imines. (2007). SciELO. Retrieved January 2, 2026, from [Link]
-
Stereoselective Synthesis of 2,6-Disubstituted Piperidines Using the Iridium-Catalyzed Allylic Cyclization as Configurational Sw. (2009). ElectronicsAndBooks. Retrieved January 2, 2026, from [Link]
-
Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Diastereoselective Cyclisation of N-Alkenylideneamines into 3,4-Dihydro-2H-pyrrol-1-ium Halides. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry. Retrieved January 2, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Complexities of Piperidine Ring Functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, its functionalization is often plagued by a variety of side reactions that can impede synthetic efficiency and compromise the purity of target compounds. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the chemical modification of the piperidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of piperidines?
A1: Researchers frequently encounter a range of side reactions, including:
-
Over-alkylation or over-acylation at the nitrogen atom, leading to the formation of quaternary ammonium salts or di-acylated products.[3][4]
-
Epimerization , particularly at the α-carbon, which can result in a loss of stereochemical integrity.[5]
-
Lack of regioselectivity during C-H functionalization, yielding mixtures of isomers (C2, C3, or C4 substitution).[3][6][7]
-
Ring-opening of the piperidine scaffold under certain reaction conditions.[3][8][9]
-
Elimination reactions , especially when employing strong bases with substituted piperidines.[3]
Q2: How can I select an appropriate protecting group for the piperidine nitrogen?
A2: The choice of a protecting group is critical and depends on the stability required for subsequent reaction steps and the conditions for its eventual removal.[10] Commonly used protecting groups for the piperidine nitrogen include:
-
Boc (tert-Butoxycarbonyl): Generally stable and removed under acidic conditions (e.g., TFA).[10]
-
Cbz (Carbobenzyloxy): Cleaved by catalytic hydrogenation.
-
Fmoc (9-Fluorenylmethoxycarbonyl): Removed under mild basic conditions, often with piperidine itself.[10]
The selection should be guided by the overall synthetic strategy, ensuring orthogonality with other protecting groups in the molecule.[10]
Troubleshooting Guides
This section provides detailed solutions to specific challenges you may encounter during your experiments.
N-Functionalization Side Reactions
Issue 1: Over-alkylation during N-alkylation.
-
Problem: Formation of a significant amount of dialkylated byproduct during the N-alkylation of a piperidine substrate.[3]
-
Causality: The mono-alkylated product is still nucleophilic and can react with another equivalent of the alkylating agent.
-
Solutions:
-
Slow Addition of Alkylating Agent: Employ a syringe pump for the slow, controlled addition of the alkylating agent. This maintains a high excess of the piperidine starting material, statistically favoring mono-alkylation.[3][11]
-
Stoichiometry Control: Use a slight excess of the piperidine relative to the alkylating agent.[11]
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its reaction with the alkylating agent.
-
Workflow for Minimizing Over-alkylation
Caption: Troubleshooting workflow for over-alkylation.
Issue 2: Inefficient N-acylation.
-
Problem: Low yield or incomplete reaction during the N-acylation of a piperidine.
-
Causality: This can be due to low reactivity of the acylating agent, steric hindrance, or suboptimal reaction conditions.
-
Solutions:
-
Acylating Agent Reactivity: Acid chlorides are typically more reactive than acid anhydrides. Consider switching to the corresponding acid chloride for less nucleophilic piperidines.[3]
-
Catalyst: The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[3]
-
Solvent and Temperature: Ensure the use of an appropriate anhydrous solvent and consider optimizing the reaction temperature.
-
Issue 3: Low yields and side products in N-arylation reactions.
-
Problem: N-arylation reactions, such as the Buchwald-Hartwig coupling, are yielding complex mixtures and low amounts of the desired product.[4][12]
-
Causality: Catalyst deactivation, competing hydrodehalogenation, or bis-arylation can lead to poor outcomes.[4][13]
-
Solutions:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the catalyst.[4]
-
Ligand and Base Optimization: The choice of phosphine ligand and base is crucial and often substrate-dependent. A screening of different ligand/base combinations is recommended.[4][14]
-
Stoichiometry: Using an excess of the piperidine can help suppress the formation of the N,N-bis-arylated byproduct.[4]
-
C-H Functionalization Challenges
Issue 4: Lack of regioselectivity in C-H functionalization.
-
Problem: The reaction produces a mixture of C2, C3, and C4-functionalized isomers.
-
Causality: The C-H bonds at different positions of the piperidine ring can have similar reactivities.
-
Solutions:
-
Directing Groups: The use of a directing group attached to the piperidine nitrogen is a powerful strategy to control regioselectivity. Amides, carbamates, and sulfonamides can direct functionalization to specific positions.[4]
-
Catalyst and Protecting Group Synergy: The interplay between the catalyst and the nitrogen protecting group can significantly influence the site of functionalization. For instance, bulky protecting groups can sterically hinder the C2 position, thereby favoring functionalization at the C4 position.[4][6][7]
-
Table 1: Influence of Protecting Group and Catalyst on Regioselectivity
| Protecting Group | Catalyst System | Major Product |
| N-Boc | Rh₂(R-TCPTAD)₄ | C2-functionalized[6][7] |
| N-Bs | Rh₂(R-TPPTTL)₄ | C2-functionalized[6][7] |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4-functionalized[6][7] |
Stereochemical Integrity
Issue 5: Epimerization at the α-carbon.
-
Problem: Loss of stereochemical purity at a stereocenter adjacent to the nitrogen.
-
Causality: The proton at the α-carbon can be acidic, and its abstraction by a base leads to a planar, achiral enamine or a resonance-stabilized intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.[5] This is often exacerbated by strong bases, high temperatures, and prolonged reaction times.[5]
-
Solutions:
-
Base Selection: Use a weaker or more sterically hindered base to minimize proton abstraction.[5]
-
Temperature Control: Lowering the reaction temperature can increase the energy barrier for epimerization.[3]
-
Reaction Time: Monitor the reaction closely and minimize the reaction time once the desired transformation is complete.[5]
-
Photoredox Catalysis: In some cases, photoredox-mediated epimerization can be controlled to favor the thermodynamically more stable diastereomer.[15][16][17][18]
-
Logical Flow for Addressing Epimerization
Caption: Decision-making process for mitigating epimerization.
Ring Integrity
Issue 6: Unwanted ring-opening of the piperidine scaffold.
-
Problem: The piperidine ring undergoes cleavage during the reaction.
-
Causality: Certain reagents and conditions can promote ring-opening reactions. For instance, the von Braun reaction can cleave tertiary amines.[8] Electrochemical methods can also induce C-N bond cleavage.[19]
-
Solutions:
-
Reagent Selection: Avoid harsh reagents known to cause ring-opening unless it is the desired transformation.
-
Protecting Groups: The appropriate choice of a nitrogen protecting group can often prevent unwanted ring-opening reactions.
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction times) can help maintain the integrity of the piperidine ring.
-
Experimental Protocols
Protocol 1: Boc Protection of a Piperidine
-
Materials: Piperidine derivative, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the piperidine derivative (1 equivalent) in DCM.
-
Add TEA (1.1 equivalents).
-
Add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: Boc Deprotection
-
Materials: N-Boc protected piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected piperidine in DCM.
-
Add TFA (20-50% v/v in DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base.[3]
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. thieme-connect.de [thieme-connect.de]
Technical Support Center: Stability and Degradation of Piperidine Carboxylic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperidine carboxylic acid derivatives. This guide is designed to provide in-depth technical support, troubleshooting advice, and detailed protocols for investigating the stability of these crucial chemical entities under various stress conditions. Our goal is to equip you with the foundational knowledge and practical tools necessary to anticipate challenges, ensure data integrity, and accelerate your research and development timelines.
The piperidine ring is a privileged scaffold in medicinal chemistry, but its inherent reactivity, particularly the tertiary amine, can present stability challenges.[1] This guide will walk you through the principles of forced degradation, elucidate common degradation pathways, and provide validated methods for their analysis.
Frequently Asked Questions (FAQs)
Q1: My piperidine carboxylic acid derivative is showing inconsistent potency in my assays over a short period. What could be the primary cause?
A1: Inconsistent analytical results, such as a decreasing peak area in chromatographic analysis over time, strongly suggest that your compound is degrading under your experimental or storage conditions.[2] Piperidine carboxylic acids possess two primary sites susceptible to degradation: the tertiary amine within the piperidine ring and the carboxylic acid functional group.[2] The tertiary amine is particularly prone to oxidation, which can lead to the formation of N-oxides or even ring-opening byproducts.[2][3] The carboxylic acid group can undergo decarboxylation, especially at elevated temperatures.[4]
To definitively identify the cause, a systematic forced degradation study is the recommended first step. This involves intentionally subjecting your compound to a range of harsh conditions (acid, base, oxidation, heat, light) to rapidly identify its vulnerabilities.[5][6] This approach not only confirms if degradation is the issue but also helps in identifying the specific degradation products.[5]
Q2: What are the most common degradation pathways I should expect for a piperidine carboxylic acid derivative?
A2: Based on the functional groups present, you should anticipate four primary degradation pathways under standard stress testing conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
-
Oxidative Degradation: The tertiary amine of the piperidine ring is highly susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of a stable piperidine N-oxide. More aggressive oxidation or radical-initiated pathways can cause cleavage of the C-N bond, leading to ring-opening and the formation of amino-aldehydes or other complex acyclic products.[2][7][8]
-
Thermal Degradation: The most common thermal degradation pathway for carboxylic acids is decarboxylation (the loss of CO₂).[4] This is particularly relevant if your experimental protocol involves heating. The stability of the resulting carbanion intermediate influences the reaction rate.[9] At very high temperatures, cleavage of the C-N bond within the piperidine ring can also occur.[10]
-
Hydrolytic Degradation: The stability to hydrolysis largely depends on the specific structure. While the core piperidine carboxylic acid structure is generally stable to hydrolysis, derivatives such as esters or amides at the carboxylic acid position will be susceptible. Ester and amide bonds can be cleaved under both acidic and basic conditions to yield the parent carboxylic acid and the corresponding alcohol or amine.[11][12] The rate of hydrolysis is highly pH and temperature-dependent.[1][2]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, often through radical mechanisms.[2] This can lead to a complex mixture of products, including N-dealkylation, ring cleavage, and the formation of nitrosamines if nitrogen oxides are present.[13] Photostability testing should follow ICH Q1B guidelines, which specify light exposure conditions.[14][15]
Q3: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. How can I confirm if they are degradation products?
A3: The appearance of new peaks is a classic indicator of degradation or impurity formation. The most effective way to confirm their origin is to perform a controlled forced degradation study as detailed in Protocol 1 .
Here's the logical workflow:
-
Generate Degradants: Subject your compound to individual stress conditions (e.g., acid hydrolysis, oxidation).
-
Analyze Stressed Samples: Run HPLC/LC-MS analysis on each stressed sample alongside an unstressed control sample.
-
Compare Chromatograms: If the new peaks in your original analysis match the retention times of the peaks generated under a specific stress condition, you have strong evidence for the degradation pathway. For example, if a new peak matches one generated in the H₂O₂-stressed sample, you are likely observing an oxidative degradant.
-
Mass Balance Assessment: In a well-controlled study, the decrease in the peak area of the parent compound should correspond to the increase in the peak areas of the degradation products. This concept, known as mass balance, helps to account for all the material and validates that the new peaks are indeed related to the parent drug.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. Co-elution of an impurity with the main peak can often be the first sign of degradation.[16]
Troubleshooting Guide: LC-MS Analysis of Degradation Products
This section addresses common issues encountered during the analysis of stressed samples of piperidine carboxylic acid derivatives.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Poor Peak Shape or No Retention of Parent Compound/Degradants | The parent compound and its polar degradation products (e.g., ring-opened products) are highly polar and may not be well-retained on standard C18 columns. | 1. Switch to a Polar-Embedded or HILIC Column: These stationary phases are designed to retain polar analytes. 2. Use an Ion-Pairing Agent: For reversed-phase HPLC, adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve the retention of basic piperidine compounds.[17] 3. Derivatization: For challenging analytes, pre-column derivatization can increase hydrophobicity and improve chromatographic behavior.[15] |
| Low MS Signal Intensity / Poor Ionization | The pH of the mobile phase may not be optimal for protonating the piperidine nitrogen. Degradation products may have different ionization efficiencies. Matrix components from forced degradation reagents (salts, buffers) can cause ion suppression. | 1. Optimize Mobile Phase pH: For positive-ion ESI, a mobile phase containing 0.1% formic acid or acetic acid is typically used to ensure efficient protonation of the basic nitrogen.[18] 2. Dilute the Sample: High concentrations of non-volatile salts from neutralizing acid/base stress samples can suppress the MS signal. Dilute the sample in the initial mobile phase before injection. 3. Perform a Sample Cleanup: If dilution is insufficient, use solid-phase extraction (SPE) to remove interfering matrix components. |
| In-Source Fragmentation or Deoxygenation of N-Oxides | N-Oxides are known to be thermally labile and can lose an oxygen atom ([M+H-16]⁺) in the high-temperature ESI source, confusing it with a hydroxylated metabolite.[19][20] | 1. Reduce Source Temperature: Lower the heated capillary or gas temperature in the MS source to minimize thermal degradation.[20] 2. Compare Ionization Techniques: Atmospheric pressure chemical ionization (APCI) can sometimes provide softer ionization for labile compounds compared to ESI. Comparing spectra from both can be informative.[19] 3. Analyze Fragmentation: True hydroxylated compounds typically show a loss of water ([M+H-18]⁺) in MS/MS, while N-oxides show a characteristic loss of oxygen ([M+H-16]⁺).[19] |
| High Background Noise or Contamination | Impurities in solvents, mobile phase additives, or carryover from previous injections can obscure low-level degradant peaks. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives.[11] 2. Implement a Strong Needle Wash: Use a wash solvent stronger than the mobile phase (e.g., containing isopropanol or acetonitrile) to prevent carryover. 3. Run System Suitability Tests: Regularly inject a blank and a standard to monitor for baseline noise and system contamination.[11] |
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation mechanisms discussed.
Caption: Key pathways in oxidative degradation.
Caption: Thermal and Hydrolytic degradation pathways.
Experimental Protocols & Data
Protocol 1: General Forced Degradation Study Workflow
This protocol provides a framework for conducting a forced degradation study in accordance with ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your piperidine carboxylic acid derivative at a concentration of approximately 1 mg/mL.[4] A mixture of acetonitrile and water is often a suitable solvent.
-
Stress Conditions Application:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M to 1 M HCl. Keep at room temperature or heat to 50-60°C if no degradation is observed.[4][21]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M to 1 M NaOH. Keep at room temperature or heat to 50-60°C.[4][21]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place both solid powder and a solution sample in an oven set to a temperature above accelerated testing conditions (e.g., 80°C).[2]
-
Photolytic Degradation: Expose solid powder and a solution sample to a light source emitting a combination of UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4]
-
-
Sampling and Quenching: Withdraw samples at appropriate time points. For acid/base hydrolysis, neutralize the sample with an equivalent amount of base/acid before analysis to stop the reaction.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC-MS method. A C18 column with a mobile phase of water and acetonitrile containing 0.1% formic acid is a good starting point.[16]
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify major degradation products using MS and MS/MS fragmentation data.
-
Perform a mass balance calculation to ensure all major products have been accounted for.
-
Data Presentation: Example Forced Degradation Results
The following table presents hypothetical but representative data from a forced degradation study of a novel piperidine carboxylic acid derivative ("Compound X"). This illustrates how to summarize results for clear comparison.
| Stress Condition | Duration | % Degradation of Compound X | Major Degradation Products (DP) Observed (Relative Retention Time) | Proposed Identity (based on LC-MS/MS) |
| 0.1 M HCl | 24h @ 60°C | 8.5% | DP1 (0.85) | Hydrolyzed Ester (if applicable) |
| 0.1 M NaOH | 8h @ 60°C | 15.2% | DP1 (0.85) | Hydrolyzed Ester (if applicable) |
| 3% H₂O₂ | 24h @ RT | 18.9% | DP2 (1.15) | N-Oxide of Compound X ([M+H+16]⁺) |
| Heat (Solid) | 48h @ 80°C | 5.1% | DP3 (0.92) | Decarboxylated Product ([M+H-44]⁺) |
| Photolytic | ICH Q1B | 11.7% | DP2 (1.15), Multiple minor peaks | N-Oxide, other radical-induced products |
| Control | 48h @ RT | < 0.5% | None | - |
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BIOSYNCE. (2025). Under what conditions does piperidine decompose? BIOSYNCE Blog. [Link]
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Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]
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Semantic Scholar. (n.d.). The decarboxylation of some heterocyclic acetic acids. Semantic Scholar. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
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Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]
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PubMed. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
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ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]
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CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. [Link]
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ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
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ResearchGate. (2025). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Semantic Scholar. [Link]
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Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. [Link]
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Validation & Comparative
A Comparative Analysis of 6-Methylpiperidine-2-carboxylic acid and Pipecolic Acid: A Guide for Researchers
In the landscape of non-proteinogenic amino acids, piperidine-based scaffolds represent a privileged structural motif in numerous biologically active compounds. This guide provides a detailed comparative analysis of two closely related piperidine derivatives: 6-Methylpiperidine-2-carboxylic acid and its parent compound, pipecolic acid. While pipecolic acid has been the subject of extensive research due to its defined roles in human metabolism and plant defense, this compound remains a less-explored analogue. This document aims to bridge this knowledge gap by presenting a comprehensive overview of their known properties and, in the absence of direct comparative studies, proposing a robust experimental framework for their parallel evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant impact of a single methyl group on the physicochemical and biological characteristics of the piperidine-2-carboxylic acid core.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive building block in medicinal chemistry. Pipecolic acid, as the fundamental piperidine-2-carboxylic acid, serves as a crucial starting point for understanding the structure-activity relationships within this class of compounds. The introduction of a methyl group at the 6-position, as in this compound, can profoundly influence a molecule's lipophilicity, steric profile, and metabolic stability, thereby altering its biological activity.
Physicochemical Properties: A Tale of Two Molecules
A comparative summary of the key physicochemical properties of this compound and pipecolic acid is presented below. These properties are fundamental to understanding their potential pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Pipecolic Acid |
| Molecular Formula | C₇H₁₃NO₂[1] | C₆H₁₁NO₂[2] |
| Molar Mass | 143.18 g/mol [1] | 129.16 g/mol [2] |
| Appearance | Colorless to light yellow crystal or solid[1] | Colorless solid[2] |
| Melting Point | 55-60 °C[1] | 268 °C[2] |
| Solubility | Soluble in water and common organic solvents[1] | Soluble in water[2] |
| pKa | 2.48 ± 0.40 (Predicted)[1] | Data not readily available |
The most striking difference lies in their melting points, with pipecolic acid exhibiting a significantly higher value, suggesting stronger intermolecular forces in its crystalline state. The predicted pKa of this compound indicates it is a moderately strong acid.
Biological Roles and Applications: Knowns and Hypotheticals
Pipecolic Acid: A Well-Characterized Endogenous Molecule
Pipecolic acid is a naturally occurring amino acid found in various organisms, including humans and plants. Its biological significance is multifaceted:
-
Human Metabolism: It is a key intermediate in the catabolism of L-lysine.[3] Elevated levels of pipecolic acid in physiological fluids are associated with certain metabolic disorders, such as Zellweger syndrome.[3]
-
Plant Immunity: In the plant kingdom, pipecolic acid and its derivative, N-hydroxypipecolic acid, act as crucial signaling molecules in systemic acquired resistance (SAR), a broad-spectrum defense mechanism against pathogens.[3]
-
Neuroactivity: Some studies suggest that pipecolic acid may have a role in the central nervous system, potentially acting as a neuromodulator.
This compound: An Open Field for Investigation
Currently, there is a paucity of published data on the specific biological activities of this compound. However, based on the known activities of other piperidine derivatives, several potential avenues of investigation can be proposed:
-
Enzyme Inhibition: The piperidine scaffold is present in numerous enzyme inhibitors. For instance, derivatives of piperidine carboxylic acid have been evaluated as calpain inhibitors.[4] Given that a related compound, 6-methylpyridine-2-carboxylic acid, has been used to synthesize potent α-glucosidase inhibitors, it is plausible that this compound could exhibit inhibitory activity against various enzymes.
-
Receptor Binding: The structural similarity of the piperidine ring to the neurotransmitter GABA suggests that piperidine derivatives could interact with GABA receptors.[5] Indeed, various piperidine-based compounds are known to target these receptors.[5]
-
Antimicrobial Activity: The piperidine nucleus is a common feature in many antimicrobial agents.
A Proposed Experimental Framework for Comparative Analysis
To objectively compare the performance of this compound and pipecolic acid, a multi-tiered experimental approach is necessary. The following sections outline detailed protocols for their synthesis, purification, and subsequent biological evaluation.
Synthesis and Purification
Diagram of the General Synthetic Approach:
A general synthetic workflow.
Protocol 1: Synthesis of this compound
One common method for the synthesis of this compound involves the hydrolysis of the corresponding nitrile.[1]
-
Nitrile Formation: React 6-methylpiperidine with hydrogen cyanide in a suitable solvent. Caution: Hydrogen cyanide is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hydrolysis: The resulting 6-methylpiperidine-2-carbonitrile is then subjected to acidic or basic hydrolysis to yield this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Pipecolic Acid
Numerous synthetic routes to pipecolic acid have been reported, often starting from L-lysine or through asymmetric synthesis.
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Comparative Biological Evaluation: A Hypothetical Enzyme Inhibition Assay
To provide a tangible comparison, we propose a hypothetical enzyme inhibition assay against a relevant target. Given the structural relationship to amino acids, an assay targeting a protease would be a logical starting point.
Diagram of the Enzyme Inhibition Assay Workflow:
Workflow for a comparative enzyme inhibition assay.
Protocol 3: Comparative Protease Inhibition Assay
This protocol is a generalized procedure that can be adapted for a specific protease, such as trypsin or chymotrypsin.[6]
-
Reagent Preparation:
-
Prepare a stock solution of the target protease in a suitable assay buffer.
-
Prepare a stock solution of a chromogenic or fluorogenic substrate for the protease.
-
Prepare serial dilutions of both pipecolic acid and this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer and the different concentrations of the test compounds (inhibitors).
-
Add the enzyme solution to all wells except the blank (which contains only buffer and substrate).
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) for both compounds by fitting the data to a suitable dose-response curve.
-
Expected Outcomes and Interpretation
The addition of a methyl group in this compound is anticipated to increase its lipophilicity compared to pipecolic acid. This could lead to several potential differences in their biological activity:
-
Enhanced Membrane Permeability: The increased lipophilicity may facilitate easier passage across cell membranes, potentially leading to higher intracellular concentrations and greater potency in cell-based assays.
-
Altered Binding Affinity: The methyl group could provide additional hydrophobic interactions with the active site of a target enzyme or the binding pocket of a receptor, leading to either increased or decreased affinity depending on the specific topology of the binding site.
-
Steric Hindrance: The steric bulk of the methyl group might prevent the molecule from fitting into a binding site that accommodates the smaller pipecolic acid, resulting in lower or no activity.
Conclusion
While pipecolic acid is a well-established player in various biological processes, this compound represents an intriguing yet understudied analogue. The comparative framework presented in this guide provides a clear roadmap for elucidating the impact of C-6 methylation on the piperidine-2-carboxylic acid scaffold. The proposed synthetic and biological evaluation protocols, grounded in established scientific principles, will enable researchers to generate robust and comparable data. The insights gained from such a study will not only enhance our fundamental understanding of structure-activity relationships but also pave the way for the rational design of novel piperidine-based therapeutics with improved efficacy and selectivity.
References
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Wikipedia. (2023, December 27). Pipecolic acid. Retrieved from [Link]
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A Comparative Guide to 6-Substituted Pipecolic Acid Derivatives: Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Scaffold of Pipecolic Acid
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged scaffolds." Pipecolic acid, the six-membered ring homolog of proline, is a prime example of such a scaffold.[1][2] Its inherent conformational rigidity and the stereochemical complexity arising from substitution on the piperidine ring make it an attractive starting point for the design of novel therapeutics.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-substituted pipecolic acid derivatives, with a particular focus on their potential as enzyme inhibitors. We will explore the synthetic strategies employed to modify the 6-position of the pipecolic acid core and delve into how these modifications influence biological activity, supported by experimental data.
The rationale for focusing on the 6-position stems from its direct impact on the spatial presentation of key pharmacophoric elements. Substituents at this position can modulate ligand-receptor interactions, influence pharmacokinetic properties, and fine-tune the overall biological profile of the molecule. This guide will synthesize findings from multiple studies to provide a comprehensive comparison for researchers engaged in the design and development of novel therapeutics based on the pipecolic acid scaffold.
The Macrophage Infectivity Potentiator (MIP) Protein: A Key Target
A significant body of research on 6-substituted pipecolic acid derivatives has centered on their activity as inhibitors of the Macrophage Infectivity Potentiator (MIP) protein.[1][3] The MIP protein is a virulence factor found in various pathogenic bacteria, including Legionella pneumophila, the causative agent of Legionnaires' disease.[1] MIP is a member of the FK506-binding protein (FKBP) family and possesses peptidyl-prolyl cis/trans isomerase (PPIase) activity, which is crucial for the proper folding of proteins involved in the infection process.[4][5] Inhibition of MIP's enzymatic activity has been shown to reduce the virulence of these pathogens, making it an attractive target for the development of novel anti-infective agents.[3]
The exploration of pipecolic acid derivatives as MIP inhibitors is a logical starting point, as the pipecolic acid moiety is a key structural component of the natural FKBP inhibitor, FK506.[4] By systematically modifying the 6-position of the pipecolic acid scaffold, researchers can probe the binding pocket of the MIP protein and optimize interactions to enhance inhibitory potency.
Comparative Analysis of 6-Substituted Pipecolic Acid Derivatives as MIP Inhibitors
The following table summarizes the inhibitory activities of several 6-substituted pipecolic acid derivatives against the MIP protein from Burkholderia pseudomallei (Bps Mip), a close homolog of the Legionella pneumophila MIP. This data, compiled from various studies, provides a quantitative basis for understanding the structure-activity relationships.
| Compound ID | 6-Substituent | Linker | R Group | Ki (nM) against Bps Mip | Reference |
| Rapamycin | - | - | - | 3 ± 2 | [6] |
| SF235 | Pyridyl | Sulfonamide | H | 290 ± 60 | [6] |
| AN_CH_37 | Pyridyl | Amide | Benzyl | 180 ± 30 | [6] |
Analysis of Structure-Activity Relationships:
The data, though limited to a few published examples, allows for the deduction of some preliminary SAR trends for the inhibition of the Bps Mip protein:
-
Natural Product Benchmark: Rapamycin, a potent natural product inhibitor of FKBP-type PPIases, serves as a benchmark with a Ki of 3 ± 2 nM.[6] This highlights the potential for achieving high-potency inhibition with the pipecolic acid core.
-
Importance of the 6-Substituent and Linker: The synthetic derivatives SF235 and AN_CH_37, which feature a pyridyl group at the 6-position connected via a sulfonamide or amide linker, demonstrate that even with a less complex overall structure than rapamycin, nanomolar inhibitory activity can be achieved.[6]
-
Impact of the R Group: The introduction of a benzyl moiety in AN_CH_37, as compared to the simple hydrogen in SF235, leads to a modest increase in potency (Ki of 180 ± 30 nM vs. 290 ± 60 nM).[6] This suggests that additional hydrophobic interactions in the binding pocket can be beneficial for inhibitory activity. The amide linker in AN_CH_37, compared to the sulfonamide in SF235, may also contribute to the observed difference in potency.
Experimental Protocols
General Synthetic Route to 6-Aryl-Substituted Pipecolic Acid Derivatives
A versatile and widely adopted method for the synthesis of 6-aryl-substituted pipecolic acid derivatives involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2][4][7] This approach allows for the late-stage introduction of a diverse range of aryl groups, facilitating the rapid exploration of SAR. The following is a representative protocol based on published methods.[2]
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 6-aryl pipecolic acid derivatives.
Step-by-Step Methodology:
-
Preparation of the Pipecolic Acid Core: The synthesis typically begins with a chiral starting material, such as (R)-α-aminoadipic acid, to ensure stereochemical control.[7] This is followed by cyclization to form the piperidine ring and protection of the nitrogen atom, often as an N-formyl derivative.[2]
-
Formation of a Key Intermediate: A crucial step is the creation of a reactive handle at the 6-position. This is often achieved by converting the 6-carboxyl group (or a derivative thereof) into a vinyl halide, such as a vinyl bromide.[7]
-
Suzuki-Miyaura Cross-Coupling: The vinyl bromide intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with a desired arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).[2] This step introduces the aryl substituent at the 6-position.
-
Reduction and Deprotection: The double bond introduced during the coupling process is then reduced, often diastereoselectively, using methods such as catalytic hydrogenation.[2] Finally, the protecting group on the nitrogen is removed to yield the target 6-aryl-substituted pipecolic acid derivative.
PPIase Inhibition Assay
The enzymatic activity of MIP and its inhibition by test compounds can be measured using a spectrophotometric assay coupled with chymotrypsin.[6]
Diagram of the Assay Principle:
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A Senior Application Scientist's Guide to Validating the Inhibitory Activity of 6-Methylpiperidine-2-carboxylic acid on α-Glucosidase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of 6-Methylpiperidine-2-carboxylic acid against the therapeutic target α-glucosidase. We will delve into the rationale behind experimental design, present detailed protocols for robust validation, and objectively compare the potential efficacy of this compound against established clinical inhibitors.
Introduction: The Rationale for Targeting α-Glucosidase with this compound
α-Glucosidase, an enzyme located in the brush border of the small intestine, is a critical component in carbohydrate metabolism. It catalyzes the cleavage of α-1,4-glycosidic bonds in complex carbohydrates, breaking them down into monosaccharides like glucose, which are then absorbed into the bloodstream.[1][2] Inhibition of α-glucosidase is a clinically validated strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, inhibitors reduce the postprandial spike in blood glucose, a key factor in the pathophysiology of the disease.[3][4]
The piperidine scaffold is a well-established pharmacophore in numerous enzyme inhibitors. While direct inhibitory data for this compound on α-glucosidase is not extensively published, its structural similarity to other piperidine-based compounds and the known activity of related structures, such as metal complexes of 6-methylpyridine-2-carboxylic acid which have demonstrated potent α-glucosidase inhibition, provide a strong rationale for its investigation as a potential inhibitor.[5]
This guide will therefore focus on the validation of this compound as an α-glucosidase inhibitor, comparing its performance against the clinically approved drugs Acarbose, Miglitol, and Voglibose.
Comparative Inhibitory Activity of Clinically Approved α-Glucosidase Inhibitors
To establish a benchmark for evaluating this compound, it is essential to understand the inhibitory potency of current standards. The following table summarizes the reported 50% inhibitory concentrations (IC50) of Acarbose, Miglitol, and Voglibose against α-glucosidase from Saccharomyces cerevisiae, a commonly used enzyme source in primary screening assays.
| Inhibitor | IC50 (µM) | Source(s) |
| Acarbose | 11.4 - 241.36 | [6] |
| Miglitol | 0.64 | [7] |
| Voglibose | Varies | [8] |
Note: The reported IC50 value for Acarbose can vary significantly depending on the specific assay conditions, including enzyme and substrate concentrations, and incubation times.[4] This variability underscores the importance of consistent and well-controlled experimental protocols.
Experimental Workflow for Validating α-Glucosidase Inhibition
A robust and reproducible experimental workflow is paramount for the accurate determination of inhibitory activity. The following diagram outlines the key steps in the validation process.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Detailed Methodologies
This section provides a step-by-step protocol for the α-glucosidase inhibition assay, based on the widely used colorimetric method employing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[9][10][11]
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)
-
This compound (Test Compound, CID 6575090)[5]
-
Acarbose (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Solutions
-
Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve the desired pH.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve the lyophilized enzyme in cold potassium phosphate buffer. Prepare fresh daily and keep on ice.
-
pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer. Prepare fresh daily.
-
Test Compound and Control Stock Solutions (10 mg/mL): Dissolve this compound and Acarbose in DMSO.
-
Working Solutions: Prepare serial dilutions of the stock solutions in potassium phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
Assay Protocol
-
Plate Setup:
-
Blank: 100 µL of potassium phosphate buffer.
-
Negative Control (100% enzyme activity): 50 µL of potassium phosphate buffer + 50 µL of α-glucosidase solution.
-
Test Compound: 50 µL of the respective working solution of this compound + 50 µL of α-glucosidase solution.
-
Positive Control: 50 µL of the Acarbose working solution + 50 µL of α-glucosidase solution.
-
-
Pre-incubation: Add 50 µL of the appropriate buffer or compound solution to the wells of a 96-well plate. Then, add 50 µL of the α-glucosidase solution to all wells except the blank. Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the negative control (100% enzyme activity).
-
Abs_sample is the absorbance in the presence of the test compound or positive control.
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Mechanism of Action and Signaling Pathway
The therapeutic effect of α-glucosidase inhibitors is achieved by competitively and reversibly inhibiting the enzyme at the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the post-meal rise in blood glucose levels.
Caption: The role of α-glucosidase in carbohydrate digestion and its inhibition.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial validation of this compound as a potential α-glucosidase inhibitor. By adhering to the detailed protocols and utilizing the comparative data provided, researchers can obtain reliable and reproducible results.
Positive findings from these in vitro studies would warrant further investigation, including:
-
Enzyme Kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive, or mixed) to understand the mechanism of action.
-
Selectivity Profiling: Assessing the inhibitory activity against other glycosidases to determine target specificity.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of diabetes to confirm its potential as a therapeutic agent.
By systematically following this guide, the scientific community can effectively evaluate the potential of novel compounds like this compound in the ongoing search for improved treatments for type 2 diabetes.
References
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6575090, (2R,6S)-6-methylpiperidine-2-carboxylic acid. Retrieved from [Link]
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Wong, K. C., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(15), 3376. Retrieved from [Link]
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Jing, Y., et al. (2020). Determination of α-Glucosidase Inhibitory Activity. Bio-protocol, 10(4), e3531. Retrieved from [Link]
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Proença, C., et al. (2021). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Molecules, 26(23), 7304. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2022). Inhibition of the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase by hydroxylated xanthones. Food & Function, 13(15), 7930-7941. Retrieved from [Link]
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Salehi, B., et al. (2023). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Molecules, 28(13), 5035. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of Alpha Glucosidase in Carbohydrate metabolism. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of acarbose, voglibose, miglitol and target compounds. Retrieved from [Link]
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Wisdom Library. (n.d.). Alpha glucosidase: Significance and symbolism. Retrieved from [Link]
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Canadian Sugar Institute. (n.d.). Carbohydrate Digestion and Absorption. Retrieved from [Link]
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Proteopedia. (2024, May 23). Alpha-glucosidase. Retrieved from [Link]
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Comparative Efficacy of Piperidine-2-Carboxamide Derivatives as MenA Inhibitors for Mycobacterium tuberculosis
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of novel piperidine-2-carboxamide derivatives targeting the MenA enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry. We will delve into the causality behind the experimental design, present detailed protocols for reproducibility, and offer a comparative analysis of the structure-activity relationships (SAR) within this chemical series.
Introduction: Targeting Menaquinone Biosynthesis for Novel Anti-Tuberculars
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for novel therapeutics that act on new molecular targets. The mycobacterial electron transport chain (ETC) has emerged as a promising area for drug development, as it is essential for both replicating and non-replicating persistent Mtb.[1][2][3] A key component of the Mtb ETC is menaquinone (MK, vitamin K2), a lipid-soluble electron carrier.[4][5] Unlike humans, who can acquire vitamin K from their diet, Mtb relies on its own de novo menaquinone biosynthesis pathway, making the enzymes in this pathway attractive and selective drug targets.[1][3]
One of the critical enzymes in this pathway is 1,4-dihydroxy-2-naphthoate prenyltransferase, known as MenA.[2][5] MenA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) to form demethylmenaquinone, a crucial step in the biosynthesis of menaquinone.[6][7] Inhibition of MenA disrupts the ETC, leading to a halt in ATP production and subsequent bacterial death.[2] This guide focuses on a series of piperidine-2-carboxamide derivatives that have been designed and evaluated as potent MenA inhibitors.
The Menaquinone Biosynthesis Pathway in M. tuberculosis
The menaquinone biosynthesis pathway in Mtb begins with chorismate and proceeds through a series of enzymatic steps to produce menaquinone. MenA is a key membrane-bound enzyme in this pathway.
Caption: The Menaquinone Biosynthesis Pathway in M. tuberculosis.
Comparative In Vitro Efficacy
The in vitro efficacy of the piperidine-2-carboxamide derivatives was assessed through two primary assays: a MenA enzyme inhibition assay to determine the on-target potency (IC50), and a whole-cell mycobacterial growth inhibition assay to determine the antimycobacterial activity (GIC50).
MenA Enzyme Inhibition Assay
Rationale: This assay directly measures the ability of the compounds to inhibit the MenA enzyme, confirming that the compounds are acting on the intended target. The potency is quantified as the half-maximal inhibitory concentration (IC50).
Experimental Protocol:
-
Preparation of Mtb MenA-containing membranes: M. tuberculosis strain mc26230 is cultured and harvested. The cell pellet is resuspended in a suitable buffer and lysed. The membrane fraction containing the MenA enzyme is isolated by ultracentrifugation.
-
Assay Mixture: The assay is performed in a reaction mixture containing the MenA-containing membrane fraction, 1,4-dihydroxy-2-naphthoate (DHNA), and radiolabeled trans-farnesyl pyrophosphate ([3H]FPP).
-
Compound Incubation: The piperidine-2-carboxamide derivatives are serially diluted and added to the assay mixture.
-
Reaction and Quenching: The enzymatic reaction is initiated and incubated at 37°C. The reaction is then quenched by the addition of acid.
-
Extraction and Analysis: The radiolabeled product, demethylmenaquinone, is extracted and quantified using thin-layer chromatography (TLC) autoradiography.
-
IC50 Determination: The concentration of the compound that reduces the formation of demethylmenaquinone by 50% is determined as the IC50 value.[4]
Mycobacterial Growth Inhibition Assay (GIC50)
Rationale: This assay determines the whole-cell activity of the compounds against M. tuberculosis. The growth inhibitory concentration 50 (GIC50) is the concentration of the compound that inhibits 50% of bacterial growth.
Experimental Protocol:
-
Bacterial Culture: M. tuberculosis strain mc26230 is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: The piperidine-2-carboxamide derivatives are serially diluted in 96-well plates.
-
Inoculation: The bacterial culture is diluted to a standard optical density and added to the wells containing the compounds.
-
Incubation: The plates are incubated at 37°C for 5 days.
-
Growth Measurement: Bacterial growth is determined by measuring the optical density at 590 nm (OD590).
-
GIC50 Determination: The concentration of the compound that inhibits 50% of bacterial growth compared to the untreated control is calculated as the GIC50.[4]
Structure-Activity Relationship (SAR) and Comparative Data
The following table summarizes the in vitro data for a selection of piperidine-2-carboxamide derivatives, highlighting the key structural modifications and their impact on MenA inhibition and antimycobacterial activity.[4]
| Compound | R1 | R2 | MenA IC50 (µM) | Mtb GIC50 (µM) |
| Lead Compound | Benzophenone | - | 20 ± 2 | 11 ± 1 |
| Analog 1 | Phenyl | 4-F | 33 ± 5 | 14 ± 1 |
| Analog 2 | Phenyl | 4-Cl | 22 ± 3 | 10 ± 1 |
| Analog 3 | Phenyl | 4-Br | 12 ± 2 | 14 ± 0 |
| Analog 4 | Phenyl | 3-Br | 12 ± 3 | 14 ± 0 |
| Analog 5 | Bicyclic (Methylene linker) | - | 13 ± 3 | 8 ± 1 |
Analysis of SAR:
-
Replacement of the Benzophenone Moiety: Replacing the potentially toxic benzophenone in the lead compound with a phenyl group (Analogs 1-4) maintained potent activity.[4]
-
Halogen Substitution on the Phenyl Ring: Halogen substitution at the para-position of the phenyl ring (Analogs 1-3) showed that chloro and bromo substitutions were well-tolerated and even slightly improved MenA inhibition. The 3-bromo substitution (Analog 4) also demonstrated potent activity.[4]
-
Bicyclic Analogs: Introducing a bicyclic structure with a methylene linker (Analog 5) in place of the benzophenone resulted in improved MenA inhibitory and antimycobacterial activity.[4]
Caption: Experimental workflow for evaluating piperidine-2-carboxamide derivatives.
Comparative In Vivo Efficacy
Based on their promising in vitro profiles, lead compounds were advanced to in vivo efficacy studies in a murine model of tuberculosis.
Murine Model of Tuberculosis
Rationale: The mouse model is a well-established and widely used model for preclinical evaluation of anti-tubercular drugs. It allows for the assessment of a compound's efficacy in a complex biological system, taking into account factors like pharmacokinetics and host-pathogen interactions.
Experimental Protocol:
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.
-
Treatment: Treatment is initiated several weeks post-infection. The test compounds are administered orally, typically once daily for a specified duration. A control group receives the vehicle, and a positive control group receives a standard-of-care anti-tubercular drug like isoniazid (INH).
-
Bacterial Load Determination (CFU Enumeration): At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.
-
Homogenization and Plating: The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
Incubation and Counting: The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The efficacy of the treatment is determined by the reduction in the log10 CFU in the lungs and spleens of treated mice compared to the untreated control group.
In Vivo Efficacy and Synergy
In a murine model of tuberculosis, select piperidine-2-carboxamide derivatives demonstrated significant efficacy. Furthermore, these compounds were evaluated in combination with other ETC inhibitors to assess potential synergistic effects.
Key Findings:
-
Monotherapy: The lead piperidine-2-carboxamide derivatives showed a significant reduction in bacterial load in the lungs and spleens of infected mice compared to the untreated controls.
-
Combination Therapy: When combined with sub-bactericidal concentrations of other ETC inhibitors such as bedaquiline (BDQ) and clofazimine (CPZ), the piperidine-2-carboxamide derivatives exhibited synergistic killing of Mtb in vitro.[4] Combination therapy with clofazimine was particularly potent, leading to near-complete sterilization of the culture within 14 days.[4]
Conclusion and Future Directions
The piperidine-2-carboxamide scaffold represents a promising class of novel anti-tubercular agents targeting the essential MenA enzyme in M. tuberculosis. The structure-activity relationship studies have identified key structural features that contribute to potent in vitro and in vivo efficacy. The demonstrated synergy with existing and emerging ETC inhibitors highlights the potential for these compounds to be part of novel, shorter, and more effective treatment regimens for tuberculosis.
Future work should focus on optimizing the pharmacokinetic properties of this series to enhance their in vivo exposure and further exploring their efficacy in combination with a broader range of anti-tubercular drugs. These efforts will be crucial in advancing this promising class of compounds towards clinical development.
References
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Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., ... & Aldrich, C. C. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]
-
Berube, B. J., Hegde, P., Slayden, R. A., & Crick, D. C. (2019). Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors. Antimicrobial Agents and Chemotherapy, 63(6), e02661-18. [Link]
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Choi, S. R., Larson, M., Hinrichs, S. H., & Narayanasamy, P. (2016). Discovery of bicyclic inhibitors against menaquinone biosynthesis. Future science OA, 2(1), FSO103. [Link]
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Dhiman, R. K., Mahapatra, S., Slayden, R. A., & Crick, D. C. (2012). Characterization of MenA (isoprenyl diphosphate: 1, 4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis. Glycobiology, 22(5), 658-667. [Link]
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Kurosu, M., & Crick, D. C. (2009). MenA is a promising drug target for developing novel lead molecules to combat Mycobacterium tuberculosis. Expert opinion on drug discovery, 4(5), 523–536. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(10), 1286-1293. [Link]
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Nikonenko, B. V., Ziganshina, L. E., & Squires, B. (2004). Rapid, simple in vivo screen for new drugs active against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 48(5), 1542–1546. [Link]
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Pujari, V., Berg, K., Hegde, P., Brinkmann, M., Wilkins, D. Z., Parish, T., ... & Aldrich, C. C. (2023). SAR study of piperidine derivatives as inhibitors of 1, 4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European journal of medicinal chemistry, 249, 115125. [Link]
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Sukheja, P., Kumar, P., & Kumar, D. (2017). The menaquinone biosynthesis pathway: a promising target for the development of new anti-tuberculosis drugs. Tuberculosis, 102, 36-43. [Link]
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Li, X., Liu, N., Zhang, H., Li, Y., Zhang, W., & Zhang, T. (2020). Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC advances, 10(20), 11849–11862. [Link]
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Singh, S., Kumar, P., & Singh, S. (2014). Protective efficacy of piperine against Mycobacterium tuberculosis. Tuberculosis, 94(4), 388-393. [Link]
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Berube, B. J., & Slayden, R. A. (2019). Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors. Antimicrobial agents and chemotherapy, 63(6), e02661-18. [Link]
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A Senior Application Scientist's Guide to Comparative Metabolic Stability of 6-Methylpiperidine-2-carboxylic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, integral to numerous approved therapeutics.[1][2] Its conformational flexibility and favorable physicochemical properties make it a valuable component in designing molecules that effectively interact with biological targets. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being metabolic stability.[3] A drug's resistance to metabolic breakdown governs its pharmacokinetic profile, influencing critical parameters like half-life, bioavailability, and dosing frequency.[3][4][5] This guide provides an in-depth comparison of the metabolic stability of 6-Methylpiperidine-2-carboxylic acid analogs, offering both the experimental framework and the scientific rationale needed to navigate this crucial aspect of drug development.
The Imperative of Metabolic Stability
Metabolic stability dictates a drug's fate in the body. Compounds with poor stability are rapidly cleared, often by enzymes in the liver, which can prevent them from reaching their therapeutic target in sufficient concentrations.[6] Conversely, excessively stable compounds might accumulate, leading to toxicity.[4] The primary enzymatic machinery responsible for drug metabolism resides within the liver, notably the Cytochrome P450 (CYP) superfamily for Phase I reactions and various transferases for Phase II conjugation.[3][7] Understanding how structural modifications to a core scaffold like this compound influence its interaction with these enzymes is paramount for designing safer, more effective medicines.[1][3]
Strategic Workflow for Assessing Metabolic Stability
A tiered approach is essential for efficiently evaluating metabolic stability. The process begins with high-throughput in vitro assays to rank-order compounds and progresses to more complex systems that better mimic in vivo conditions. This strategy allows for early identification of metabolic liabilities, saving valuable time and resources.
Caption: Figure 1. Strategic workflow for metabolic stability assessment.
Experimental Protocols: A Self-Validating System
The trustworthiness of any stability data hinges on robust and well-controlled experimental design. Below are detailed protocols for the cornerstone in vitro assays.
Liver Microsomal Stability Assay
This assay is the workhorse of early ADME testing, providing a rapid assessment of Phase I metabolic activity, primarily from CYP enzymes.[8][9] It is cost-effective and has high-throughput capabilities.[9]
Principle: The test compound is incubated with liver microsomes, a subcellular fraction containing a high concentration of CYP enzymes.[8][9] The reaction requires a cofactor, NADPH, to fuel the enzymatic cycle.[10][11] The disappearance of the parent compound over time is monitored by LC-MS/MS.[9]
Detailed Protocol:
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[10][12] Keep on ice.
-
Prepare a 2 mM stock solution of the test compound in DMSO. Serially dilute in acetonitrile to create working solutions.[12]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[12]
-
Control Rationale: Include positive control compounds with known metabolic fates (e.g., high-turnover Verapamil, low-turnover Warfarin) to validate enzyme activity. A negative control without the NADPH regenerating system is crucial to account for non-enzymatic degradation.[12]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and test compound at 37°C for 10 minutes.[12]
-
Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL with a final test compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[13]
-
Incubate the plate at 37°C with shaking.[12]
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Immediately quench the reaction by adding it to a plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).[9] This step precipitates the proteins and stops the enzymatic reaction.[11]
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.[11]
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[9]
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[9]
-
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, providing a more comprehensive and physiologically relevant system.[8][14][15]
Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes.[16] The intact cell machinery allows for the evaluation of both Phase I and Phase II metabolism and accounts for cell permeability.[14]
Detailed Protocol:
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium (e.g., Williams Medium E).[17]
-
Determine cell viability and density using a method like trypan blue exclusion. Adjust cell density to 0.5-1.0 x 10^6 viable cells/mL.[17][18]
-
Prepare test compound stock solutions as described for the microsomal assay.
-
Control Rationale: Use positive controls that are metabolized by both Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) pathways. Heat-inactivated hepatocytes serve as the negative control to assess non-enzymatic degradation and binding.[17][19]
-
-
Incubation:
-
Sampling & Quenching:
-
Analysis:
Comparative Analysis: Structure-Metabolism Relationships (SMR)
To illustrate the principles of designing metabolically stable analogs, we will examine a series of hypothetical this compound analogs. The data presented below is representative of typical outcomes from the assays described.
Core Structure: this compound
| Analog | Structure Modification | Rationale for Modification |
| A | Parent Compound | Baseline reference for metabolic stability. |
| B | Deuteration of 6-methyl group | The C-D bond is stronger than the C-H bond, potentially slowing CYP-mediated oxidation at this "soft spot".[20] |
| C | Fluorination of piperidine ring (e.g., 4-fluoro) | Strategic placement of a fluorine atom can block a potential site of CYP-mediated hydroxylation. |
| D | Conversion of carboxylic acid to tetrazole | The tetrazole group is a well-established bioisostere for carboxylic acid, often improving metabolic stability and cell permeability.[20][21] |
Quantitative Comparison of Metabolic Stability
| Analog | Modification | Microsomal t½ (min) | Hepatocyte t½ (min) | In Vitro Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Predicted Metabolic Fate |
| A | Parent | 25 | 18 | 77.0 | High Clearance (Oxidation at 6-methyl and/or ring) |
| B | Deuterated Methyl | 75 | 62 | 22.3 | Moderate Clearance (Slower methyl oxidation) |
| C | 4-Fluoro | >120 | 95 | 14.6 | Low Clearance (Blocked ring hydroxylation) |
| D | Tetrazole Bioisostere | 32 | 28 | 49.5 | High Clearance (Ring metabolism still dominant) |
Data are hypothetical and for illustrative purposes.
Discussion of Results
-
Analog A (Parent): The parent compound shows rapid turnover in both microsomes and hepatocytes, indicating high intrinsic clearance.[4] This suggests it is highly susceptible to Phase I metabolism, likely C-H oxidation on the piperidine ring or the 6-methyl group, which are common metabolic pathways for cyclic amines.[22]
-
Analog B (Deuterated Methyl): Replacing the hydrogens on the 6-methyl group with deuterium (a "hard" metabolic block) resulted in a significant ~3-fold increase in half-life in both systems. This strongly suggests that the methyl group is a primary site of metabolism. This strategy, known as the kinetic isotope effect, is a powerful tool in medicinal chemistry.[20]
-
Analog C (4-Fluoro): Introducing an electron-withdrawing fluorine atom at the 4-position of the piperidine ring dramatically increased metabolic stability. This modification serves two purposes: it sterically hinders access by CYP enzymes and electronically deactivates the ring, making it less susceptible to oxidation. This analog shows the lowest clearance, making it a promising candidate for further development. The metabolic stability of the piperidine scaffold often depends on functionalization at positions relative to the nitrogen.[1]
-
Analog D (Tetrazole Bioisostere): Replacing the carboxylic acid with a tetrazole group had a modest impact on the stability in these liver-based systems. While this change can be beneficial for absorption and overcoming issues with glucuronidation (a Phase II pathway not fully captured in microsomes), it did not protect the piperidine ring from Phase I oxidation.[21] This highlights that multiple metabolic liabilities may exist, and blocking one pathway may not be sufficient if others remain.
Visualizing Potential Metabolic Pathways
Understanding the potential sites of metabolism on the core scaffold is crucial for rational drug design. The diagram below illustrates the most probable sites for CYP450-mediated oxidation on the parent compound.
Caption: Figure 2. Potential metabolic 'hotspots' on the piperidine scaffold.
Conclusion and Forward Outlook
The metabolic stability of this compound analogs is a multifaceted property that can be rationally engineered. This guide demonstrates a systematic approach, combining robust in vitro assays with strategic structural modifications, to improve the pharmacokinetic profile of lead compounds. By identifying metabolic "hotspots" and employing tactics like deuteration or halogenation to create metabolic "soft" or "hard" blocks, researchers can significantly enhance a compound's stability.[23] The key takeaway is that early, iterative assessment of metabolic stability is not merely a screening process but a foundational component of modern, efficient drug design. Future efforts will continue to refine predictive in silico models to further accelerate the design-make-test-analyze cycle, enabling the faster development of safer and more effective piperidine-based therapeutics.
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A Senior Application Scientist's Guide to Comparative Cytotoxicity Assessment of Novel 6-Methylpiperidine-2-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential and Toxicological Imperative of Piperidine Scaffolds
The piperidine ring is a ubiquitous heterocyclic moiety found in a vast array of natural alkaloids and synthetic pharmaceuticals, serving as a cornerstone in modern medicinal chemistry.[1] Its structural rigidity and ability to engage in crucial hydrogen bonding interactions have cemented its role in the development of therapeutics targeting a wide range of diseases, including cancer.[2][3] Derivatives of 6-methylpiperidine-2-carboxylic acid, a specific and promising scaffold, are emerging as candidates for novel anticancer agents. However, the journey from a promising molecular structure to a viable therapeutic lead is paved with rigorous preclinical evaluation, the first and most critical step of which is the assessment of cytotoxicity.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust comparative cytotoxicity assessment of novel this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach. Our focus will be on two foundational, yet powerful, in vitro assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which assesses membrane integrity.[6][7]
Pillar 1: Foundational Principles of In Vitro Cytotoxicity Testing
The evaluation of a compound's cytotoxic potential is not a monolithic task. Cytotoxicity can manifest through various mechanisms, including the disruption of metabolic function, loss of membrane integrity (necrosis), or the induction of programmed cell death (apoptosis).[7][8] Therefore, employing orthogonal assays that probe different cellular vulnerabilities is crucial for a comprehensive toxicity profile.
-
Metabolic Viability Assessment (The MTT Assay): This colorimetric assay is a gold standard for assessing cell viability based on mitochondrial function. In metabolically active cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of how a compound affects cellular metabolism.[9]
-
Membrane Integrity Assessment (The LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of this stable cytosolic enzyme in the culture supernatant.[10] A compromised plasma membrane, a hallmark of necrosis or late apoptosis, allows LDH to leak from the cell into the surrounding medium.[11] The amount of LDH released is therefore a direct indicator of cell lysis and loss of membrane integrity.[12]
By comparing results from both assays, a researcher can gain initial insights into the potential mechanism of cell death. For example, a compound that shows high toxicity in the MTT assay but low LDH release might be inducing apoptosis or metabolic arrest without immediate membrane rupture.
Pillar 2: A Validated Experimental Design for Comparative Analysis
A robust experimental design is the bedrock of trustworthy and reproducible results. The following workflow outlines the critical steps for comparing the cytotoxic effects of novel this compound derivatives.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Step 1: Cell Line Selection and Culture
The choice of cell line is paramount and should be guided by the therapeutic goal. For anticancer drug screening, a panel of cell lines representing different cancer types is often used.[13]
-
Recommended Cell Lines:
-
Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2. Cells should be in the logarithmic growth phase for experiments.[9]
Step 2: Preparation of Test Compounds
-
Stock Solutions: Prepare 10 mM stock solutions of each this compound derivative (e.g., PMC-A, PMC-B, PMC-C) and a positive control (e.g., Doxorubicin) in sterile Dimethyl Sulfoxide (DMSO).
-
Serial Dilutions: Create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM) by diluting the stock solution in a complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
Step 3: Experimental Protocol: MTT Assay
This protocol is adapted from established methods.[16][17]
Caption: Principle of the MTT cell viability assay.
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Carefully aspirate the medium and add 100 µL of medium containing the various concentrations of the test compounds, vehicle control (medium with DMSO), and positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Step 4: Experimental Protocol: LDH Cytotoxicity Assay
This protocol is based on standard methodologies for measuring LDH release.[11][18]
Caption: Principle of the LDH membrane integrity assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate. It is crucial to set up three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.[12]
-
Vehicle control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate for the same duration as the MTT assay (e.g., 48 hours).
-
Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[19]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
Pillar 3: Data Interpretation and Comparative Analysis
Calculations
-
Percent Cell Viability (MTT Assay): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
Percent Cytotoxicity (LDH Assay): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Data Presentation: IC50 Comparison
The IC50 value is the concentration of a compound required to inhibit cell growth by 50%. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates higher cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Non-Cancerous) | Selectivity Index (SI) for MCF-7 |
| PMC-A | 12.5 ± 1.1 | 18.2 ± 1.5 | 85.3 ± 5.6 | 6.82 |
| PMC-B | 5.8 ± 0.7 | 9.1 ± 0.9 | 25.1 ± 2.3 | 4.33 |
| PMC-C | 23.7 ± 2.4 | 35.4 ± 3.1 | > 100 | > 4.22 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 4.5 ± 0.5 | 5.0 |
| (Data are presented as mean ± standard deviation from three independent experiments. Data are illustrative.) | ||||
| Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI is desirable. |
Interpreting the Results
Based on the illustrative data in Table 1:
-
Potency: Derivative PMC-B is the most potent cytotoxic agent against both MCF-7 and A549 cancer cell lines, as indicated by its lower IC50 values.
-
Selectivity: Derivative PMC-A demonstrates the best selectivity for MCF-7 cancer cells over non-cancerous HEK293 cells, with the highest Selectivity Index. While potent, PMC-B is less selective than the positive control, Doxorubicin. Derivative PMC-C is the least potent but shows high selectivity, with minimal toxicity to normal cells at the tested concentrations.
-
Decision Making: PMC-B could be a candidate for further development due to its high potency, but medicinal chemistry efforts may be needed to improve its selectivity. PMC-A represents a good balance of potency and safety.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the initial cytotoxicity screening of novel this compound derivatives. By employing both metabolic (MTT) and membrane integrity (LDH) assays, researchers can generate reliable and comparable data to rank compounds based on potency and selectivity.[20] The illustrative results demonstrate how to systematically compare derivatives and identify promising leads.
The most promising candidates identified through this screening process should be advanced to more complex secondary assays to elucidate the specific mechanism of cell death, such as Annexin V/PI staining for apoptosis, cell cycle analysis, and target engagement studies.[6] This foundational cytotoxic assessment is a critical and indispensable step in the rigorous journey of cancer drug discovery.[14]
References
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
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Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays in vitro. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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A Researcher's Guide to a Comparative Pharmacological Analysis of 6-Methylpiperidine-2-carboxylic Acid Stereoisomers
This guide provides a comprehensive framework for the comparative pharmacological profiling of the four stereoisomers of 6-Methylpiperidine-2-carboxylic acid: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). While direct comparative data for these specific isomers is not extensively published, this document outlines the scientific rationale and detailed experimental protocols necessary to elucidate their distinct pharmacological activities. Drawing upon established methodologies for related piperidine derivatives, particularly their interactions with ionotropic glutamate receptors, this guide serves as a roadmap for researchers in neuroscience and drug development.
The Critical Role of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous neuroactive compounds. The spatial arrangement of substituents on this ring system profoundly influences pharmacological activity, a principle known as stereoselectivity. For piperidine-2-carboxylic acid derivatives, which include potent N-methyl-D-aspartate (NMDA) receptor antagonists, the absolute configuration at the chiral centers is a key determinant of receptor affinity, potency, and selectivity.
Derivatives of piperidine-2-carboxylic acid have been shown to exhibit significant NMDA receptor antagonist activity, with this activity often residing in a single stereoisomer. For instance, in a related tetrazole-substituted piperidine-2-carboxylic acid, the (-)-isomer with a (2R,4S) absolute stereochemistry was identified as the potent and selective NMDA antagonist[1]. This underscores the necessity of evaluating each stereoisomer of this compound independently to fully characterize its therapeutic potential and off-target effects. The four stereoisomers—two enantiomeric pairs of diastereomers (cis and trans)—are expected to possess unique three-dimensional shapes, leading to distinct interactions with the binding pockets of their target receptors.
Experimental Framework for Comparative Pharmacological Profiling
A thorough comparison of the pharmacological profiles of the this compound stereoisomers requires a multi-faceted approach, encompassing receptor binding assays, in vitro functional assays, and electrophysiological characterization. The primary targets of interest, based on the pharmacology of related structures, are the ionotropic glutamate receptors, specifically the NMDA and AMPA receptors.
I. Receptor Binding Affinity and Selectivity
The initial step in characterizing the pharmacological profile of each stereoisomer is to determine its binding affinity (Ki) and selectivity for the primary target receptors. Radioligand binding assays are a robust and high-throughput method for this purpose.
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is adapted from established methods for characterizing NMDA receptor antagonists.
1. Membrane Preparation:
- Homogenize rat cortical tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove cellular debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, combine the membrane preparation, a specific NMDA receptor radioligand (e.g., [³H]CGS-19755), and varying concentrations of the this compound stereoisomer being tested.
- To determine non-specific binding, a parallel set of wells should contain a high concentration of a known NMDA receptor antagonist (e.g., unlabeled CGS-19755).
- Incubate the plates to allow the binding to reach equilibrium.
- Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the stereoisomer concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A similar protocol can be employed to assess binding to AMPA receptors (using a radioligand such as [³H]AMPA) and other relevant receptors to establish a selectivity profile for each stereoisomer.
II. In Vitro Functional Activity: Electrophysiological Characterization
Whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices provides a detailed understanding of the functional effects of the stereoisomers on NMDA and AMPA receptor-mediated currents. This technique can distinguish between agonist, antagonist, and modulatory activities.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for recording NMDA receptor-mediated currents in cultured hippocampal neurons or brain slices.
1. Cell/Slice Preparation:
- For cultured neurons, plate hippocampal neurons on coverslips and culture until mature.
- For brain slices, prepare acute coronal or sagittal slices from the hippocampus of a rodent brain using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Allow the slices to recover before transferring to the recording chamber.
2. Recording Setup:
- Continuously perfuse the recording chamber with oxygenated aCSF.
- Use a glass micropipette filled with an internal solution as the recording electrode.
- Establish a high-resistance (GΩ) seal between the micropipette and the cell membrane of a target neuron.
- Rupture the cell membrane to achieve the whole-cell configuration.
3. Data Acquisition:
- Clamp the neuron at a negative holding potential (e.g., -70 mV) to record AMPA receptor-mediated currents.
- To record NMDA receptor-mediated currents, clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block. Alternatively, use a magnesium-free aCSF.
- Evoke synaptic currents by stimulating afferent fibers or by local application of glutamate.
- To isolate NMDA receptor currents, pharmacologically block AMPA and GABA receptors using specific antagonists (e.g., CNQX and picrotoxin).
- Apply the this compound stereoisomers at various concentrations to the perfusion bath and record their effects on the amplitude and kinetics of the NMDA receptor-mediated currents.
4. Data Analysis:
- Measure the peak amplitude and decay kinetics of the evoked currents in the absence and presence of each stereoisomer.
- Construct concentration-response curves to determine the IC₅₀ for antagonist activity or the EC₅₀ for agonist/modulatory activity.
Data Presentation and Visualization
Quantitative data from these experiments should be summarized in tables for easy comparison of the stereoisomers.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound Stereoisomers
| Stereoisomer | NMDA Receptor (e.g., [³H]CGS-19755) | AMPA Receptor (e.g., [³H]AMPA) | Other Receptor(s) |
| (2R,6R) | Experimental Value | Experimental Value | Experimental Value |
| (2S,6S) | Experimental Value | Experimental Value | Experimental Value |
| (2R,6S) - cis | Experimental Value | Experimental Value | Experimental Value |
| (2S,6R) - trans | Experimental Value | Experimental Value | Experimental Value |
Table 2: Comparative Functional Potencies (IC₅₀/EC₅₀, µM) from Electrophysiology
| Stereoisomer | NMDA Receptor-Mediated Current Inhibition (IC₅₀) | AMPA Receptor-Mediated Current Inhibition (IC₅₀) |
| (2R,6R) | Experimental Value | Experimental Value |
| (2S,6S) | Experimental Value | Experimental Value |
| (2R,6S) - cis | Experimental Value | Experimental Value |
| (2S,6R) - trans | Experimental Value | Experimental Value |
Experimental Workflow Diagrams
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Conclusion
The stereoisomers of this compound represent a compelling set of compounds for pharmacological investigation. Based on the established importance of stereochemistry in related NMDA receptor antagonists, it is highly probable that the (2R,6R), (2S,6S), (2R,6S), and (2S,6R) isomers will exhibit distinct pharmacological profiles. The experimental framework detailed in this guide provides a rigorous and comprehensive approach to elucidating these differences. By systematically characterizing the binding affinities, functional activities, and selectivity of each stereoisomer, researchers can identify lead candidates for further development and deepen our understanding of the structure-activity relationships governing the interaction of piperidine-based ligands with their neuronal targets.
References
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Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of medicinal chemistry, 35(17), 3111–3115.[1]
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A Head-to-Head Comparison of Synthetic Routes to 6-Methylpiperidine-2-carboxylic Acid
Introduction
6-Methylpiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, is a crucial chiral building block in medicinal chemistry and natural product synthesis. Its rigid piperidine scaffold, coupled with two functional groups at the C2 and C6 positions, allows for the creation of diverse molecular architectures with significant biological activity. The stereochemistry of the methyl and carboxylic acid groups (cis or trans) profoundly influences the pharmacological properties of the final compounds, making stereocontrolled synthesis a primary objective for researchers. This guide provides a head-to-head comparison of prominent synthetic strategies to access this valuable molecule, evaluating them based on stereoselectivity, overall yield, scalability, and starting material accessibility. We will delve into the mechanistic underpinnings of each route, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: Catalytic Hydrogenation of 6-Methylpicolinic Acid
One of the most direct and atom-economical approaches to this compound is the catalytic hydrogenation of commercially available 6-methylpicolinic acid. This method involves the reduction of the pyridine ring to a piperidine ring.
Chemical Rationale
The aromatic pyridine ring is relatively stable, requiring a potent catalyst and often harsh conditions (high pressure and/or temperature) to achieve full saturation. The choice of catalyst (e.g., rhodium, ruthenium, platinum) and reaction conditions significantly impacts the diastereoselectivity of the product, yielding either the cis or trans isomer as the major product. The mechanism involves the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.[1][2] The stereochemical outcome is dictated by the orientation of the substrate on the catalyst surface, which can be influenced by the solvent and additives.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a high-pressure reactor, 6-methylpicolinic acid (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, water, or acetic acid). A heterogeneous catalyst, such as Rhodium on carbon (5 mol%) or Platinum (IV) oxide (5 mol%), is carefully added under an inert atmosphere.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas before being pressurized to the desired level (typically 50-100 atm). The reaction mixture is then heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously for 12-24 hours.
-
Work-up and Isolation: After cooling and careful depressurization, the catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or chromatography to isolate the desired diastereomer of this compound.
Performance Metrics
| Metric | Performance |
| Overall Yield | Moderate to High (60-90%) |
| Stereoselectivity | Variable, dependent on catalyst and conditions |
| Scalability | Excellent |
| Starting Material Cost | Low to Moderate |
| Safety Considerations | Requires high-pressure hydrogenation equipment |
Route 2: Diastereoselective and Enantioselective Cyclization Strategies
For applications demanding high stereochemical purity, cyclization strategies starting from chiral precursors offer superior control over the final product's configuration. These multi-step syntheses often provide access to specific enantiomers.
Chemical Rationale
These routes typically involve the construction of a linear precursor containing the necessary stereocenters, followed by an intramolecular cyclization to form the piperidine ring. A notable example involves an intramolecular reductive amination of a keto-azide intermediate. This key step constructs the 2,3,6-trisubstituted piperidine skeleton.[3] Other approaches may utilize intramolecular aza-Michael additions or ring-closing metathesis to form the heterocyclic ring.[4] The stereochemistry at the C6 position is often established early in the synthesis from a chiral starting material, and the stereochemistry at the C2 position is controlled during the cyclization step.
Experimental Protocol: Intramolecular Reductive Cyclization (Illustrative)
-
Precursor Synthesis: A multi-step synthesis (often starting from a chiral pool material like an amino acid or carbohydrate) is employed to construct a linear amino-ester or a related intermediate with the desired stereochemistry at the eventual C6 position.[3]
-
Cyclization: The linear precursor is subjected to conditions that promote intramolecular cyclization. For instance, an intramolecular reductive cyclization of a keto-azide intermediate can be achieved using a reducing agent like sodium borohydride, which simultaneously reduces the azide to an amine and the ketone to an alcohol, followed by spontaneous cyclization.[3]
-
Deprotection and Isolation: Final deprotection steps are often necessary to reveal the carboxylic acid and the secondary amine of the piperidine ring. Purification is typically achieved through column chromatography.
Performance Metrics
| Metric | Performance |
| Overall Yield | Low to Moderate (often <20% over multiple steps) |
| Stereoselectivity | Excellent (often >95% de or ee) |
| Scalability | Moderate, can be challenging for large-scale production |
| Starting Material Cost | Moderate to High |
| Safety Considerations | May involve hazardous reagents (e.g., azides) |
Route 3: Synthesis via Organometallic Addition and Cyclization
Organometallic approaches offer a versatile platform for constructing substituted piperidines. These methods often involve the conjugate addition of an organometallic reagent to an α,β-unsaturated system, followed by cyclization.
Chemical Rationale
A representative strategy involves the conjugate addition of an organozinc reagent derived from an amino acid to an enone.[5] This establishes the carbon skeleton and introduces the nitrogen atom. Subsequent manipulation of the functional groups leads to a 6-oxo amino acid derivative, which can then undergo reductive cyclization to form the piperidine ring. The stereoselectivity of the final reduction step is crucial in determining the cis/trans ratio of the product.[5]
Experimental Protocol: Organometallic Addition and Reductive Cyclization (Illustrative)
-
Organozinc Reagent Formation: An N-protected amino acid is converted into an organozinc reagent.
-
Conjugate Addition: The organozinc reagent is added to an appropriate enone in a conjugate fashion.
-
Intermediate Manipulation: The resulting adduct is chemically modified to form a 6-oxo amino acid derivative.
-
Reductive Cyclization: The 6-oxo amino acid derivative undergoes reductive cyclization, often using a reducing agent like sodium cyanoborohydride, to yield the 2,6-disubstituted piperidine.[5] The resulting diastereomers are then separated.
-
Deprotection: Final deprotection steps afford the target this compound.
Performance Metrics
| Metric | Performance |
| Overall Yield | Moderate |
| Stereoselectivity | Moderate to Good, separation of diastereomers often required |
| Scalability | Moderate |
| Starting Material Cost | Moderate |
| Safety Considerations | Involves handling of organometallic reagents |
Head-to-Head Comparison Summary
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Catalytic Hydrogenation | High yield, excellent scalability, atom-economical. | Variable stereoselectivity, requires specialized high-pressure equipment. | Large-scale synthesis where diastereomeric separation is feasible. |
| Diastereoselective Cyclization | Excellent stereocontrol, access to specific enantiomers. | Multi-step, lower overall yields, potentially costly starting materials. | Synthesis of enantiopure compounds for pharmacological studies. |
| Organometallic Addition | Versatile, good for constructing complex analogs. | Moderate stereoselectivity, may require chromatographic separation of isomers. | Exploratory chemistry and the synthesis of diverse piperidine libraries. |
Visualizing the Synthetic Pathways
Caption: Comparative overview of synthetic strategies to this compound.
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the research program. For large-scale production where diastereomeric separation is a viable option, catalytic hydrogenation offers an efficient and high-yielding pathway. When absolute stereochemical control is paramount for biological evaluation, diastereoselective and enantioselective cyclization strategies , despite their length and lower overall yields, are the methods of choice. Organometallic routes provide a flexible alternative for the synthesis of analogs and library generation. By understanding the strengths and weaknesses of each approach, researchers can make an informed decision to best achieve their synthetic goals.
References
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Takahata, H., & Shimizu, T. (Year). A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. Organic & Biomolecular Chemistry. [Link]
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Pawar, V. U., Chavan, S. T., Sabharwal, S. G., & Shinde, V. S. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry, 18(22), 7799–7803. [Link]
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Acta Crystallographica Section E. (2006). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]
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Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2333–2364. [Link]
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Davci, M., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171–189. [Link]
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Li, W., et al. (2007). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). Arkivoc, 2007(14), 163-171. [Link]
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COCONUT. (2024). (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link]
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MDPI. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]
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Saito, S. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications, 50(12), 1356-1368. [Link]
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Balakumar, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6285. [Link]
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
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RSC Publishing. (2015). Density functional investigations on the catalytic cycle of the hydrogenation of aldehydes catalyzed by an enhanced ruthenium complex: an alcohol-bridged autocatalytic process. [Link]
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ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
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National Institutes of Health. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
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A Senior Application Scientist's Guide to In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 6-Methylpiperidine-2-carboxylic Acid Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies for 6-Methylpiperidine-2-carboxylic acid and its derivatives. Piperidine scaffolds are a cornerstone in modern medicinal chemistry, present in a wide array of pharmaceuticals targeting conditions from central nervous system (CNS) disorders to infectious diseases.[1][2] Their structural properties often confer favorable metabolic stability and the ability to cross biological membranes, enhancing overall druggability.[2]
Understanding the in vivo behavior of novel this compound compounds is a critical step in the drug development pipeline.[3][4] This guide moves beyond mere protocol recitation to explain the causal logic behind experimental design, ensuring the generation of robust, interpretable, and translatable data. We will compare a hypothetical test compound, "Compound-M," against a standard comparator to illustrate the principles of a rigorous comparative analysis.
Part 1: Pharmacokinetic (PK) Evaluation: What the Body Does to the Drug
Pharmacokinetics is the study of a drug's journey through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[5][6] These parameters are fundamental for determining dosing regimens, predicting drug exposure, and ensuring a compound reaches its target in sufficient concentrations to be effective and safe.[6][7] For piperidine derivatives, subtle structural changes, such as the methyl group in our compound of interest, can significantly alter lipophilicity and metabolic pathways, thereby influencing the entire ADME profile.[8]
Core Objective: Characterizing the Systemic Exposure Profile
The primary goal of an in vivo PK study is to quantify the concentration of the drug in the bloodstream over time after administration. This data allows for the calculation of critical parameters that define the compound's behavior.
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a standard single-dose PK study in rats, a common preclinical species.[9] The choice of administration route (e.g., oral, intravenous) is critical and depends on the intended clinical application.[5]
Materials:
-
Test Compound (e.g., Compound-M) and Comparator Compound
-
Male Sprague-Dawley rats (acclimated for at least 3 days)[10]
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)[10]
-
Oral gavage needles and syringes[10]
-
Blood collection supplies (e.g., EDTA-coated tubes, lancets, heparinized capillaries)[10][11]
-
Validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system for bioanalysis[8][10]
Step-by-Step Methodology:
-
Dosing Formulation & Administration:
-
Prepare a homogenous and stable suspension of Compound-M and the comparator in the selected vehicle at the desired concentration.[10] The formulation's quality is paramount for ensuring consistent absorption.
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. For intravenous (IV) administration, use a tail vein.[5][10] An IV arm is often included to determine absolute bioavailability.
-
-
Serial Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points to capture the full concentration-time curve.[10] A typical schedule for oral dosing would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[10]
-
The use of techniques like submandibular or saphenous vein sampling allows for serial collection from the same animal, which reduces biological variability and the number of animals required.[11]
-
-
Plasma Preparation:
-
Immediately place blood samples into EDTA-coated tubes to prevent coagulation.[8]
-
Centrifuge the samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma from blood cells.[8]
-
Carefully transfer the supernatant (plasma) to new, labeled tubes and store at -80°C until analysis. This ensures the stability of the compound.[8]
-
-
Bioanalysis:
-
Data Analysis:
-
Plot the plasma concentration versus time for each compound.
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Visualization: In Vivo Pharmacokinetic Workflow
Caption: Standard workflow for an in vivo pharmacokinetic study in rodents.
Comparative Data Presentation
To interpret the results, the data should be summarized in a clear, tabular format. This allows for a direct comparison of the key PK parameters between Compound-M and a relevant alternative.
| Parameter | Compound-M (10 mg/kg, oral) | Comparator (10 mg/kg, oral) | Significance |
| Cmax (ng/mL) | 850 ± 95 | 620 ± 78 | Maximum observed plasma concentration. |
| Tmax (hr) | 1.0 | 2.0 | Time to reach Cmax. |
| AUC₀-t (ng·hr/mL) | 4250 ± 350 | 5100 ± 410 | Area under the curve, reflects total drug exposure. |
| t½ (hr) | 3.5 ± 0.5 | 6.2 ± 0.8 | Elimination half-life. |
| Data are hypothetical and presented as mean ± standard deviation (n=6).[8] |
From this hypothetical data, we could infer that Compound-M is absorbed more rapidly (lower Tmax) and has a shorter half-life (t½) than the comparator, suggesting it is cleared from the body more quickly.
Part 2: Pharmacodynamic (PD) Evaluation: What the Drug Does to the Body
Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body.[12] It aims to establish a relationship between drug concentration at the site of action and the resulting effect. A robust PD study provides evidence of a drug's efficacy and mechanism of action.[13]
Core Objective: Quantifying the Biological Effect
The choice of a PD model is entirely dependent on the therapeutic hypothesis for the this compound compound. Given the broad activity of piperidine derivatives, we will use a well-established model of inflammatory pain, the Rat Thermal Hyperalgesia (Hargreaves) Test, to assess analgesic effects.[10]
Experimental Protocol: Rat Thermal Hyperalgesia Model
This model measures a drug's ability to reduce sensitivity to a thermal pain stimulus, a key indicator of analgesic activity.[10]
Materials:
-
Test Compound (e.g., Compound-M) and Positive Control (e.g., a known analgesic)
-
Male Sprague-Dawley rats
-
Plantar test apparatus (Hargreaves apparatus)[10]
-
Animal enclosures with a glass floor[10]
Step-by-Step Methodology:
-
Animal Acclimation:
-
Acclimate the rats to the testing apparatus for several days before the experiment.[10] This is crucial to minimize stress-induced variability in pain responses.
-
-
Baseline Measurement:
-
Place a rat in the enclosure on the glass floor.
-
Position the radiant heat source under the plantar surface of a hind paw and measure the time it takes for the rat to withdraw its paw (paw withdrawal latency). This is the baseline pain response.
-
-
Drug Administration:
-
Administer Compound-M, the positive control, or a vehicle solution to different groups of animals. The timing of this administration should be informed by the PK data (i.e., testing should occur around the expected Tmax).
-
-
Post-Treatment Measurement:
-
At various time points after drug administration (e.g., 1, 2, 4 hours), measure the paw withdrawal latency again.[10]
-
-
Data Analysis:
-
An increase in the time it takes for the rat to withdraw its paw, compared to its baseline measurement and the vehicle-treated group, indicates an analgesic effect.[10]
-
The results are often expressed as the percent of Maximum Possible Effect (% MPE).
-
Visualization: In Vivo Pharmacodynamic Workflow (Hargreaves Test)
Caption: Workflow for the Rat Thermal Hyperalgesia (Hargreaves) Test.
Comparative Data Presentation
The efficacy data should be presented clearly to compare the novel compound against a vehicle and a known standard.
| Treatment Group (10 mg/kg, oral) | Paw Withdrawal Latency (seconds) at 1 hr Post-Dose | % Increase from Baseline |
| Vehicle | 10.5 ± 1.2 | 5% |
| Compound-M | 18.2 ± 2.1 | 82% |
| Positive Control (e.g., Morphine) | 21.5 ± 1.9 | 115% |
| Data are hypothetical and presented as mean ± standard deviation. |
This hypothetical data suggests that Compound-M has a significant analgesic effect, though slightly less potent than the positive control at the same dose.
Part 3: Synthesizing PK and PD Data for Decision-Making
The ultimate goal is to integrate pharmacokinetic and pharmacodynamic data. By correlating the plasma concentration of a compound with its observed biological effect, researchers can establish a PK/PD relationship. This is essential for predicting the therapeutic dose range in humans and understanding the duration of action. The knowledge of an effective blood/plasma concentration in animals serves as an invaluable guide for human clinical trials.[9]
By following these rigorous, self-validating protocols, drug development teams can confidently characterize the in vivo profile of novel this compound compounds, enabling data-driven decisions for advancing the most promising candidates toward clinical development.
References
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- WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-Methylpiperidine-2-carboxylic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized chemical reagents like 6-Methylpiperidine-2-carboxylic acid requires a procedural approach grounded in a deep understanding of its potential hazards and regulatory frameworks. This guide provides a comprehensive, step-by-step protocol for its proper disposal, designed to protect laboratory personnel, ensure environmental integrity, and maintain regulatory compliance. The core principle underpinning this protocol is to treat this compound as a hazardous waste, given that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Hazard Assessment and the Rationale for Precaution
This compound belongs to the piperidine and carboxylic acid chemical families. While specific toxicity data for this compound is limited, the known hazards of its parent classes necessitate a cautious approach.
-
Piperidine Derivatives: Many piperidine compounds are classified as toxic and corrosive, capable of causing severe skin burns and eye damage.[2][3][4] Inhalation or skin contact can be harmful.[3]
-
Carboxylic Acids: This functional group can impart corrosive properties.[5]
-
Reactivity: This compound is likely incompatible with strong oxidizing agents.[6] Mixing with incompatible chemicals can lead to violent reactions or the emission of flammable or toxic vapors.[7]
Therefore, the foundational step in our disposal plan is to classify this compound and any materials contaminated with it as hazardous waste. Disposal through standard drains or as regular trash is strictly prohibited.[1][8][9]
Core Disposal Protocol: A Step-by-Step Guide
This protocol must be executed in strict accordance with your institution's Environmental Health & Safety (EHS) guidelines and all applicable federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Its purpose is to prevent dangerous reactions between incompatible chemicals.[9]
-
Identify: Designate all this compound, including expired reagents, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), as hazardous waste.
-
Segregate: Store the waste container in a location physically separate from incompatible materials. A physical barrier or secondary containment is recommended.[9]
| Material Class | Storage Action | Rationale |
| Strong Oxidizing Agents | Store Separately | Prevents potentially violent or explosive reactions. |
| Strong Bases | Store Separately | Avoids acid-base neutralization reactions which can generate heat.[7] |
| Acids | Store with other organic acids | While it is an acid, it should be stored away from strong mineral acids to prevent unforeseen reactions.[7] |
Step 2: Proper Containerization
The integrity of the waste container is critical to preventing leaks and ensuring safe transport.[9]
-
Select a Compatible Container: Use a container made of material that will not react with or be degraded by the chemical. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[5][7][9]
-
Headroom: Do not fill the container completely. Leave at least 10% of the volume as headroom (e.g., one inch) to allow for vapor expansion.[7]
-
Keep Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[5][8] This minimizes the release of vapors and prevents spills.
Step 3: Labeling and Storage
Accurate labeling and proper storage are mandated by regulations and are essential for the safety of everyone in the laboratory and for the waste disposal technicians.
-
Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Complete the Label: Fill out the label completely and accurately, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date.
-
-
Store in a Satellite Accumulation Area (SAA): The waste must be stored in a designated SAA, which is a location at or near the point of waste generation.[5][7] The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks.
Step 4: Arranging for Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste directly. This function must be performed by trained professionals.
-
Contact EHS: When the container is nearly full or has been in storage for the maximum allowed time (typically 6-12 months, check your institutional policy), contact your facility's EHS department to schedule a waste pickup.[5][9]
-
Professional Disposal: The EHS office will arrange for a licensed professional waste disposal service to collect, transport, and dispose of the material in compliance with all regulations.[1] The most common disposal method for this type of organic compound is controlled incineration in a facility equipped with afterburners and scrubbers.[4][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital for safety.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or dry lime.[4][11] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[12][13]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.
-
Label and Dispose: Label the container with all spill cleanup materials and manage it as hazardous waste according to the protocol above.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and contact your institution's emergency number or EHS department.
-
Secure the Area: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Empty Container Disposal
An "empty" container that held a hazardous chemical must be handled correctly to be disposed of as non-hazardous trash.[8]
-
Triple Rinse: Rinse the container three times with a suitable solvent (such as water or ethanol) that is capable of removing the chemical residue.[8]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and managed as hazardous waste.[8]
-
Deface Label: Completely remove or deface the original chemical label and any hazard markings on the empty, rinsed container.[8]
-
Final Disposal: Remove the cap and dispose of the container in the regular trash.[8]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest degree of safety, scientific integrity, and regulatory compliance, reinforcing a culture of safety and responsibility within your laboratory.
References
- 1. afgsci.com [afgsci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. bjoka-vip.com [bjoka-vip.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Guide to the Safe Handling of 6-Methylpiperidine-2-carboxylic acid
This document provides essential procedural guidance for the safe handling, use, and disposal of 6-Methylpiperidine-2-carboxylic acid (CAS No. 99571-58-1). As a substituted piperidine, a class of compounds known for potential corrosive and irritant properties, a stringent adherence to safety protocols is paramount. This guide is designed for researchers, scientists, and drug development professionals to ensure minimal exposure risk and maintain a secure laboratory environment.
Immediate Safety Briefing: Hazard Assessment
Based on analogous structures, this compound should be treated as a hazardous substance with the potential to cause significant harm upon exposure. The primary anticipated hazards include:
-
Skin Corrosion/Irritation: Piperidine derivatives are known to cause effects ranging from skin irritation to severe chemical burns.[2][5]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation or irreversible damage.[3][5]
-
Respiratory Irritation: Inhalation of the powdered compound or its aerosols can lead to irritation of the respiratory tract.[3][5]
Given the piperidine moiety, flammability should also be considered a potential hazard, and sources of ignition should be avoided during handling.[4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent all routes of exposure. The selection of appropriate PPE is critical and should never be compromised.
| PPE Category | Recommended Equipment & Standards | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EU Standard EN166 standards. A full-face shield is required when handling larger quantities (>1g) or when there is a significant risk of splashing.[3][7][8] | Protects against accidental splashes of the compound, which could cause severe eye damage. The face shield offers a broader barrier for the entire face. |
| Skin Protection | Gloves: Nitrile or butyl rubber gloves.[8] Always inspect gloves for defects before use and practice double-gloving if handling concentrated amounts. Change gloves immediately upon contamination.[7] Lab Coat: A chemical-resistant lab coat, fully buttoned.[7] Apron: A chemically impervious apron should be worn over the lab coat when transferring the substance. | Prevents direct skin contact, which can lead to irritation or chemical burns. Nitrile and butyl rubber offer good resistance to a range of chemicals. |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood to control airborne dust and potential vapors.[7][9] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[2][8] | Minimizes the risk of inhaling airborne particles of the compound, which can cause respiratory tract irritation.[7] |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with hazard signs.
-
Fume Hood Verification: Before starting, ensure the chemical fume hood is operational and the airflow is certified.
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance of the work area.[2][3]
-
Gather Materials: Assemble all necessary lab equipment (e.g., spatulas, weigh boats, glassware) and waste containers inside the fume hood before introducing the chemical.[7]
Chemical Handling Workflow
The following diagram illustrates the mandatory workflow for handling the compound safely.
Caption: Safe Handling Workflow for this compound.
**3.3. Post-Handling and Decontamination
-
Work Surface: Upon completion of the experiment, decontaminate all surfaces within the fume hood with an appropriate solvent, followed by a thorough wash with soap and water.[9]
-
Equipment: Clean all non-disposable equipment that came into contact with the chemical according to standard laboratory procedures for hazardous materials.
-
PPE Doffing: Remove personal protective equipment in the correct sequence to avoid cross-contamination: remove gloves first, followed by the lab coat and eye protection.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no direct contact is suspected.[4]
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal is a critical and legally mandated component of safe chemical handling.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Container Management: The primary container of the chemical, whether empty or containing residual material, must be disposed of as hazardous waste. Do not attempt to wash and reuse the container.
-
Regulatory Compliance: All waste must be disposed of in strict accordance with all applicable federal, state, and local environmental regulations.[9] Never discharge chemical waste into drains or sewers.[9] The compound may be dissolved in a combustible solvent and incinerated in a licensed facility equipped with an afterburner and scrubber.[9]
By integrating these safety protocols into your standard operating procedures, you establish a self-validating system that protects personnel, ensures experimental integrity, and maintains regulatory compliance.
References
- 1. 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
